meso-Chlorin e(6) monoethylene diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147740-90-7 |
|---|---|
Molecular Formula |
C36H44N6O5 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
(17S,18S)-18-[3-(2-aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-7,12-diethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C36H44N6O5/c1-7-21-17(3)25-14-27-19(5)23(9-10-31(43)38-12-11-37)34(41-27)24(13-32(44)45)35-33(36(46)47)20(6)28(42-35)16-30-22(8-2)18(4)26(40-30)15-29(21)39-25/h14-16,19,23,39-40H,7-13,37H2,1-6H3,(H,38,43)(H,44,45)(H,46,47)/t19-,23-/m0/s1 |
InChI Key |
MMRWZOAXVYLIMG-CVDCTZTESA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |
Synonyms |
Mce(6) Mce(6) disodium salt Mce6 cpd meso-chlorin e(6) monoethylene diamine meso-chlorin e(6) monoethylene diamine, disodium salt meso-chlorin e6 monoethylenediamine mesochlorin e6 monoethylenediamine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of meso-Chlorin e(6) Monoethylene Diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of meso-Chlorin e(6) monoethylene diamine, a promising photosensitizer derivative for applications in photodynamic therapy (PDT). This document details the regioselective synthesis process, summarizes key quantitative data, and outlines the fundamental principles of its mechanism of action.
Introduction
Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, is a molecule of significant interest in the field of photodynamic therapy.[1] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a critical factor for treating solid tumors. Furthermore, Ce6 exhibits high efficiency in generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, upon photoactivation.[1][2]
To enhance its therapeutic potential, chemical modifications of the Ce6 macrocycle are often pursued. The conjugation of molecules, such as ethylene diamine, to one of the three carboxylic acid groups of Ce6 can improve its physicochemical properties, including solubility and cellular uptake. This guide focuses on the synthesis and characterization of a mono-substituted ethylene diamine derivative of Chlorin e6, a modification that introduces a primary amine group suitable for further bioconjugation strategies.
Synthesis of this compound
The synthesis of this compound is achieved through a regioselective approach that primarily targets the 13¹-carboxylic acid group of the Chlorin e6 macrocycle. This selectivity is crucial for producing a homogenous product with predictable properties.
Synthesis Workflow
The overall workflow for the synthesis involves the preparation of a selectively protected Chlorin e6 intermediate, followed by carbodiimide-mediated coupling with a mono-protected ethylene diamine, and subsequent deprotection to yield the final product.
References
A Comprehensive Technical Guide to the Photophysical Properties of meso-Chlorin e(6) Monoethylene Diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photophysical properties of meso-Chlorin e(6) monoethylene diamine (often abbreviated as Mce6 or CPO-1), a second-generation photosensitizer with significant potential in photodynamic therapy (PDT). This document consolidates key data on its optical characteristics, details the experimental protocols for its evaluation, and illustrates the fundamental mechanisms of its action.
Core Photophysical Characteristics
This compound is a derivative of Chlorin e(6) (Ce6), which is derived from chlorophyll.[1] Its chemical structure is designed to enhance its photodynamic efficacy and potential for targeted delivery. Like other chlorins, it possesses strong absorption in the red region of the electromagnetic spectrum, a critical feature for deep tissue penetration in PDT.[2][3]
The electronic absorption spectrum of chlorin derivatives is characterized by an intense Soret band around 400 nm and several weaker Q-bands in the 500-700 nm range.[1] The longest wavelength Q-band is crucial for PDT applications as it falls within the "phototherapeutic window" (650-950 nm), where light penetration into biological tissues is maximal.[3]
Table 1: Absorption and Molar Absorption Coefficients
| Compound | Wavelength (nm) | Molar Absorption Coefficient (M⁻¹ cm⁻¹) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| Dihydroporphyrin (chlorin) compounds | ~402 ± 4 (Soret) | Not specified | Visible range | [1] |
| ~660 ± 5 (Q-band) | Not specified | Visible range | [1] | |
| mono-L-aspartyl chlorin e6 (NPe6) | 400 | 180,000 | Phosphate buffer (pH 7.4) | [2] |
| | 654 | 40,000 | Phosphate buffer (pH 7.4) |[2] |
Upon excitation, this compound exhibits fluorescence, a property that can be leveraged for diagnostic purposes and for tracking its localization within cells.[4]
Table 2: Fluorescence Properties
| Compound | Fluorescence Quantum Yield (Φf) | Solvent/Conditions | Reference |
|---|---|---|---|
| Chlorin e6 | 0.16 | Ethanol | [5] |
| Chlorin e6-PVP complex | Increased vs. free Ce6 | Buffer (pH 8.5) |[6] |
Following light absorption and excitation to the singlet state, the photosensitizer can undergo intersystem crossing (ISC) to a long-lived triplet state. The efficiency of this process is a key determinant of its photodynamic activity. The triplet state of mono-L-aspartyl chlorin e6 has a lifetime of approximately 300 microseconds under argon, which is sufficiently long to interact with molecular oxygen.[2]
The primary cytotoxic agent in PDT is often singlet oxygen (¹O₂), a highly reactive form of oxygen. It is generated through a Type II photosensitization mechanism, where the triplet-state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂).[7] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).
Table 3: Singlet Oxygen Quantum Yields (ΦΔ)
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions | Reference |
|---|---|---|---|
| Free meso-chlorin e6 (Mce6) | ~3-fold higher than noncleavable polymer-bound Mce6 | Buffer (pH 7.4) | [8] |
| mono-L-aspartyl chlorin e6 (NPe6) | 0.77 | Phosphate buffer (pH 7.4) | [2] |
| Chlorin e6 | 0.75 | PBS | [4] |
| Chlorin e6 | 0.65 | Ethanol | [9] |
| Chlorin e6-biotin conjugate | 0.81 | PBS |[4] |
The generation of singlet oxygen is influenced by environmental factors such as pH. A decrease in pH can lead to the aggregation of chlorin e6 molecules, which in turn reduces the singlet oxygen quantum yield.[10]
Experimental Protocols
Accurate characterization of the photophysical properties of this compound requires standardized experimental protocols.
UV-Visible Absorption Spectroscopy:
-
Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO, ethanol, or PBS).
-
Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the Soret peak to ensure linearity.
-
Use a dual-beam spectrophotometer to record the absorbance spectrum over a range of 300-800 nm.
-
The solvent used for dilution serves as the reference blank.
-
The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy:
-
Prepare a dilute solution of the photosensitizer (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Excite the sample at its Soret band absorption maximum (e.g., ~400 nm).
-
Record the emission spectrum over a wavelength range starting just after the excitation wavelength to ~800 nm.
-
The fluorescence quantum yield (Φf) can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate or tetraphenylporphyrin) using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
A common method for measuring singlet oxygen production is through indirect chemical trapping.
Using Singlet Oxygen Sensor Green (SOSG): [4]
-
Prepare a solution of the photosensitizer and a reference photosensitizer (e.g., Chlorin e6 with a known ΦΔ) in a suitable solvent (e.g., PBS).[4]
-
Add Singlet Oxygen Sensor Green (SOSG) reagent to both solutions. The final concentration of SOSG is typically around 5 µM.[4]
-
Irradiate the samples with a light source corresponding to the Q-band of the photosensitizer (e.g., 660 nm).[4]
-
At various time intervals during irradiation, measure the fluorescence intensity of SOSG at its emission maximum (~530 nm).[4]
-
Plot the increase in SOSG fluorescence intensity against the irradiation time for both the sample and the reference.
-
The singlet oxygen quantum yield is calculated from the slopes of these plots according to the equation: ΦΔ,sample = ΦΔ,ref * (Slopesample / Sloperef) * (Aref / Asample)
Fluorescence Microscopy: [11][12]
-
Culture a suitable cancer cell line (e.g., A431, OVCAR-5) on glass coverslips or in imaging dishes.[11][12]
-
Incubate the cells with a known concentration of the photosensitizer for a specific duration (e.g., 4 hours).[12]
-
For subcellular localization, co-stain the cells in the final 30 minutes with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[12]
-
Wash the cells with PBS to remove any unbound photosensitizer.
-
Fix the cells if necessary.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the photosensitizer and the organelle trackers. The red fluorescence of the chlorin will indicate its location within the cell.[12]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a predetermined time.
-
Wash the cells to remove the unbound photosensitizer.
-
Irradiate the cells with a specific light dose (J/cm²) at the appropriate wavelength (e.g., 666 nm).[11] A parallel plate of cells treated with the photosensitizer but kept in the dark serves as a dark toxicity control.[1]
-
After irradiation, incubate the cells for an additional period (e.g., 24-48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution in each well using a plate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration required to inhibit cell growth by 50%) can then be calculated.
Mechanisms and Pathways
The therapeutic effect of this compound is initiated by light absorption and subsequent generation of reactive oxygen species (ROS), which leads to cellular damage and death.
Caption: Workflow for characterizing photophysical properties.
The process begins with the absorption of a photon, promoting the photosensitizer (PS) from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state (T₁). This triplet state is the key intermediate in photodynamic action.
The T₁ state can react with surrounding molecules via two main pathways:
-
Type I Reaction: The triplet PS reacts directly with a substrate (e.g., a biomolecule) through electron or hydrogen transfer, producing radical ions or free radicals. These radicals can then react with oxygen to produce other ROS.[7]
-
Type II Reaction: The triplet PS transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), which is the dominant cytotoxic species for many photosensitizers, including chlorins.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. functmaterials.org.ua [functmaterials.org.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) chlorin e6 conjugates for the photokilling of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. us.edu.pl [us.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
Structure Elucidation of meso-Chlorin e6 Monoethylene Diamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of meso-chlorin e6 monoethylene diamine (Mce6), a significant photosensitizer derivative for photodynamic therapy (PDT). This document details the synthesis, purification, and characterization of Mce6, including quantitative data, experimental protocols, and relevant biological pathways.
Introduction
Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, is a potent agent in photodynamic therapy. Its strong absorption in the red region of the electromagnetic spectrum allows for deep tissue penetration of light, leading to the generation of cytotoxic reactive oxygen species (ROS) upon photoactivation. However, the inherent hydrophobicity of Ce6 can limit its clinical applicability. To enhance its solubility and targeting capabilities, Ce6 is often conjugated with hydrophilic molecules. The monoethylene diamine derivative of meso-chlorin e6 (Mce6) represents a key intermediate in the development of more complex, targeted photosensitizers, such as polymer-bound conjugates. This guide focuses on the detailed structural analysis of this foundational derivative.
Synthesis and Purification
The synthesis of meso-chlorin e6 monoethylene diamine involves the activation of one of the three carboxylic acid groups of chlorin e6, followed by amidation with ethylenediamine. The regioselectivity of the conjugation can be influenced by the reaction conditions.
Experimental Protocol: Synthesis of meso-Chlorin e6 Monoethylene Diamine
Materials:
-
Chlorin e6 (Ce6)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethylenediamine
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Trifluoroacetic acid (TFA) for HPLC
Procedure:
-
Activation of Chlorin e6: Dissolve chlorin e6 in anhydrous DMF. Add N-hydroxysuccinimide (1.2 equivalents) and EDC (1.2 equivalents). Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours, or until the activation is complete (monitored by TLC).
-
Conjugation with Ethylenediamine: In a separate flask, dissolve a large excess of ethylenediamine in anhydrous DMF. Slowly add the activated chlorin e6 solution to the ethylenediamine solution dropwise with vigorous stirring. Let the reaction proceed overnight at room temperature in the dark.
-
Work-up: Quench the reaction by adding water. Extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a mobile phase gradient of methanol in dichloromethane. Further purification can be achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.[1][2] The fractions containing the desired product are collected and lyophilized to yield the pure meso-chlorin e6 monoethylene diamine derivative.
Structural Characterization and Data Presentation
The structure of the synthesized Mce6 is elucidated using a combination of spectroscopic techniques.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: Provides information on the proton environment of the chlorin macrocycle and the attached ethylenediamine moiety. The disappearance of a carboxylic acid proton signal and the appearance of new signals corresponding to the ethylenediamine protons confirm the conjugation.[3][4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of Mce6.[1]
-
UV-Visible Spectroscopy: Characterizes the electronic absorption properties of the photosensitizer. The characteristic Soret and Q-bands of the chlorin macrocycle are observed.[5]
-
Fluorescence Spectroscopy: Determines the emission properties of the compound, which are crucial for its application in fluorescence imaging and dosimetry.[5]
Quantitative Data Summary
| Parameter | Expected Value | Reference |
| ¹H NMR (in DMSO-d₆) | ||
| Meso-protons (δ, ppm) | 8.5 - 10.0 | [1] |
| Vinyl-protons (δ, ppm) | 6.0 - 8.5 | [1] |
| Ethylenediamine CH₂ (δ, ppm) | 2.5 - 3.5 | Inferred |
| Mass Spectrometry | ||
| [M+H]⁺ (m/z) | ~639.3 | Calculated |
| UV-Visible Absorption | ||
| Soret Band (λₘₐₓ, nm) | ~402 | [1] |
| Q-Band (λₘₐₓ, nm) | ~660 | [1] |
| Photophysical Properties | ||
| Fluorescence Emission (λₘₐₓ, nm) | ~668 | [6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.60 - 0.70 | [7] |
Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the synthesis, characterization, and biological application of Mce6.
Biological Activity and Signaling Pathways
The therapeutic effect of Mce6 in photodynamic therapy is mediated by the generation of reactive oxygen species, primarily singlet oxygen, upon light activation. This initiates a cascade of cellular events leading to cell death.
Upon cellular uptake, Mce6 localizes in various organelles. Irradiation with light of an appropriate wavelength excites Mce6 to its triplet state, which then transfers energy to molecular oxygen to produce highly reactive singlet oxygen. This leads to oxidative damage of cellular components, triggering programmed cell death (apoptosis) or necrosis, ultimately resulting in tumor destruction.
Conclusion
The structure elucidation of meso-chlorin e6 monoethylene diamine is a critical step in the development of advanced photosensitizers for photodynamic therapy. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this field. The ability to synthesize, purify, and thoroughly characterize Mce6 enables its use as a versatile platform for the creation of targeted and more effective PDT agents.
References
In-depth Technical Guide: Quantum Yield of Singlet Oxygen Generation by meso-Chlorin e(6) Monoethylene Diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the singlet oxygen generation quantum yield of meso-Chlorin e(6) monoethylene diamine (Mce6-MED). Due to the limited availability of data for this specific derivative in its isolated form, this guide also includes comparative data from closely related chlorin e6 derivatives to provide a broader context for its photophysical properties. The experimental protocols for determining singlet oxygen quantum yield are detailed, and key processes are visualized to facilitate understanding.
Introduction to this compound and Singlet Oxygen Generation
Chlorin e6 (Ce6) and its derivatives are highly potent photosensitizers used in photodynamic therapy (PDT). Their efficacy is largely attributed to their ability to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that result in the formation of a singlet oxygen molecule.
This compound is a derivative of Ce6 where one of the carboxylic acid groups is conjugated with ethylenediamine. This modification can influence the molecule's solubility, cellular uptake, and, consequently, its photodynamic activity.
Quantitative Data on Singlet Oxygen Quantum Yield
Direct and precise data on the singlet oxygen quantum yield of isolated this compound is scarce in the published literature. However, a significant data point comes from a study on quantum dot-photosensitizer conjugates, where a "chlorin e6 monoethylene diamine monoamide" was used. While this value is for the conjugated system, it provides a valuable estimate. For a comprehensive understanding, the table below also presents the singlet oxygen quantum yields of unmodified chlorin e6 and other relevant derivatives under various conditions.
| Compound | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Chlorin e6 monoethylene diamine monoamide-Quantum Dot Conjugate | Not Specified | 0.31 | [1] |
| Chlorin e6 | Phosphate Buffer | 0.75 | [2] |
| Chlorin e6 | Ethanol | 0.65 | |
| Chlorin e6-Biotin Conjugate | Phosphate Buffer | 0.81 | [2] |
| Mono-L-aspartyl chlorin e6 (NPe6) | Phosphate Buffer (pH 7.4) | 0.77 | |
| Cationic Chlorin e6 derivative | DMSO | 0.55 | |
| Chlorin e6 glucose derivatives | Dichloromethane | 0.5 - 0.6 |
Experimental Protocols for Singlet Oxygen Quantum Yield Determination
The determination of the singlet oxygen quantum yield is a critical step in the evaluation of a photosensitizer's potential for PDT. Two primary methods are commonly employed: the indirect chemical trapping method and the direct phosphorescence detection method.
Indirect Method: Chemical Trapping
This method relies on a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its spectroscopic properties (e.g., absorption or fluorescence). 1,3-Diphenylisobenzofuran (DPBF) is a commonly used probe that is bleached upon reaction with singlet oxygen.
Experimental Workflow:
-
Solution Preparation:
-
Prepare a stock solution of the photosensitizer (this compound) in a suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution).
-
Prepare a stock solution of the singlet oxygen trap (e.g., DPBF) in the same solvent.
-
Prepare a stock solution of a reference photosensitizer with a known singlet oxygen quantum yield in the same solvent (e.g., methylene blue, rose bengal, or unmodified chlorin e6).
-
-
Sample Preparation:
-
In a quartz cuvette, mix the photosensitizer solution and the DPBF solution. The final concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to avoid inner filter effects. The concentration of DPBF is typically in the micromolar range.
-
Prepare a reference sample with the reference photosensitizer and DPBF at concentrations that result in a similar absorbance at the irradiation wavelength.
-
-
Irradiation:
-
Irradiate the sample and reference solutions with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where the photosensitizer absorbs strongly.
-
Maintain constant stirring and temperature during irradiation.
-
-
Data Acquisition:
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) at regular time intervals during irradiation.
-
-
Calculation of Quantum Yield:
-
The singlet oxygen quantum yield (ΦΔ) of the sample is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)
where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference photosensitizer.
-
k_sample and k_ref are the rate constants of DPBF bleaching for the sample and reference, respectively, obtained from the slope of the plot of ln(A₀/Aₜ) versus time.
-
I_sample and I_ref are the rates of light absorption by the sample and reference photosensitizers, respectively. If the absorbances of the sample and reference are matched at the irradiation wavelength, this ratio is approximately 1.
-
Direct Method: Phosphorescence Detection
This method involves the direct detection of the near-infrared (NIR) phosphorescence emitted by singlet oxygen as it decays back to its triplet ground state. This emission is centered at approximately 1270 nm.
Experimental Workflow:
-
Instrumentation:
-
A highly sensitive NIR detector (e.g., a liquid nitrogen-cooled Germanium photodiode) is required.
-
A pulsed laser is used as the excitation source.
-
Appropriate optical filters are needed to remove scattered excitation light and isolate the 1270 nm emission.
-
-
Sample Preparation:
-
Prepare a solution of the photosensitizer in a deuterated solvent if possible, as the lifetime of singlet oxygen is significantly longer in deuterated solvents, leading to a stronger phosphorescence signal.
-
Prepare a solution of a reference photosensitizer with a known singlet oxygen quantum yield.
-
-
Data Acquisition:
-
Excite the sample with the pulsed laser.
-
Record the time-resolved phosphorescence decay of singlet oxygen at 1270 nm.
-
-
Calculation of Quantum Yield:
-
The singlet oxygen quantum yield is determined by comparing the initial intensity of the phosphorescence signal from the sample to that of the reference under identical excitation conditions.
-
Visualizations
Jablonski Diagram for Singlet Oxygen Generation
The following diagram illustrates the photophysical processes that lead to the generation of singlet oxygen by a photosensitizer like this compound.
References
Hydrophilic vs. Hydrophobic Properties of Chlorin e6 Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilic and hydrophobic properties of chlorin e6 (Ce6) and its derivatives, focusing on their critical role in the efficacy of photodynamic therapy (PDT). The inherent hydrophobicity of the parent Ce6 molecule presents significant challenges in its clinical application, primarily due to poor bioavailability and a tendency to aggregate in aqueous environments. This guide explores the chemical modifications and formulation strategies employed to modulate these properties, thereby enhancing cellular uptake, optimizing subcellular localization, and improving therapeutic outcomes.
The Hydrophobicity Challenge of Chlorin e6
Chlorin e6, a second-generation photosensitizer derived from chlorophyll, is a potent agent for PDT due to its strong absorption in the red region of the electromagnetic spectrum and high singlet oxygen quantum yield. However, its clinical utility is hampered by its hydrophobic nature, leading to low water solubility.[1][2][3] This characteristic results in poor biodistribution and rapid clearance from circulation. In aqueous media, Ce6 tends to form aggregates, which significantly reduces its photosensitizing efficacy.[4][5]
Strategies for Modulating Hydrophilicity
To overcome the limitations imposed by its hydrophobicity, various chemical modifications of the Ce6 macrocycle have been developed. These strategies aim to create derivatives with a range of hydrophilic, hydrophobic, and amphiphilic properties.
Hydrophilic Derivatives: These are synthesized by conjugating Ce6 with polar molecules such as amino acids (e.g., aspartic acid, lysine), sugars (e.g., fructose), or hydrophilic polymers like poly(amidoamine) (PAMAM) dendrimers.[6] The introduction of these hydrophilic moieties improves water solubility and can influence cellular uptake mechanisms. For instance, the trisodium salt of Ce6 is a water-soluble derivative.[3]
Hydrophobic Derivatives: Esterification of the carboxylic acid groups of Ce6 to form derivatives like chlorin e6 trimethyl ester increases its lipophilicity.[7][8] While these derivatives may exhibit enhanced membrane permeability, their poor water solubility necessitates the use of delivery systems.
Amphiphilic Derivatives: These derivatives possess both hydrophilic and lipophilic domains, which can facilitate self-assembly into nanostructures or improve interactions with cell membranes.[9] Amphiphilicity can be achieved by strategic conjugation of both polar and non-polar groups to the Ce6 macrocycle.
Quantitative Physicochemical Properties
The hydrophilic and hydrophobic character of Ce6 and its derivatives can be quantified through various physicochemical parameters. A comprehensive comparison is crucial for understanding their structure-activity relationships.
| Derivative | Type | Water Solubility | logP (Octanol/Water) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Chlorin e6 (Ce6) | Hydrophobic | Sparingly soluble in aqueous buffers; ~0.14 mg/mL in 1:6 DMSO:PBS (pH 7.2)[1]; Insoluble in neutral water, soluble in basic water (pH > 10)[2][10] | pH-dependent | 0.65 (in ethanol) | [11][12] |
| Chlorin e6 Trisodium Salt | Hydrophilic | Water-soluble | Data not available | Data not available | [3] |
| Chlorin e6 Trimethyl Ester | Hydrophobic | Data not available | 5.6 (Calculated XLogP3) | Data not available | [8] |
| Mono-L-aspartyl chlorin e6 (NPe6) | Hydrophilic | Water-soluble | Data not available | 0.77 (in phosphate buffer, pH 7.4) | [13] |
| Cationic Amphiphilic Ce6 Derivative | Amphiphilic | Prone to aggregation in aqueous media | Data not available | 0.55 (in DMSO) | [14] |
| Chlorin e6-glucose derivative (C2) | Hydrophilic | Data not available | Data not available | 0.5 - 0.6 (in dichloromethane and acetonitrile) | [12] |
| Chlorin e6 bis-arabitinylamide (chl ara 3) | Amphiphilic | Data not available | Data not available | 0.63 | [11] |
| Chlorin e6 bis-glucamide (chl glc 4) | Amphiphilic | Data not available | Data not available | 0.56 | [11] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and evaluation of Ce6 derivatives.
Synthesis of Chlorin e6 from Spirulina
A common method for obtaining Ce6 involves its extraction from Spirulina platensis.
Protocol:
-
Extraction of Chlorophyll a: Spirulina powder is subjected to solvent extraction, typically with ethanol.
-
Demetallation: The extracted chlorophyll a is treated with an acid to remove the central magnesium ion, yielding pheophytin a.
-
Ring Opening and Hydrolysis: Pheophytin a is then treated with a base to open the isocyclic ring and hydrolyze the phytyl ester, yielding chlorin e6.
-
Purification: The crude Ce6 is purified by precipitation and filtration, followed by characterization using techniques like 1H NMR, HPLC, and LC/MS.[15]
Phototoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the phototoxic effects of photosensitizers.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.
-
Incubation with Photosensitizer: Treat the cells with varying concentrations of the Ce6 derivative for a specific duration (e.g., 3-24 hours).
-
Irradiation: Irradiate the cells with light of a specific wavelength (e.g., 660 nm) and dose. A set of non-irradiated cells serves as a dark toxicity control.
-
MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[16][17]
Cellular Uptake and Subcellular Localization by Confocal Microscopy
Confocal laser scanning microscopy is used to visualize the intracellular distribution of fluorescent Ce6 derivatives.
Protocol:
-
Cell Culture: Grow cells on glass-bottom dishes or chamber slides.
-
Incubation: Treat the cells with the fluorescent Ce6 derivative for various time points.
-
Co-staining (Optional): To identify specific organelles, incubate the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Washing and Fixation: Wash the cells with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer and fix the cells if required.
-
Imaging: Acquire fluorescence images using a confocal microscope with appropriate laser excitation and emission filter sets.
-
Analysis: Analyze the images to determine the subcellular localization of the Ce6 derivative by observing the overlap of its fluorescence with that of the organelle trackers.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathways in Ce6-Mediated PDT
PDT with Ce6 derivatives induces cell death primarily through the generation of reactive oxygen species (ROS), which trigger various signaling cascades.
Caption: PDT-induced cell death signaling pathways.
Experimental Workflow for In Vitro Evaluation of Ce6 Derivatives
A typical workflow for the preclinical evaluation of novel Ce6 derivatives involves a series of in vitro experiments to characterize their physicochemical and biological properties.
Caption: In vitro evaluation workflow for Ce6 derivatives.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CHLORIN E6 | 19660-77-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Evaluation of Photo- and Cytotoxicity of Chlorin e6 Ester Derivatives and Their Liposomal Forms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorin-e6-trimethyl ester | C37H42N4O6 | CID 5357355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. Cas 19660-77-6,CHLORIN E6 | lookchem [lookchem.com]
- 11. us.edu.pl [us.edu.pl]
- 12. scispace.com [scispace.com]
- 13. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of a Novel Amphiphilic Cationic Chlorin Photosensitizer for Photodynamic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Interaction of meso-Chlorin e₆ Monoethylene Diamine with Human Serum Albumin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) capable of inducing localized cell death and tissue destruction. Chlorin e₆ (Ce6) and its derivatives are second-generation photosensitizers of significant interest due to their strong absorption in the red spectral region (~660 nm), which allows for deeper light penetration into tissues.[1][2]
However, the clinical application of many hydrophobic photosensitizers, including Ce6, is often hampered by their low water solubility and tendency to aggregate in physiological environments.[1][3][4] This aggregation can reduce their photosensitizing efficiency and lead to poor pharmacokinetic properties, such as non-specific cellular uptake and short circulation times.[1] To overcome these limitations, various drug delivery strategies are employed, with Human Serum Albumin (HSA) emerging as a promising natural carrier.
HSA is the most abundant protein in blood plasma and functions as a natural transport vehicle for a wide range of endogenous and exogenous molecules.[1] Its biocompatibility, biodegradability, and non-immunogenic nature make it an ideal candidate for drug delivery.[1] The interaction of Ce6 and its derivatives with HSA not only improves their solubility and stability but also governs their biodistribution and bioavailability, making the study of this interaction critical for optimizing PDT efficacy.[1][3][5] This guide provides a technical overview of the binding interaction between a specific derivative, meso-Chlorin e₆ monoethylene diamine (Ce6-MED), and HSA, focusing on binding characteristics, experimental protocols, and structural implications.
Binding and Spectroscopic Analysis
The interaction between Ce6 derivatives and HSA is predominantly studied through spectroscopic techniques that monitor changes in the intrinsic fluorescence of HSA or the absorption and emission properties of the chlorin molecule upon binding.
The intrinsic fluorescence of HSA is primarily due to its single tryptophan residue (Trp-214) located within a hydrophobic pocket in subdomain IIA.[6] The binding of a ligand, such as a Ce6 derivative, in proximity to this residue can lead to a quenching (decrease) of the fluorescence intensity.
The mechanism of this quenching can be static (formation of a ground-state complex) or dynamic (collisional quenching). This is typically investigated using the Stern-Volmer equation. The data from such experiments indicate that Ce6 derivatives bind strongly to HSA, with the quenching mechanism being primarily static.[6][7] This is further supported by bimolecular quenching rate constants (k_q) that are significantly higher than the typical diffusion-controlled rate (~10¹⁰ M⁻¹s⁻¹), confirming the formation of a stable Ce6-HSA complex.[6]
Upon binding to HSA, Ce6 derivatives exhibit characteristic changes in their absorption and emission spectra. A notable observation is a bathochromic (red) shift in both the main absorption (Soret) and emission peaks.[3][8] This shift is indicative of the transfer of the Ce6 molecule from an aqueous environment to a more hydrophobic microenvironment within the protein, such as the binding pockets of HSA.[3][6] This encapsulation can also lead to an increase in the excited state lifetime of the photosensitizer.[3][8]
Quantitative Binding and Thermodynamic Data
Analysis of the fluorescence quenching data at different temperatures allows for the calculation of key binding and thermodynamic parameters that define the stability and nature of the Ce6-HSA complex.
Table 1: Binding and Thermodynamic Parameters for Chlorin e₆ - HSA Interaction
| Parameter | Symbol | Typical Value Range | Significance |
|---|---|---|---|
| Binding Constant | K_a | 10⁵ - 10⁸ M⁻¹ | Indicates the strength of the binding affinity. Higher values signify a stronger interaction.[4][9] |
| Number of Binding Sites | n | ~1 | Represents the stoichiometry of the binding, suggesting a primary binding site on the HSA molecule.[9] |
| Gibbs Free Energy Change | ΔG | Negative | A negative value indicates that the binding process is spontaneous. |
| Enthalpy Change | ΔH | Varies | The sign indicates the primary forces driving the interaction (negative for van der Waals forces and hydrogen bonds; positive for hydrophobic interactions). |
| Entropy Change | ΔS | Varies | The sign provides further insight into the nature of the binding forces. |
Structural Insights from Molecular Docking and Circular Dichroism
Computational molecular docking studies and competitive binding assays are used to identify the specific location of Ce6 binding on the HSA molecule. Research indicates that Ce6 preferentially binds to two main sites: Sudlow's site I (in subdomain IIA) and the heme binding pocket (in subdomain IB).[1][3] The hydrophobic chlorin ring is accommodated within these pockets, while the charged carboxylic groups of Ce6 form hydrogen bonds or salt bridges with positively charged residues (like Arginine) at the entrance of the pockets, further stabilizing the complex.[1]
Circular Dichroism (CD) spectroscopy is employed to assess whether the binding of Ce6 induces significant changes in the secondary structure of HSA. Studies have shown that the three-dimensional structure of HSA is not substantially perturbed by the interaction with chlorins.[1] The secondary structure, predominantly α-helical, remains largely unaffected, indicating that the binding is non-denaturing and preserves the native conformation of the albumin carrier.[1]
Experimental Protocols and Methodologies
A robust investigation of the Ce6-MED-HSA interaction requires a combination of spectroscopic and computational methods.
-
Preparation of Solutions: Prepare a stock solution of HSA (e.g., 1.0 x 10⁻⁵ M) in a phosphate buffer (pH 7.4). Prepare a stock solution of Ce6-MED in a suitable solvent like DMSO and then dilute it in the same buffer.
-
Titration: Aliquot a fixed volume of the HSA solution into a quartz cuvette. Successively add small volumes of the Ce6-MED solution to the cuvette to achieve the desired molar ratios. Allow the mixture to equilibrate.
-
Measurement: Record the fluorescence emission spectra of HSA (excitation at ~295 nm, emission scan from 300-500 nm) after each addition of Ce6-MED.[6]
-
Data Analysis: Correct the fluorescence intensity for the inner filter effect. Analyze the quenching data using the Stern-Volmer and modified Stern-Volmer equations to calculate K_sv, K_a, and n. Repeat the experiment at different temperatures (e.g., 298 K, 310 K) to determine the thermodynamic parameters using the van't Hoff equation.[6]
-
Structure Preparation: Obtain the crystal structure of HSA from the Protein Data Bank (PDB).[1][6] Prepare the protein by removing water molecules, ions, and co-crystallized ligands, and adding hydrogen atoms.[1][6] Generate the 3D structure of Ce6-MED and perform energy minimization.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose of Ce6-MED within the defined binding sites of HSA.[1][6]
-
Analysis: Analyze the resulting docked conformations based on their binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) to identify the most probable binding site and key interacting amino acid residues.[1]
Visualizations: Workflows and Interactions
The following diagrams illustrate the typical workflow for studying the Ce6-MED-HSA interaction and the logical flow of data analysis.
Caption: A flowchart of the experimental and analytical steps used to characterize the Ce6-MED-HSA interaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-assisted interaction between chlorin-e6 and human serum albumin: pH dependence, singlet oxygen production, and formulation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin [cris.unibo.it]
- 9. [Characteristics of complex-formation of chlorine e6 with human and bovine serum albumins] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake of Meso-Chlorin e(6): A Comparative Analysis of Free versus Polymer-Bound Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-chlorin e(6) (Ce6) is a potent second-generation photosensitizer with significant promise in photodynamic therapy (PDT). However, its clinical efficacy is often hampered by suboptimal pharmacokinetics and inefficient cellular uptake in its free form. To overcome these limitations, conjugation of Ce6 to various polymers has emerged as a leading strategy to enhance its delivery to target cells. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of free versus polymer-bound Ce6. We delve into the distinct pathways of internalization, present quantitative comparisons of uptake efficiency, and provide detailed experimental protocols for studying these processes. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to offer a clear and concise understanding for researchers in the field of drug delivery and nanomedicine.
Introduction
Photodynamic therapy is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The efficacy of PDT is critically dependent on the efficient accumulation of the photosensitizer within the target cells. Meso-chlorin e(6), a chlorophyll derivative, is a highly promising photosensitizer due to its strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration of light.
However, free Ce6 is an anionic and hydrophilic molecule at physiological pH, which significantly restricts its ability to passively diffuse across the negatively charged cell membrane.[1][2] This poor cellular uptake necessitates the use of higher concentrations, which can lead to off-target toxicity and prolonged photosensitivity.
To address these challenges, a variety of polymeric nanocarriers have been developed to improve the delivery of Ce6. These polymer-drug conjugates can protect Ce6 from degradation, improve its solubility and circulation time, and most importantly, enhance its cellular uptake through various endocytic pathways. The physicochemical properties of the polymer, such as molecular weight, charge, and architecture, play a crucial role in determining the specific uptake mechanism and overall efficiency.[3][4][5]
This guide will explore the fundamental differences in the cellular uptake mechanisms of free and polymer-bound Ce6, providing a detailed analysis of the underlying biological processes and the experimental methodologies used to investigate them.
Cellular Uptake Mechanisms
The entry of Ce6 into cells is fundamentally altered when it is conjugated to a polymer. While free Ce6 primarily relies on inefficient passive diffusion, polymer-bound Ce6 leverages the cell's natural endocytic machinery.
Uptake of Free Meso-Chlorin e(6)
The cellular uptake of free Ce6 is generally low.[3] Being a tri-carboxylic acid, Ce6 is negatively charged at physiological pH, leading to electrostatic repulsion from the anionic cell surface. While some studies suggest that a minor fraction of free Ce6 may enter cells via passive diffusion, this process is inefficient.[6] The low lipophilicity of free Ce6 further hinders its ability to traverse the lipid bilayer of the cell membrane. Consequently, achieving therapeutic intracellular concentrations of free Ce6 often requires high extracellular concentrations and prolonged incubation times.
Uptake of Polymer-Bound Meso-Chlorin e(6)
Conjugating Ce6 to polymers dramatically enhances its cellular uptake by shifting the primary internalization route from passive diffusion to endocytosis.[7][8] Endocytosis is an active, energy-dependent process by which cells internalize molecules and particles by engulfing them in a vesicle. The most common endocytic pathways involved in the uptake of polymer-Ce6 conjugates are clathrin-mediated endocytosis and caveolae-mediated endocytosis.
Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell surface.[9][10] This pathway is a major entry route for many nanoparticles and polymer-drug conjugates. The process is initiated by the binding of the polymer-Ce6 conjugate to specific or non-specific receptors on the cell surface. This binding triggers the recruitment of adaptor proteins, such as AP2, which in turn recruit clathrin triskelions to the plasma membrane.[9] The clathrin proteins then self-assemble into a cage-like lattice, inducing the formation of an invagination that eventually pinches off to form a clathrin-coated vesicle inside the cell. The scission of the vesicle from the plasma membrane is mediated by the GTPase dynamin.[11] Once inside the cell, the clathrin coat is shed, and the vesicle fuses with early endosomes, which then mature into late endosomes and eventually fuse with lysosomes.[12]
Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 being their main structural protein.[8][13] Caveolae-mediated endocytosis is another important pathway for the internalization of polymer-drug conjugates. This pathway can be triggered by the interaction of the conjugate with components of the caveolae. Similar to CME, the pinching off of caveolae to form intracellular vesicles is also dependent on dynamin.[6] A key feature of the caveolae-mediated pathway is its potential to bypass the degradative lysosomal pathway, with internalized cargo being transported to the endoplasmic reticulum or Golgi apparatus.[14] This can be advantageous for protecting the photosensitizer from enzymatic degradation.
Influence of Polymer Physicochemical Properties on Cellular Uptake
The efficiency and mechanism of cellular uptake of polymer-bound Ce6 are significantly influenced by the physicochemical properties of the polymer carrier.
Polymer Charge
The surface charge of the polymer-Ce6 conjugate is a critical determinant of its interaction with the cell membrane. Cationic polymers, such as poly-L-lysine, have been shown to dramatically increase Ce6 uptake compared to neutral or anionic polymers.[3][15] The positive charge of the polymer facilitates electrostatic interactions with the negatively charged proteoglycans on the cell surface, promoting adhesion and subsequent endocytosis.
Polymer Molecular Weight
The molecular weight of the polymer can also impact cellular uptake. Studies have shown that for poly-L-lysine-Ce6 conjugates, higher molecular weight polymers can lead to enhanced cellular uptake.[4] However, there is likely an optimal size range, as very large nanoparticles may be less efficiently internalized.
Polymer Architecture
The architecture of the polymer, such as block versus random copolymers, can influence how the polymer interacts with the cell membrane. However, for some hydrophilic copolymers, studies have shown that the monomer distribution (block vs. random) has a negligible impact on the overall cellular uptake.[16] The overall hydrophobicity of the copolymer appears to be a more dominant factor.
Quantitative Comparison of Cellular Uptake
The enhancement in cellular uptake of Ce6 upon conjugation to polymers has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: Relative Cellular Uptake of Free vs. Poly-L-lysine-Bound Ce6
| Formulation | Polymer Charge | Cell Line | Relative Uptake (Fold Increase vs. Free Ce6) | Reference |
| Free Ce6 | N/A | A431 | 1 | [3] |
| Poly-L-lysine-Ce6 | Cationic | A431 | 73 | [3] |
| Poly-L-lysine-Ce6 | Anionic | A431 | 15 | [3] |
| Poly-L-lysine-Ce6 | Neutral | A431 | 4 | [3] |
| Free Ce6 | N/A | EA.hy926 | 1 | [15] |
| Poly-L-lysine-Ce6 | Cationic | EA.hy926 | 63 | [15] |
| Poly-L-lysine-Ce6 | Anionic | EA.hy926 | 11 | [15] |
| Poly-L-lysine-Ce6 | Neutral | EA.hy926 | 3 | [15] |
Table 2: Subcellular Localization of Ce6 Formulations
| Formulation | Organelle | Percentage of Co-localization / Description | Reference |
| Free Ce6 | Lysosomes | Low co-localization | [17] |
| Free Ce6 | Mitochondria | No significant co-localization | [17] |
| Phospholipid-nanoparticle-Ce6 | Mitochondria | Partial co-localization | [17] |
| Glucose-conjugated Ce6 | Mitochondria | High co-localization | [18] |
| LDL-bound Ce6 | Lysosomes | Mainly localized in lysosomes | [19] |
Experimental Protocols
Investigating the cellular uptake mechanisms of photosensitizers requires a combination of qualitative and quantitative techniques. Below are detailed protocols for key experiments.
Protocol for Fluorescence Microscopy of Cellular Uptake
Objective: To visualize the intracellular localization of free and polymer-bound Ce6.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Free Ce6 and polymer-bound Ce6 solutions
-
Paraformaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Remove the culture medium and incubate the cells with fresh medium containing either free Ce6 or polymer-bound Ce6 at the desired concentration for a specific time (e.g., 4 hours).
-
Wash the cells three times with ice-cold PBS to remove unbound Ce6.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a confocal microscope. Ce6 fluorescence is typically observed in the red channel, and DAPI in the blue channel.
Protocol for Flow Cytometry Quantification of Cellular Uptake
Objective: To quantify the cellular uptake of free and polymer-bound Ce6.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Free Ce6 and polymer-bound Ce6 solutions
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Incubate the cells with medium containing free Ce6 or polymer-bound Ce6 at various concentrations for a defined period.
-
Wash the cells twice with PBS to remove residual nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend them in complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of Ce6 in individual cells.[4][20] A minimum of 10,000 events should be recorded for each sample.
-
The geometric mean fluorescence intensity is used to quantify the cellular uptake.
Protocol for Endocytosis Inhibition Assay
Objective: To investigate the involvement of specific endocytic pathways in the uptake of polymer-bound Ce6.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Polymer-bound Ce6 solution
-
Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the specific endocytosis inhibitor in serum-free medium for 30-60 minutes at 37°C.[21]
-
Without removing the inhibitor, add the polymer-bound Ce6 to the wells and incubate for the desired time.
-
Wash the cells with PBS to remove unbound conjugates and inhibitors.
-
Quantify the cellular uptake of Ce6 using either fluorescence microscopy or flow cytometry as described in the protocols above.
-
Compare the uptake in inhibitor-treated cells to that in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that particular endocytic pathway.
Visualizing Cellular Uptake Pathways and Workflows
To further elucidate the complex processes involved in the cellular uptake of free and polymer-bound Ce6, the following diagrams were generated using Graphviz.
Caption: Comparison of uptake mechanisms for free vs. polymer-bound Ce6.
Caption: Major endocytic pathways for polymer-bound Ce6 internalization.
Caption: General experimental workflow for studying Ce6 cellular uptake.
Conclusion
The conjugation of meso-chlorin e(6) to polymeric carriers represents a highly effective strategy to overcome the limitations of its free form, primarily by enhancing its cellular uptake. This guide has detailed the shift from inefficient passive diffusion for free Ce6 to efficient endocytic pathways for polymer-bound Ce6, with clathrin- and caveolae-mediated endocytosis being the predominant mechanisms. The physicochemical properties of the polymer, particularly its charge and molecular weight, are critical parameters that can be tuned to optimize drug delivery. The provided experimental protocols and visualizations serve as a valuable resource for researchers aiming to design and evaluate novel polymer-Ce6 conjugates for advanced photodynamic therapy. A thorough understanding of these cellular uptake mechanisms is paramount for the rational design of next-generation photosensitizer delivery systems with improved therapeutic indices.
References
- 1. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery Potential of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 5. Analysis of Self-Assembled Low- and High-Molecular-Weight Poly-L-Lysine–Ce6 Conjugate-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Quantitative evaluation of cellular internalization of polymeric nanoparticles within laryngeal cancer cells and immune cells for enhanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.uj.ac.za [pure.uj.ac.za]
- 16. Influence of Block versus Random Monomer Distribution on the Cellular Uptake of Hydrophilic Copolymers [infoscience.epfl.ch]
- 17. Chlorin e6 Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
An In-depth Technical Guide to the Acid-Base Properties of Chlorin e6 and Its Influence on Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin e6 (Ce6), a second-generation photosensitizer, has garnered significant attention in photodynamic therapy (PDT) due to its favorable photophysical properties. A critical aspect influencing its biological activity is its behavior in different pH environments. This technical guide provides a comprehensive overview of the acid-base properties of Chlorin e6 and the profound impact of these properties on its cellular uptake. The protonation state of its three carboxylic acid groups dictates its lipophilicity, aggregation state, and interaction with cellular membranes and plasma proteins, all of which are crucial determinants of its efficacy as a photosensitizer. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the underlying mechanisms to serve as a valuable resource for researchers in the field.
Introduction
Chlorin e6 (Ce6) is a chlorophyll derivative characterized by a dihydroporphyrin macrocycle with three carboxylic acid moieties. These ionizable groups are central to its physicochemical behavior and biological interactions. The pH of the surrounding microenvironment, particularly the acidic tumor microenvironment, can significantly alter the protonation state of these carboxylic acids, thereby modulating the molecule's overall charge, hydrophobicity, and aggregation tendency. Understanding these acid-base properties is paramount for optimizing Ce6-based drug delivery systems and predicting its in vivo performance. An increase in the lipophilicity of Ce6 at lower pH values is believed to enhance its interaction with plasma membranes and contribute to its selective uptake in tumor tissues.[1][2]
Acid-Base Properties of Chlorin e6
The three carboxylic acid groups of Chlorin e6 undergo protonation-deprotonation equilibria depending on the pH of the solution. This behavior is characterized by the pKa values of these groups. While precise, experimentally determined pKa values for each of the three carboxylic acids are not consistently reported in the literature, spectrophotometric and fluorimetric titration curves indicate an inflection point around pH 6.5 in phosphate-buffered saline (PBS).[1][3] This suggests that in the physiological pH range of 7.4, Ce6 exists predominantly in its anionic, deprotonated form, while in more acidic environments, such as the tumor microenvironment (pH ~6.5-6.9), a significant portion of the Ce6 molecules will be in a less charged, more protonated state.
The protonation of the carboxylic acid groups neutralizes their negative charges, leading to a significant increase in the lipophilicity of the Ce6 molecule.[4] This change in polarity has profound implications for its aggregation state and its partitioning into lipidic environments.
Aggregation
In aqueous solutions, Chlorin e6 has a tendency to form aggregates, particularly at lower pH values (pH < 5).[1][3] This aggregation is driven by hydrophobic and van der Waals interactions between the macrocycles and is facilitated by the reduction in electrostatic repulsion as the carboxylic acid groups become protonated. Aggregate formation can lead to a decrease in fluorescence intensity and a shift in the absorption and fluorescence spectra.[1] The formation of aggregates is generally considered detrimental to the photodynamic efficacy of photosensitizers, as it can quench the excited triplet state responsible for singlet oxygen generation.
Spectral Properties
The absorption and fluorescence spectra of Chlorin e6 are sensitive to pH. As the pH of a pure PBS solution decreases, a shift in both the absorption and fluorescence spectra is observed, along with a decrease in fluorescence intensity.[1] These spectral changes can be utilized to monitor the protonation state of Ce6 and to determine its apparent pKa through spectrophotometric or fluorimetric titration.
Table 1: Summary of pH-Dependent Properties of Chlorin e6
| Property | Effect of Decreasing pH | Reference |
| Protonation | Increased protonation of carboxylic acid groups | [4] |
| Lipophilicity | Increased | [1][4] |
| Aggregation | Increased, especially below pH 5 | [1][3] |
| Fluorescence Intensity | Decreased | [1] |
| Spectral Shift | Shift in absorption and fluorescence spectra | [1] |
| Cellular Uptake | Increased | [4][5] |
Cellular Uptake of Chlorin e6
The cellular uptake of Chlorin e6 is a complex process influenced by its physicochemical properties and the cellular environment. A key determinant of its uptake is the pH of the extracellular medium.
The Role of pH in Cellular Uptake
A decrease in the extracellular pH has been consistently shown to significantly increase the cellular uptake of Chlorin e6.[4][5] For instance, cellular uptake is notably higher at pH 6.7 compared to pH 7.3 and 7.6.[1] This enhanced uptake is attributed to the increased lipophilicity of Ce6 at lower pH. The protonation of the carboxylic acid groups reduces the molecule's negative charge, facilitating its passive diffusion across the lipid-rich cell membrane.[6]
Caption: pH-Dependent Cellular Uptake of Chlorin e6.
Mechanisms of Cellular Uptake
The primary mechanism for the cellular uptake of free Chlorin e6 is believed to be passive diffusion across the plasma membrane.[6] However, the situation is more complex in a biological milieu where Ce6 can bind to serum proteins such as albumin and low-density lipoproteins (LDL).[5]
-
Passive Diffusion: The increased lipophilicity of Ce6 at lower pH enhances its ability to partition into the lipid bilayer of the cell membrane and subsequently diffuse into the cytoplasm.
-
Endocytosis: When bound to carriers like LDL, Ce6 can be internalized via receptor-mediated endocytosis.[5] This pathway is particularly relevant in cancer cells that often overexpress LDL receptors. The affinity of Ce6 for LDL increases at lower pH, which could further enhance its uptake in the acidic tumor microenvironment.[7]
Caption: Cellular Uptake Pathways of Chlorin e6.
Experimental Protocols
Determination of pKa by Spectrophotometric Titration
This protocol describes a general method for determining the apparent pKa of Chlorin e6 by monitoring changes in its absorbance spectrum as a function of pH.
Materials:
-
Chlorin e6 stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., from pH 4 to 9 in 0.5 pH unit increments)
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Prepare a series of PBS solutions with finely adjusted pH values covering the range of interest.
-
Add a small aliquot of the Ce6 stock solution to each PBS solution to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (e.g., 1-10 µM).
-
Record the absorbance spectrum of each solution over a relevant wavelength range (e.g., 350-700 nm).
-
Plot the absorbance at a specific wavelength (where the change is most significant) as a function of pH.
-
The inflection point of the resulting sigmoidal curve corresponds to the apparent pKa of the ionizable group that influences the chromophore at that wavelength.
Caption: Workflow for pKa Determination by Spectrophotometric Titration.
Measurement of Cellular Uptake by Flow Cytometry
This protocol outlines a method to quantify the cellular uptake of Chlorin e6 at different pH values using flow cytometry, which measures the fluorescence intensity of individual cells.
Materials:
-
Cultured cells (e.g., a cancer cell line)
-
Chlorin e6
-
Cell culture medium buffered to different pH values (e.g., pH 6.8 and 7.4)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare Ce6 solutions in cell culture media buffered to the desired pH values.
-
Replace the culture medium in the wells with the Ce6-containing media and incubate for a specific time (e.g., 1-4 hours).
-
Wash the cells twice with cold PBS to remove extracellular Ce6.
-
Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, exciting the Ce6 with an appropriate laser (e.g., 405 nm or 633 nm) and measuring the emission in the red channel (e.g., >650 nm).
-
The mean fluorescence intensity of the cell population is proportional to the average amount of internalized Ce6.
Visualization of Subcellular Localization by Fluorescence Microscopy
This protocol provides a method for visualizing the intracellular distribution of Chlorin e6 using fluorescence microscopy.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Chlorin e6
-
Cell culture medium
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Incubate the cells with Ce6 in culture medium for the desired time.
-
If co-localization studies are being performed, incubate the cells with an organelle-specific fluorescent tracker according to the manufacturer's protocol.
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope. Use appropriate excitation and emission filters for Ce6 (e.g., excitation ~400 nm or ~630 nm, emission >650 nm) and the organelle tracker.
-
Overlay the images from the different channels to determine the subcellular localization of Ce6.
Conclusion
The acid-base properties of Chlorin e6 are a linchpin in its mechanism of action as a photosensitizer. The pH-dependent protonation of its carboxylic acid groups governs its lipophilicity, aggregation, and, consequently, its ability to traverse cellular membranes and accumulate within cells. The enhanced cellular uptake of Ce6 in acidic environments, characteristic of many tumors, provides a basis for its selective accumulation in malignant tissues. A thorough understanding of these principles, supported by robust experimental methodologies, is essential for the rational design of novel Ce6-based photodynamic therapy agents and for optimizing their clinical application. This guide provides a foundational framework for researchers and drug developers to explore and harness the pH-dependent properties of Chlorin e6 for improved cancer therapy.
References
- 1. How to measure intracellular pH using flow cytometry? | AAT Bioquest [aatbio.com]
- 2. PhotochemCAD | Chlorin e6 [photochemcad.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-base properties of chlorin e6: relation to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry—Intracellualar pH determination [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. stephanie.bonneau.free.fr [stephanie.bonneau.free.fr]
Methodological & Application
Application Notes and Protocols: Meso-Chlorin e(6) Monoethylene Diamine in Photodynamic Therapy for Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-Chlorin e(6) monoethylene diamine (M-Ce6), a second-generation photosensitizer derived from chlorophyll, has emerged as a promising agent for photodynamic therapy (PDT) in oncology.[1] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a critical advantage for treating solid tumors.[2] PDT is a minimally invasive therapeutic modality that involves the administration of a photosensitizer, followed by localized light irradiation at a specific wavelength. This process generates reactive oxygen species (ROS), primarily singlet oxygen, which induce oxidative stress and trigger cell death pathways in cancerous tissues.[3][4]
Conjugation of Chlorin e(6) with an ethylenediamine moiety has been shown to enhance its affinity for tumor cells and improve its localization within the tumor, leading to greater therapeutic efficacy compared to the parent compound.[5] These application notes provide a comprehensive overview of the use of M-Ce6 in cancer PDT, including its mechanism of action, protocols for in vitro and in vivo studies, and relevant quantitative data.
Physicochemical and Photophysical Properties
M-Ce6 exhibits characteristic absorption peaks in the visible spectrum, with a strong Q-band absorption around 660 nm, which is the optimal wavelength for tissue penetration and photoactivation.[2] The quantum yield of singlet oxygen generation for Chlorin e(6) is approximately 0.65, indicating high efficiency in producing cytotoxic ROS upon light activation.[6]
Mechanism of Action
The primary mechanism of M-Ce6 mediated PDT involves the generation of ROS upon photoactivation. This process can be summarized in the following steps:
-
Administration and Cellular Uptake : M-Ce6 is administered systemically or locally and preferentially accumulates in tumor tissues. The ethylenediamine modification enhances cellular uptake.[5]
-
Photoexcitation : The tumor is irradiated with light of a wavelength corresponding to the absorption maximum of M-Ce6 (~660 nm).
-
Energy Transfer and ROS Generation : The absorbed light excites M-Ce6 to a short-lived singlet state, which then transitions to a longer-lived triplet state. This triplet state M-Ce6 can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[3]
-
Oxidative Stress and Cell Death : The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This leads to the induction of apoptosis and/or necrosis in the tumor cells.[6][7]
Studies have shown that Chlorin e(6)-mediated PDT can induce immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[7]
Data Presentation
In Vitro Cytotoxicity
The phototoxicity of M-Ce6 and related compounds is typically assessed using cell viability assays such as the MTT assay. The IC50 value represents the concentration of the photosensitizer required to inhibit cell growth by 50% upon light irradiation.
| Compound | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Dark Toxicity (IC50, µM) | Reference |
| 13¹-ethylenediamine chlorin e6 | HEp2 | 1 | 0.82 | > 200 | [8] |
| Chlorin e6 | B16F10 | 1 | 20.98 | 534.3 | [2][9] |
| Chlorin e6 | Tca8113 | Not specified | Concentration-dependent | Low at 5 µg/ml | [10] |
| Chlorin e6-biotin conjugate | HeLa | 20 | 1.28 | Minimal | [1][11] |
| mono-L-aspartyl chlorin e6 | Various | Not specified | Not specified | Not specified | [12][13] |
In Vivo Efficacy
In vivo studies are crucial for evaluating the anti-tumor efficacy of M-Ce6 PDT. Key parameters include tumor growth inhibition and changes in tumor volume and weight.
| Animal Model | Tumor Type | M-Ce6 Dose (mg/kg) | Light Dose (J/cm²) | Observation | Reference |
| Syngeneic tumor model mice | Not specified | Not specified | Not specified | Significant reduction in tumor volume and weight | [14] |
| C57BL/6 mice | B16F10 melanoma | 2.5 | 100 | Significant tumor growth inhibition | [2][9] |
| Nude mice | Tongue cancer (HSC-3) | 10 | 100 | Effective tumor necrosis | [12] |
| Rat | Sarcoma M-1 | 1-10 | 22.5-135 | Dose-dependent tumor necrosis | [15] |
Experimental Protocols
In Vitro Phototoxicity Assay
This protocol describes a standard method for determining the phototoxicity of M-Ce6 against a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, B16F10, Tca8113)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Light source with a wavelength of ~660 nm (e.g., LED array or laser)
-
Photometer to measure light dose
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Prepare a stock solution of M-Ce6 in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the M-Ce6 solutions and incubate for a predetermined time (e.g., 3-24 hours) to allow for cellular uptake.[10] Include control wells with medium only and wells for dark toxicity (M-Ce6 without light exposure).
-
Washing: After incubation, aspirate the M-Ce6 containing medium and wash the cells twice with PBS.
-
Irradiation: Add fresh culture medium to the wells. Irradiate the designated wells with a light source at ~660 nm. The light dose (J/cm²) should be carefully measured and controlled. Keep the dark toxicity plates covered from light.
-
Post-Irradiation Incubation: Incubate the plates for another 24-72 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. Determine the IC50 value from the dose-response curve.
In Vivo Tumor Model Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of M-Ce6 PDT in a murine tumor model.
Materials:
-
This compound
-
Animal model (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction (e.g., HSC-3, B16F10)
-
Sterile saline or other appropriate vehicle for injection
-
Anesthesia
-
Light source with a fiber optic delivery system (~660 nm)
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping: Randomly divide the tumor-bearing mice into control and treatment groups (e.g., saline + light, M-Ce6 alone, M-Ce6 + light).
-
Photosensitizer Administration: Intravenously or intraperitoneally inject M-Ce6 at a predetermined dose (e.g., 2.5-10 mg/kg) into the mice in the treatment groups.[2][9][12]
-
Drug-Light Interval: Allow a specific time interval (e.g., 3-6 hours) for the M-Ce6 to accumulate in the tumor tissue.[2]
-
Irradiation: Anesthetize the mice. Deliver a specific light dose (e.g., 100 J/cm²) to the tumor area using a fiber optic coupled to the light source.[2][12]
-
Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days) for a specified period. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes and weights between the different groups. Calculate the tumor growth inhibition percentage.
Visualizations
Signaling Pathway of M-Ce6 Mediated Photodynamic Therapy
Caption: Signaling pathway of M-Ce6 PDT leading to cell death.
Experimental Workflow for In Vivo Photodynamic Therapy
Caption: Workflow for in vivo evaluation of M-Ce6 PDT.
Logical Relationship of PDT Components
Caption: Interdependence of components in photodynamic therapy.
Conclusion
This compound is a potent photosensitizer with significant potential for the photodynamic therapy of cancer. Its favorable photophysical properties and enhanced tumor cell affinity make it a promising candidate for further preclinical and clinical development.[5] The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust studies to evaluate the efficacy and mechanisms of M-Ce6 PDT. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to optimize its delivery and therapeutic application.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photodynamic activity of chlorin e6 and chlorin e6 ethylenediamide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution of Amine-Amide Chlorin e6 Derivative Conjugate with a Boron Nanoparticle for Boron Neutron-Capture Therapy - статья | ИСТИНА – Интеллектуальная Система Тематического Исследования НАукометрических данных [istina.ficp.ac.ru]
- 7. Chlorin e6-induced photodynamic effect facilitates immunogenic cell death of lung cancer as a result of oxidative endoplasmic reticulum stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of Chlorin e6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Subcellular location and photodynamic therapeutic effect of chlorin e6 in the human tongue squamous cell cancer Tca8113 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodynamic therapy with mono-L-aspartyl chlorin e6 can cause necrosis of squamous cell carcinoma of tongue: experimental study on an animal model of nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodynamic therapy using mono-L-aspartyl chlorin e6 (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photodynamic therapy with chlorin e6. A morphologic study of tumor damage efficiency in experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating meso-Chlorin e(6) Monoethylene Diamine to Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a promising modality for cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) in tumor tissues. meso-Chlorin e(6) (Ce6) is a potent second-generation photosensitizer characterized by its strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration of light. However, the therapeutic efficacy of free Ce6 is often limited by its poor water solubility and lack of tumor specificity.
To overcome these limitations, Ce6 can be conjugated to polymers, enhancing its solubility, stability, and tumor accumulation through the enhanced permeability and retention (EPR) effect. This document provides detailed protocols for the synthesis of a key amine-functionalized derivative, meso-Chlorin e(6) monoethylene diamine (Ce6-EDA), and its subsequent conjugation to carboxylated polymers.
Synthesis of this compound (Ce6-EDA)
The addition of a monoethylene diamine linker to one of the carboxylic acid groups of Ce6 provides a primary amine handle for subsequent conjugation to amine-reactive polymers. This protocol is based on standard carbodiimide chemistry to form a stable amide bond.
Experimental Protocol
Materials:
-
meso-Chlorin e(6) (Ce6)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Ethylenediamine (EDA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
0.1 M MES buffer (pH 6.0)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Activation of Ce6: In a round-bottom flask, dissolve Ce6 (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen). Add EDC-HCl (1.5 equivalents) and NHS (1.5 equivalents). Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS-activated Ce6 ester. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Amine Coupling: In a separate flask, dissolve a large excess of ethylenediamine (EDA, >10 equivalents) in anhydrous DMF. Slowly add the activated Ce6 solution to the ethylenediamine solution dropwise with vigorous stirring. Let the reaction proceed overnight at room temperature in the dark.
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Extract the product with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Precipitation: Precipitate the crude product by adding cold diethyl ether to the concentrated solution.
-
Purification: The crude Ce6-EDA can be further purified by column chromatography on silica gel using a DCM/methanol gradient.
-
Characterization: Confirm the structure and purity of the synthesized Ce6-EDA using ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy.
Conjugation of Ce6-EDA to a Carboxylated Polymer
This protocol describes the conjugation of the amine-functionalized Ce6-EDA to a polymer backbone containing carboxylic acid groups (e.g., poly(acrylic acid), hyaluronic acid, or carboxyl-terminated polyethylene glycol). The method utilizes EDC/NHS chemistry to activate the polymer's carboxyl groups, making them reactive towards the primary amine of Ce6-EDA.
Experimental Protocol
Materials:
-
Carboxylated polymer (e.g., Hyaluronic Acid, Poly(lactic-co-glycolic acid)-COOH, etc.)
-
This compound (Ce6-EDA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
0.1 M MES buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Polymer Activation: Dissolve the carboxylated polymer (1 equivalent of carboxyl groups) in 0.1 M MES buffer (pH 6.0). Add EDC-HCl (2 equivalents) and NHS (2 equivalents) to the polymer solution. Stir the mixture at room temperature for 30-60 minutes to activate the carboxyl groups, forming NHS esters.[1][2][3]
-
Conjugation Reaction: Dissolve Ce6-EDA (0.2-0.5 equivalents relative to carboxyl groups) in a small amount of MES buffer or PBS. Add the Ce6-EDA solution to the activated polymer solution. Adjust the pH of the reaction mixture to 7.2-7.5 with PBS to facilitate the reaction with the primary amine.[4][5] Stir the reaction overnight at room temperature in the dark.
-
Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to react with any remaining NHS esters.
-
Purify the Ce6-polymer conjugate by extensive dialysis against deionized water for 2-3 days using an appropriate molecular weight cut-off (MWCO) membrane to remove unreacted Ce6-EDA, EDC, NHS, and other small molecules.
-
Lyophilize the purified solution to obtain the final Ce6-polymer conjugate as a powder.
-
-
Characterization:
-
UV-Vis Spectroscopy: Determine the conjugation of Ce6 to the polymer by measuring the absorbance at the characteristic Soret peak of Ce6 (around 400 nm).
-
Quantification: Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using a standard curve of free Ce6-EDA.
-
Size and Zeta Potential: Characterize the size distribution and surface charge of the polymer conjugate nanoparticles using Dynamic Light Scattering (DLS).
-
NMR/FTIR Spectroscopy: Confirm the formation of the amide bond between the polymer and Ce6-EDA.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of Ce6-polymer conjugates.
Table 1: Reaction and Purification Parameters
| Parameter | Typical Value/Range |
| Molar Ratio (Polymer-COOH:EDC:NHS) | 1 : 2 : 2 |
| Molar Ratio (Polymer-COOH:Ce6-EDA) | 1 : 0.2 - 0.5 |
| Reaction Time | 12 - 24 hours |
| Reaction Temperature | Room Temperature |
| Dialysis MWCO | 3.5 - 14 kDa |
| Lyophilization Time | 48 - 72 hours |
Table 2: Characterization of Ce6-Polymer Conjugate
| Parameter | Typical Value/Range | Method of Analysis |
| Drug Loading Content (wt%) | 2% - 15% | UV-Vis Spectroscopy |
| Drug Loading Efficiency (%) | 50% - 85% | UV-Vis Spectroscopy |
| Particle Size (Hydrodynamic Diameter) | 100 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to +10 mV | Dynamic Light Scattering (DLS) |
| Ce6 Absorbance Peak (Soret) | ~404 nm | UV-Vis Spectroscopy |
| Ce6 Absorbance Peak (Q-band) | ~660 nm | UV-Vis Spectroscopy |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Ce6-polymer conjugates.
Caption: Workflow for Ce6-polymer conjugate synthesis.
Signaling Pathway for Photodynamic Therapy
This diagram illustrates the mechanism of action for Ce6-mediated photodynamic therapy, leading to cancer cell death.
Caption: Mechanism of Ce6-mediated photodynamic therapy.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioclone.net [bioclone.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: meso-Chlorin e(6) Monoethylene Diamine as a Photosensitizer for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-Chlorin e(6) monoethylene diamine (M-Ce6-MED) is a second-generation photosensitizer derived from chlorophyll.[1] Like its parent compound, chlorin e6 (Ce6), it exhibits strong absorption in the red region of the electromagnetic spectrum, a property that allows for deeper tissue penetration of light, making it suitable for in vivo applications.[1][2][3] Upon excitation with light of a specific wavelength, M-Ce6-MED can generate reactive oxygen species (ROS), which are highly cytotoxic. This forms the basis of its use in Photodynamic Therapy (PDT).[4] The fluorescence emission of M-Ce6-MED upon excitation also allows for its use as a contrast agent in in vivo fluorescence imaging to visualize and quantify its accumulation in target tissues, such as tumors.[2][3] The monoethylene diamine modification can be used for further conjugation, for instance, to targeting moieties or polymers to improve its pharmacokinetic profile and tumor specificity.
These application notes provide an overview of the properties of M-Ce6-MED and detailed protocols for its use in preclinical in vivo fluorescence imaging studies. While specific quantitative in vivo imaging data for M-Ce6-MED is limited in publicly available literature, the provided protocols are based on established methods for chlorin e6 and its derivatives, which are expected to have similar in vivo behavior.
Key Properties and Quantitative Data
The following tables summarize the key photophysical properties of chlorin e6 derivatives and representative quantitative data from in vivo imaging studies. This data can serve as a benchmark for designing and evaluating experiments with M-Ce6-MED.
Table 1: Photophysical Properties of Chlorin e6 Derivatives
| Property | Value | Reference |
| Absorption Maxima (Soret Band) | ~400-408 nm | [1] |
| Absorption Maxima (Q-Band) | ~660-665 nm | [1] |
| Fluorescence Emission Maximum | ~663-670 nm | |
| Molecular Weight (Chlorin e6) | 596.68 g/mol | |
| Solubility | Poor in water (hydrophobic) | [1][4] |
Note: The exact absorption and emission maxima may vary slightly depending on the solvent and conjugation state of the molecule.
Table 2: Representative In Vivo Imaging and Biodistribution Data for Chlorin e6 and its Derivatives
| Parameter | Value | Animal Model | Tumor Model | Time Post-Injection | Reference |
| Tumor Fluorescence | Significantly higher than muscle and normal bladder | Murine | MGH human bladder tumor xenograft | Not specified | [2][3] |
| Tumor-to-Liver Ratio | Increases over time, peaking around 24h | Mice | 4T1 breast cancer | 1-48 hours | [5] |
| Organ Accumulation | High accumulation in liver, spleen, and tumor | C57BL/6 mice | B16F10 melanoma | 2 hours | [6] |
| Peak Tumor Accumulation | 8 - 24 hours | Mice | 4T1 breast cancer | Not specified | [5] |
| Plasma Half-life (NPe6) | Alpha: 8.63 h, Beta: 105.90 h | Human | Cutaneous malignancies | Not specified | [7] |
Disclaimer: The data in Table 2 is for chlorin e6 and its other derivatives, not specifically for M-Ce6-MED. It is provided as a general guideline for expected performance.
Signaling Pathways and Experimental Workflows
Mechanism of Photosensitization
The fundamental principle behind the utility of M-Ce6-MED in both imaging and therapy is its interaction with light. The following diagram illustrates the mechanism of photosensitization leading to the generation of reactive oxygen species.
Caption: Mechanism of M-Ce6-MED photosensitization.
Experimental Workflow for In Vivo Imaging
A typical preclinical experiment to evaluate M-Ce6-MED as an in vivo imaging agent involves several key steps, from animal model preparation to data analysis.
Caption: Workflow for in vivo and ex vivo imaging.
Targeted Delivery of Photosensitizers
To enhance tumor accumulation and reduce off-target effects, photosensitizers like M-Ce6-MED can be conjugated to targeting ligands or encapsulated in nanoparticles.
Caption: Targeted delivery of M-Ce6-MED to tumor cells.
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
Objective: To non-invasively monitor the accumulation and distribution of M-Ce6-MED in a subcutaneous tumor model over time.
Materials:
-
M-Ce6-MED
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous human cancer cell xenografts)
-
In vivo imaging system (IVIS) equipped with appropriate filters for Ce6 (Excitation: ~640 nm, Emission: ~670 nm)
-
Anesthesia machine with isoflurane
-
Insulin syringes (28-30 gauge)
-
Animal scale
Procedure:
-
Preparation of M-Ce6-MED Solution:
-
Accurately weigh M-Ce6-MED and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO), if necessary.
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration. A typical dose for chlorin e6 derivatives is in the range of 1-5 mg/kg body weight.[6]
-
Ensure the final solution is clear and free of particulates. The final concentration of the vehicle (e.g., DMSO) should be non-toxic.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the exact volume of M-Ce6-MED solution to be injected.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetization by toe pinch.
-
Place the mouse in the imaging chamber of the IVIS.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image before injecting M-Ce6-MED to determine the level of background autofluorescence.
-
-
Administration of M-Ce6-MED:
-
Inject the calculated volume of the M-Ce6-MED solution intravenously (i.v.) via the tail vein.
-
-
Longitudinal Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 3, 6, 12, 24, and 48 hours).[5]
-
For each imaging session, anesthetize the mouse and place it in the same position within the imaging system to ensure consistency.
-
-
Data Analysis:
-
Using the analysis software of the imaging system, draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle) on each image.
-
Quantify the average fluorescence intensity (e.g., in radiant efficiency) for each ROI at each time point.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Plot the fluorescence intensity of the tumor and the TBR over time to determine the optimal imaging window.
-
Protocol 2: Ex Vivo Biodistribution Analysis
Objective: To quantitatively assess the distribution of M-Ce6-MED in the tumor and major organs at a specific time point.
Materials:
-
Mice from the in vivo imaging study
-
Surgical tools (scissors, forceps)
-
Petri dishes or weigh boats
-
Phosphate-buffered saline (PBS)
-
In vivo imaging system (IVIS)
-
Scale for weighing organs
Procedure:
-
Animal Euthanasia:
-
At the final imaging time point (e.g., 24 or 48 hours post-injection), humanely euthanize the mouse according to institutional guidelines (e.g., CO2 asphyxiation followed by cervical dislocation).
-
-
Organ Harvesting:
-
Immediately after euthanasia, perfuse the mouse with PBS to remove blood from the organs, which can interfere with fluorescence measurements.
-
Carefully dissect and harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, and a sample of muscle and skin).[6]
-
Rinse each organ briefly in PBS to remove any remaining blood and gently pat dry.
-
-
Ex Vivo Imaging:
-
Arrange the harvested organs in a petri dish on a non-fluorescent background.
-
Place the petri dish in the IVIS and acquire a fluorescence image using the same settings as for the in vivo imaging.
-
-
Data Analysis:
-
Draw ROIs around each organ and the tumor in the ex vivo image.
-
Quantify the average fluorescence intensity for each organ.
-
Weigh each organ.
-
Normalize the fluorescence intensity by the weight of the organ to get the intensity per gram of tissue.
-
This will provide a quantitative measure of the biodistribution of M-Ce6-MED.
-
Conclusion
This compound holds promise as a photosensitizer for in vivo imaging and photodynamic therapy. Its favorable photophysical properties, characteristic of chlorin derivatives, allow for effective tissue penetration of light and fluorescence detection. The protocols outlined in these application notes provide a framework for the preclinical evaluation of M-Ce6-MED. Further studies are warranted to establish a detailed pharmacokinetic and biodistribution profile specific to this compound and to explore its full potential in targeted cancer imaging and therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. In-vivo optical detection of cancer using chlorin e6--polyvinylpyrrolidone induced fluorescence imaging and spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlorin e6: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence imaging agents in cancerology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Meso-Chlorin e(6) Monoethylene Diamine in Antimicrobial Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Photodynamic Therapy (aPDT) is emerging as a compelling alternative to traditional antibiotic treatments, particularly in an era of rising antimicrobial resistance.[1] This technique utilizes a non-toxic photosensitizer (PS), which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cytotoxicity in microbial cells.[1][2] The multi-targeted nature of ROS damage minimizes the potential for microorganisms to develop resistance.[3]
Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, is a promising agent for aPDT due to its high ROS generation efficiency, strong absorption in the red region of the spectrum (allowing for deeper tissue penetration), and minimal dark toxicity.[4][5]
This document focuses on the application of a specific derivative, meso-Chlorin e(6) monoethylene diamine (M-Ce6-EDA). While extensive public data specifically for the monoethylene diamine conjugate is limited, the addition of cationic groups, such as primary amines, to the Ce6 macrocycle is a well-established strategy to enhance antimicrobial efficacy.[3][6] The positively charged amine group promotes electrostatic interaction with the negatively charged bacterial cell envelope, improving PS binding and uptake, which is crucial for effective inactivation of both Gram-positive and Gram-negative bacteria.[6][7] Therefore, these notes and protocols are based on the established principles of Ce6 and its other cationic amino derivatives, providing a robust framework for research and development.
Mechanism of Action
The antimicrobial effect of M-Ce6-EDA-mediated aPDT is initiated by the absorption of light, which excites the photosensitizer from its ground state (¹PS) to a short-lived singlet excited state (¹PS). From here, it can undergo intersystem crossing to a more stable, long-lived triplet excited state (³PS).[1] The triplet-state photosensitizer can then initiate two types of photochemical reactions:
-
Type I Reaction: The ³PS* interacts directly with biomolecules (lipids, proteins, nucleic acids) via electron transfer, producing radical ions which can further react with molecular oxygen to form superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[1]
-
Type II Reaction: The ³PS* transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1] This is often the dominant pathway for chlorin-based photosensitizers.
These ROS indiscriminately damage essential cellular components, including the cell wall, membrane, enzymes, and nucleic acids, leading to rapid, localized cell death.[1][8]
Caption: General mechanism of antimicrobial photodynamic therapy (aPDT).
Data Presentation: Efficacy of Chlorin e6 and Derivatives
The following tables summarize the reported efficacy of Ce6 and its cationic derivatives against various microbial strains. These values provide a baseline for expected performance and aid in experimental design.
Table 1: In Vitro Efficacy against Planktonic Bacteria
| Photosensitizer | Bacterial Strain | PS Concentration | Light Dose (Wavelength) | Log Reduction (CFU/mL) | Reference |
|---|---|---|---|---|---|
| Chlorin e6 (Ce6) | Propionibacterium acnes | Low dose | Halogen Light | Complete inactivation | [6] |
| Chlorin e6 (Ce6) | Staphylococcus aureus | Low dose | Halogen Light | Complete inactivation | [6] |
| Chlorin e6 (Ce6) | Escherichia coli | Not specified | Light-activated | Significant activity | [9] |
| Chlorin e6 (Ce6) | Bacillus subtilis | Not specified | Light-activated | Significant activity | [9] |
| Poly-L-lysine-Ce6 | S. aureus | 0.75 µM | Not specified | > 6 | [10] |
| Poly-L-lysine-Ce6 | E. coli | 5 µM | Not specified | > 6 |[10] |
Table 2: In Vitro Efficacy against Bacterial Biofilms | Photosensitizer | Biofilm Type | PS Concentration | Light Dose (Wavelength) | Biofilm Reduction | Reference | | :--- | :--- | :--- | :--- | :--- | | Chlorin e6 (Ce6) | Saliva-derived multi-species | 50 µM | 15 J/cm² (450 nm or 660 nm) | Up to 6.6-log CFU reduction (with H₂O₂) |[11] | | Chlorin-type PS | Streptococcus mutans | Not specified | Not specified | Effective biofilm detachment & elimination |[6] |
Experimental Protocols
Protocol 1: In Vitro aPDT Efficacy against Planktonic Bacteria
Objective: To determine the bactericidal efficacy of M-Ce6-EDA against planktonic (free-swimming) bacteria.
Materials:
-
This compound (M-Ce6-EDA) stock solution
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Phosphate-buffered saline (PBS), sterile
-
96-well microtiter plates
-
Light source with appropriate wavelength (~660 nm) and calibrated power output
-
Agar plates for bacterial enumeration
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate liquid medium and incubate overnight under optimal conditions (e.g., 37°C with shaking).
-
Standardization: The next day, dilute the overnight culture in fresh medium and grow to the mid-logarithmic phase (typically OD₆₀₀ ≈ 0.4-0.6).
-
Cell Suspension: Harvest the bacteria by centrifugation (e.g., 4000 x g for 10 minutes). Wash the pellet twice with sterile PBS and resuspend in PBS to a final concentration of ~10⁷ Colony Forming Units (CFU)/mL.
-
Incubation with Photosensitizer:
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of M-Ce6-EDA solution (diluted in PBS to 2x the final desired concentration) to the test wells. Final concentrations may range from 1 µM to 50 µM.
-
Include control groups:
-
Bacteria + PBS (no PS, no light) - Negative control.
-
Bacteria + M-Ce6-EDA (no light) - Dark toxicity control.
-
Bacteria + PBS + Light - Light toxicity control.
-
-
Incubate the plate in the dark for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for PS binding/uptake.
-
-
Irradiation:
-
Expose the designated wells to light (e.g., 660 nm LED or laser) for a time calculated to deliver the desired energy dose (J/cm²). Keep the plate on a cool pack to prevent thermal effects.
-
Keep the "no light" control plates covered in foil.
-
-
Viability Assessment (CFU Enumeration):
-
After irradiation, perform 10-fold serial dilutions of the samples from each well in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates to determine the CFU/mL for each condition.
-
-
Data Analysis: Calculate the log₁₀ reduction in CFU/mL compared to the negative control. A reduction of ≥ 3-log₁₀ is typically considered bactericidal.
Protocol 2: Quantification of Reactive Oxygen Species (ROS) Generation
Objective: To quantify the generation of intracellular ROS in bacteria following aPDT, using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
All materials from Protocol 1
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Prepare the bacterial suspension (~10⁷ CFU/mL in PBS) as described in Protocol 1 (steps 1-3).
-
Loading with DCFH-DA: Add DCFH-DA stock solution to the bacterial suspension to a final concentration of 10-20 µM. Incubate in the dark for 30 minutes at 37°C. (DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF).
-
Washing: Centrifuge the suspension to pellet the cells and remove excess probe. Wash once with sterile PBS and resuspend the pellet in the original volume of PBS.
-
aPDT Treatment:
-
Aliquot the DCFH-DA-loaded bacterial suspension into a black, clear-bottom 96-well plate.
-
Add M-Ce6-EDA to the test wells and include all necessary controls as in Protocol 1.
-
Incubate in the dark for 30-60 minutes.
-
Irradiate the designated wells with the light source.
-
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity in a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]
-
Data Analysis: Compare the fluorescence intensity of the treated group (PS + Light) to the control groups. A significant increase in fluorescence indicates ROS production.
Caption: Experimental workflow for in vitro aPDT efficacy testing.
Protocol 3: Bacterial Uptake of Photosensitizer
Objective: To quantify the amount of M-Ce6-EDA that binds to or is internalized by bacterial cells.
Materials:
-
All materials from Protocol 1
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Spectrophotometer or spectrofluorometer
-
Calibration curve of M-Ce6-EDA in lysis buffer
Procedure:
-
Incubation: Prepare and incubate the bacterial suspension with M-Ce6-EDA as described in Protocol 1 (steps 1-4). Use a larger volume (e.g., 1-2 mL in microcentrifuge tubes).
-
Washing: After the dark incubation period, pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes).
-
Remove Unbound PS: Carefully discard the supernatant. Wash the pellet 2-3 times with a large volume of cold PBS to remove all unbound photosensitizer. Centrifuge between each wash.
-
Cell Lysis: After the final wash, resuspend the bacterial pellet in a known volume of lysis buffer (e.g., 1 mL). Incubate for at least 1 hour (or overnight) to ensure complete cell lysis and release of the internalized PS.[10]
-
Quantification:
-
Clarify the lysate by centrifugation to pellet any insoluble debris.
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance (at the Soret band, ~405 nm, for higher sensitivity) or fluorescence (Ex: ~405 nm, Em: ~665 nm) of the lysate.[4]
-
Determine the concentration of M-Ce6-EDA in the lysate using a pre-generated standard curve of the PS in the same lysis buffer.
-
-
Data Analysis: Correlate the amount of PS with the number of cells used in the initial incubation (determined by plating a separate aliquot before treatment). Express the results as molecules of PS per cell or µg of PS per 10⁹ cells.[10]
Caption: Proposed uptake of a cationic Ce6 derivative into bacteria.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Antimicrobial photodynamic therapy (aPDT) for biofilm treatments. Possible synergy between aPDT and pulsed electric fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Derivatives of Natural Chlorophylls as Agents for Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial photodynamic therapy: overview of a promising approach to fight antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Cell-Photosensitizer Binding and Cell Density on Microbial Photoinactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes & Protocols: meso-Chlorin e(6) Monoethylene Diamine for Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Meso-Chlorin e(6) monoethylene diamine (M-Ce6-MED) is a second-generation photosensitizer derived from chlorophyll.[1] Photosensitizers like Chlorin e6 (Ce6) are key components of photodynamic therapy (PDT), a noninvasive treatment modality for various cancers.[2][3] The core mechanism of PDT involves the activation of the photosensitizer with a specific wavelength of light (typically in the red spectrum, ~660 nm), which leads to the generation of cytotoxic reactive oxygen species (ROS) that induce cancer cell death through apoptosis or necrosis.[4][5] A major challenge with many photosensitizers, including Ce6, is their hydrophobicity, which can lead to poor biodistribution and rapid clearance.[1][2]
To overcome these limitations, M-Ce6-MED can be incorporated into targeted drug delivery systems, such as nanoparticles.[2] These systems can enhance solubility, improve tumor accumulation through passive targeting (the Enhanced Permeability and Retention, or EPR, effect) or active targeting (ligand-receptor interactions), and allow for controlled release, thereby increasing therapeutic efficacy and minimizing side effects.[2][6][7]
These application notes provide an overview and detailed protocols for the formulation, characterization, and evaluation of M-Ce6-MED-based nanoparticles for targeted photodynamic therapy.
Section 1: Formulation and Characterization of M-Ce6-MED Nanoparticles
The encapsulation of M-Ce6-MED into nanocarriers is a critical step to improve its delivery to tumor tissues. Polymeric nanoparticles are a versatile platform for this purpose.
Protocol 1: Synthesis of M-Ce6-MED Conjugated Polymeric Nanoparticles
This protocol describes the synthesis of M-Ce6-MED conjugated to an amphiphilic block copolymer, such as methoxy-poly(ethylene glycol)-poly(d,l-lactide) (mPEG-PLA), which can self-assemble into nanoparticles in an aqueous solution.[8]
Materials:
-
This compound (M-Ce6-MED)
-
methoxy-poly(ethylene glycol)-poly(d,l-lactide) (mPEG-PLA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)[9]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Activation of mPEG-PLA: Dissolve mPEG-PLA and an equimolar amount of NHS in anhydrous DCM. Add DCC (1.2 molar equivalent to mPEG-PLA) to the solution. Stir the reaction mixture at room temperature for 24 hours.
-
Filtration: Remove the by-product, dicyclohexylurea, by filtration.
-
Purification: Precipitate the activated mPEG-PLA-NHS ester in cold diethyl ether and dry it under a vacuum.
-
Conjugation of M-Ce6-MED: Dissolve the purified mPEG-PLA-NHS and M-Ce6-MED (1.2 molar equivalent to the polymer) in anhydrous DMSO. Stir the mixture in the dark at room temperature for 48 hours.
-
Nanoparticle Self-Assembly: Add the reaction mixture dropwise into a vigorously stirring volume of deionized water. The amphiphilic mPEG-PLA-Ce6 conjugate will self-assemble into nanoparticles.
-
Dialysis: Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 48 hours to remove unreacted molecules and DMSO. Change the water frequently.
-
Storage: Store the resulting mPEG-PLA-Ce6 nanoparticle suspension at 4°C in the dark.
Protocol 2: Physicochemical Characterization of Nanoparticles
Proper characterization is essential to ensure the quality and predict the in vivo behavior of the nanoparticles.
A. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[10]
-
Perform measurements in triplicate for statistical accuracy.
B. Drug Loading Content (DLC) and Entrapment Efficiency (EE):
-
Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticle structure.
-
Measure the concentration of M-Ce6-MED using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic absorption/emission maxima (Ce6 absorbs around 400 nm and 660 nm).[1][11]
-
Calculate DLC and EE using the following formulas:
-
Drug Loading Content (DLC %) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
Entrapment Efficiency (EE %) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Data Summary: Nanoparticle Characteristics
The following table summarizes typical physicochemical properties reported for Ce6-conjugated polymeric nanoparticles.
| Formulation ID | Polymer Backbone | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Ref. |
| mPEG-PLA-Ce6 | mPEG-PLA | 149.72 ± 3.51 | Not Reported | -24.82 ± 2.94 | Not Reported | [8] |
| F2 (Generic) | PCL | 222 ± 0.36 | 0.077 ± 0.0011 | -19.54 ± 0.015 | 3.92 ± 0.012 | [10] |
Section 2: In Vitro Evaluation
In vitro studies are crucial for assessing the biological activity of the M-Ce6-MED nanoparticles before proceeding to more complex in vivo models.
dot
Caption: Workflow for developing M-Ce6-MED delivery systems.
Protocol 3: Cellular Uptake Analysis
This protocol uses flow cytometry to quantify the internalization of M-Ce6-MED nanoparticles into cancer cells.
Materials:
-
Complete cell culture medium
-
M-Ce6-MED nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^5 cells per well in a 6-well plate and incubate overnight at 37°C with 5% CO2.[12]
-
Incubation: Replace the medium with fresh medium containing M-Ce6-MED nanoparticles at a desired concentration (e.g., 0.1 µM Ce6 equivalent).[12] Incubate for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells twice with ice-cold PBS to remove any unbound nanoparticles.[12]
-
Cell Detachment: Detach the cells using Trypsin-EDTA.[12]
-
Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence of M-Ce6-MED can be detected in the appropriate channel (e.g., APC or PerCP channel, corresponding to its red emission).
-
Quantification: Quantify uptake by measuring the mean fluorescence intensity of the cell population.
Protocol 4: In Vitro Phototoxicity Assay (MTT Assay)
This assay determines the light-induced cytotoxicity of the M-Ce6-MED nanoparticles.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Light source with a specific wavelength (e.g., 660 nm LED array)[13][14]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of M-Ce6-MED nanoparticles. Include "dark" control groups (not exposed to light) and "light only" control groups (no nanoparticles).
-
Incubation: Incubate the cells with the nanoparticles for a predetermined period (e.g., 4-24 hours) to allow for uptake.
-
Irradiation: Wash the cells with PBS and add fresh medium. Expose the designated plates to a 660 nm light source at a specific power density and duration (e.g., 1 J/cm²).[14] Keep the "dark" control plates protected from light.
-
Post-Irradiation Incubation: Return all plates to the incubator for another 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT into formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to untreated controls and determine the half-maximal inhibitory concentration (IC50).
Data Summary: In Vitro Efficacy of Ce6
The following table shows reported IC50 values for free Ce6, demonstrating its high phototoxicity and low dark toxicity.
| Cell Line | Condition | IC50 (µM) | Reference |
| B16F10 | Dark Cytotoxicity | > 192 | [13] |
| B16F10 | Phototoxicity (PDT) | 18.9 | [13] |
| B16F10 | Dark Cytotoxicity | 534.3 | [14] |
| B16F10 | Phototoxicity (PDT) | 20.98 | [14] |
Section 3: Mechanism of Action & Targeting Strategies
dot
Caption: The mechanism of photodynamic therapy (PDT).
dot
Caption: Passive vs. Active targeting mechanisms in drug delivery.
Section 4: In Vivo Evaluation
Animal models are indispensable for evaluating the therapeutic efficacy and safety profile of M-Ce6-MED nanoparticle formulations in a complex biological system.
Protocol 5: Allograft Tumor Model and In Vivo PDT Efficacy
This protocol outlines the procedure for testing the antitumor effect of M-Ce6-MED PDT in a mouse model.
Materials:
-
B16F10 melanoma cells (or other syngeneic tumor cells)[13][14][15]
-
M-Ce6-MED nanoparticle suspension
-
Saline solution (for control group)
-
Animal calipers
-
Laser or LED light source (660 nm) with a fiber optic cable
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Inoculation: Subcutaneously inject B16F10 cells (e.g., 1 x 10^6 cells) into the flank of the mice.[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Grouping: Randomize mice into different treatment groups:
-
Saline (Control)
-
Light only
-
Nanoparticles only (no light)
-
Nanoparticles + Light (PDT group)
-
-
Administration: Intravenously inject the M-Ce6-MED nanoparticle suspension (e.g., at a dose of 2.5 mg/kg Ce6 equivalent) into the tail vein of the mice in the relevant groups.[13][15]
-
Accumulation Period: Allow the nanoparticles to accumulate in the tumor tissue. This time can vary, but 3 to 24 hours is a common range.[13][15]
-
Irradiation: Anesthetize the mice. Expose the tumor area to the 660 nm light source at a defined power density and total energy dose.
-
Monitoring: Monitor the tumor volume, body weight, and general health of the mice every 2-3 days for the duration of the study (e.g., 14-21 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further histological or molecular analysis.
-
Analysis: Plot tumor growth curves for each group to evaluate the therapeutic efficacy. Statistical analysis (e.g., ANOVA) should be performed to determine significance. The results should show significant tumor growth inhibition in the PDT group compared to all control groups.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Chlorin e6: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of chlorin e6-conjugated poly(ethylene glycol)-poly(d,l-lactide) nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophagy Regulation Using Multimodal Chlorin e6-Loaded Polysilsesquioxane Nanoparticles to Improve Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Putting a “C60 Ball” and Chain to Chlorin e6 Improves Its Cellular Uptake and Photodynamic Performances [mdpi.com]
- 13. psecommunity.org [psecommunity.org]
- 14. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect [mdpi.com]
- 15. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating meso-Chlorin e(6) Monoethylene Diamine Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-Chlorin e(6) monoethylene diamine (M-Ce6) is a second-generation photosensitizer demonstrating significant potential in photodynamic therapy (PDT) for various cancers. Its efficacy stems from its ability to generate reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to localized tumor destruction and induction of systemic anti-tumor immune responses. These application notes provide an overview of the preclinical evaluation of M-Ce6 in animal models, detailing experimental protocols and summarizing key efficacy data.
Animal Models in M-Ce6 Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of M-Ce6 PDT. Subcutaneous tumor models in mice are the most commonly employed systems.
Commonly Used Murine Tumor Models:
-
Syngeneic Models: These models utilize immunocompetent mice, which are essential for studying the immunomodulatory effects of M-Ce6 PDT.
-
B16F10 Melanoma: Inoculated in C57BL/6 mice, this is a highly aggressive and poorly immunogenic tumor model, making it suitable for assessing the ability of M-Ce6 PDT to induce a robust anti-tumor immune response.[1][2][3][4]
-
4T1 Murine Breast Cancer: Inoculated in BALB/c mice, this model is highly tumorigenic and metastatic, mimicking aspects of human breast cancer.
-
CT26 Colon Carcinoma: Used in BALB/c mice, this model is responsive to immunotherapies and is valuable for studying the abscopal effects of M-Ce6 PDT.
-
PANC02 Pancreatic Cancer: An aggressive model used in C57BL/6 mice to evaluate therapies against notoriously difficult-to-treat pancreatic tumors.
-
-
Xenograft Models: These models involve the transplantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice). They are primarily used to assess the direct cytotoxic effects of M-Ce6 PDT on human tumors.
Quantitative Efficacy Data of M-Ce6 PDT in Animal Models
The following tables summarize the quantitative data on the efficacy of M-Ce6 and its derivatives in various preclinical cancer models.
Table 1: Tumor Growth Inhibition and Survival
| Animal Model | Cell Line | M-Ce6 Derivative | Dosage | Light Dose | Key Findings | Reference |
| C57BL/6 Mice | B16F10 Melanoma | Ce6 | 2.5 mg/kg (i.v.) | 100 J/cm² (660 nm) | Significant reduction in tumor volume in both irradiated and non-irradiated (abscopal) tumors. | [1][4] |
| BALB/c Mice | 4T1 Breast Cancer | [⁸⁹Zr]HMSN-Ce6 | 30 µM Ce6 (intratumoral) | Cerenkov Radiation | Complete tumor growth inhibition within 14 days post-injection. | [8] |
| Nude Mice | HSC-3 Tongue Cancer | NPe6 (mono-L-aspartyl chlorin e6) | 10 mg/kg (i.v.) | 100 J/cm² (664 nm) | Necrosis in almost all tumors, with a mean necrosis depth of 2.1 mm. | [7] |
| C57BL/6 Mice | PANC02 Pancreatic Cancer | Ce6 | 2.5 mg/kg (i.v.) | 100 J/cm² (660 nm) | Remarkable reduction in pancreatic tumors. | [3] |
| Syngeneic Mice | Not Specified | Mannose-conjugated chlorin e6 | Not Specified | Not Specified | Significantly reduced tumor volume and weight. | [9] |
Table 2: Biodistribution of M-Ce6 Derivatives
| Animal Model | Cell Line | M-Ce6 Derivative | Time Post-Injection | Key Findings | Reference |
| C57BL/6 Mice | B16F10 Melanoma | Ce6 | 2 hours | Higher accumulation in tumor tissue compared to normal skin. | [2] |
| BALB/c Mice | HCT116 Colon Cancer | MKCe6 Nanoparticles | 24 hours | Enhanced tumor accumulation compared to free Ce6. | [5] |
| Nude Mice | HT-1080 Fibrosarcoma | Ce6 Phospholipid Composition | Not Specified | 1.5 to 2-fold higher accumulation in tumor tissue compared to free Ce6. | [10] |
| MOC2 Tumor-bearing Mice | Oral Squamous Carcinoma | Free Ce6 and formulations | Various time points | Micellar formulations showed enhanced tumor-targeting efficiency compared to free Ce6. | [11] |
Experimental Protocols
Protocol 1: Evaluation of M-Ce6 PDT Efficacy in a Syngeneic Mouse Melanoma Model
1. Animal Model and Tumor Inoculation:
- Use male C57BL/6 mice (6-8 weeks old).
- Subcutaneously inoculate 1 x 10⁶ B16F10 melanoma cells in the flank. For abscopal effect studies, inoculate tumors on both flanks.[1][4]
- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
2. Photosensitizer Administration:
- Prepare a solution of M-Ce6 in sterile saline.
- Administer M-Ce6 intravenously (i.v.) via the tail vein at a dose of 2.5 mg/kg.[1][4]
3. Light Irradiation:
- After a drug-light interval of 3 hours, anesthetize the mice.[1][4]
- Irradiate the tumor on one flank with a 660 nm laser at a light dose of 100 J/cm².[1][4]
- The non-irradiated tumor on the contralateral flank is monitored for an abscopal effect.
4. Efficacy Assessment:
- Measure tumor volumes every 2-3 days using a caliper (Volume = Length x Width²/2).[1]
- Monitor body weight as an indicator of systemic toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.
5. Immunological Analysis (Optional):
- Harvest tumors and spleens for flow cytometric analysis of immune cell populations (e.g., T cells, macrophages).
- Analyze cytokine levels (e.g., IFN-γ, TNF-α) in tumor homogenates or serum via ELISA or qPCR.[1][4]
Protocol 2: Biodistribution of M-Ce6
1. Animal Model and Photosensitizer Administration:
- Use tumor-bearing mice (as described in Protocol 1).
- Administer M-Ce6 (or a fluorescently labeled version) intravenously at the desired dose.
2. Tissue Harvesting:
- At various time points post-injection (e.g., 2, 4, 8, 24 hours), euthanize the mice.
- Perfuse the animals with saline to remove blood from the organs.
- Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, skin).[2]
3. Quantification of M-Ce6:
- Weigh each tissue sample.
- Homogenize the tissues.
- Extract M-Ce6 from the homogenates using an appropriate solvent.
- Quantify the concentration of M-Ce6 using fluorescence spectroscopy or HPLC.
4. Data Analysis:
- Express the data as the amount of M-Ce6 per gram of tissue (μg/g).
- Plot the concentration of M-Ce6 in each tissue over time to determine the pharmacokinetic profile.
Signaling Pathways and Mechanisms of Action
M-Ce6 PDT exerts its anti-tumor effects through two primary mechanisms: direct cytotoxicity and immunomodulation.
Direct Cytotoxicity
Upon light activation, M-Ce6 transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen. ROS cause direct damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death via apoptosis and necrosis.
Immunomodulation
M-Ce6 PDT can induce an immunogenic form of cell death, releasing tumor-associated antigens and damage-associated molecular patterns (DAMPs). This process can trigger a robust anti-tumor immune response.
-
Modulation of Tumor-Associated Macrophages (TAMs): M-Ce6 PDT has been shown to decrease the population of immunosuppressive M2-like TAMs and increase the proportion of anti-tumor M1-like TAMs within the tumor microenvironment.[9]
-
Abscopal Effect and Immune Checkpoint Inhibition: The localized tumor destruction can lead to a systemic anti-tumor immune response, resulting in the regression of distant, non-irradiated tumors (the abscopal effect).[4] This is often associated with the upregulation of immune-stimulatory cytokines and may involve the inhibition of immune checkpoints like the PD-1/PD-L1 axis.[12]
Visualizations
Caption: Experimental workflow for evaluating M-Ce6 PDT efficacy in a murine tumor model.
Caption: Signaling pathway of M-Ce6 mediated photodynamic therapy.
References
- 1. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Naturally Derived Carrier for Photodynamic Treatment of Squamous Cell Carcinoma: In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy with mono-L-aspartyl chlorin e6 can cause necrosis of squamous cell carcinoma of tongue: experimental study on an animal model of nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerenkov Radiation Induced Photodynamic Therapy Using Chlorin e6-Loaded Hollow Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chlorin e6-associated photodynamic therapy enhances abscopal antitumor effects via inhibition of PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light Dosimetry in meso-Chlorin e(6) Monoethylene Diamine Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the appropriate light dosimetry for photodynamic therapy (PDT) utilizing meso-Chlorin e(6) monoethylene diamine (m-Ce6-MED). The following sections detail the principles of m-Ce6-MED PDT, experimental protocols for its application in both in vitro and in vivo models, and a summary of quantitative parameters to guide experimental design.
Introduction to m-Ce6-MED Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that employs a photosensitizer, light, and molecular oxygen to elicit cell death.[1][2][3] meso-Chlorin e(6) (Ce6) is a second-generation photosensitizer known for its high quantum yield of singlet oxygen, a key reactive oxygen species (ROS) responsible for cellular damage in PDT.[1][2] The conjugation of Ce6 with monoethylene diamine can enhance its solubility and cellular uptake, potentially improving PDT efficacy. The therapeutic effect of m-Ce6-MED PDT is critically dependent on the precise delivery of a specific light dose to the target tissue, making accurate light dosimetry a cornerstone of successful treatment.
The fundamental mechanism of m-Ce6-MED PDT involves the excitation of the photosensitizer with light of a specific wavelength, typically corresponding to its absorption peak in the red region of the spectrum (~660 nm), which allows for deeper tissue penetration.[2][4] Upon excitation, the photosensitizer transfers energy to molecular oxygen, generating cytotoxic ROS that induce cellular damage through apoptosis and necrosis, and can also lead to the destruction of tumor vasculature.[2][3][5]
Quantitative Data for m-Ce6-MED PDT
The following tables summarize key quantitative parameters for m-Ce6-MED PDT, compiled from various in vitro and in vivo studies. These values can serve as a starting point for optimizing experimental conditions.
Table 1: In Vitro Parameters for m-Ce6-MED PDT
| Cell Line | Photosensitizer Concentration | Light Wavelength (nm) | Light Dose (J/cm²) | Power Density (mW/cm²) | Outcome |
| B16F10 Melanoma | 25 µM (IC50) | 660 | 1 | 50 | Significant phototoxicity[2][6] |
| U87 Glioblastoma | 5 µM (IC50) | Not Specified | 4 | Not Specified | High responsiveness to Ce6-PDT[7] |
| MCF-7 Breast Cancer | 5 µM | Not Specified | 8 | Not Specified | Good responsiveness to Ce6-PDT[7] |
| 4T1 Murine Mammary Cancer | 1 µg/mL | 650 | 1.2 | 10.4 | Enhanced cell viability loss with combined sono-photodynamic therapy[8] |
| Hs68 Fibroblasts | 150-200 nM | Not Specified | 20 | Not Specified | Reduction in UVB-induced MMPs[9] |
Table 2: In Vivo Parameters for m-Ce6-MED PDT
| Animal Model | Tumor Type | Photosensitizer Dose (mg/kg) | Light Wavelength (nm) | Light Dose (J/cm²) | Power Density | Outcome |
| C57BL/6 Mice | B16F10 Melanoma | 2.5 | 660 | 100 | Not Specified | Tumor suppression and induction of anti-tumor immunity[6][10] |
| Nude Mice | PANC02 Pancreatic Cancer | 2.5 | 660 | Not Specified | Not Specified | Inhibition of tumor growth[11] |
| BALB/c Mice | 4T1 Breast Cancer | 5 | 690 | 0.5 W/cm² for 1.5 min (repeated) | 500 mW/cm² | Not Specified |
| DBA Mice | S91 Melanoma | 2 | 655 | 105 | 70 mW/cm² | Tumor remission[12] |
| Human Patients | Skin Metastases from Melanoma | 5 | Not Specified | 80-120 | 250-300 mW/cm² | Complete regression of metastases[13] |
Experimental Protocols
The following are detailed protocols for conducting in vitro and in vivo m-Ce6-MED PDT experiments.
Protocol for In Vitro m-Ce6-MED PDT Cytotoxicity Assay
This protocol outlines the steps to assess the phototoxic effect of m-Ce6-MED on a cancer cell line.
Materials:
-
m-Ce6-MED photosensitizer
-
Cancer cell line of interest (e.g., B16F10, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Light source with a specific wavelength (e.g., 660 nm LED array or laser)
-
Power meter for light dose measurement
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Photosensitizer Incubation: Prepare a stock solution of m-Ce6-MED in a suitable solvent (e.g., DMSO, PBS). Dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing m-Ce6-MED. Incubate for a predetermined time (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, remove the medium containing the photosensitizer and wash the cells twice with PBS to remove any unbound m-Ce6-MED. Add fresh, photosensitizer-free medium to each well.
-
Light Irradiation: Irradiate the cells with a light source at the appropriate wavelength (e.g., 660 nm). The light dose can be controlled by adjusting the power density and exposure time. A power meter should be used to accurately measure the light output at the level of the cells.
-
Post-Irradiation Incubation: After irradiation, return the plate to the incubator and incubate for 24-48 hours.
-
Assessment of Cell Viability: Assess cell viability using a standard assay such as MTT. Add the reagent to the wells, incubate as per the manufacturer's instructions, and then read the absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of m-Ce6-MED required to kill 50% of the cells at a given light dose.
Protocol for In Vivo m-Ce6-MED PDT in a Murine Tumor Model
This protocol describes the application of m-Ce6-MED PDT in a subcutaneous tumor model in mice.
Materials:
-
m-Ce6-MED photosensitizer
-
Tumor cells (e.g., B16F10, 4T1)
-
Immunocompromised or syngeneic mice
-
Sterile PBS for injection
-
Anesthetic agent
-
Laser with a fiber optic diffuser
-
Power meter
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Prepare a sterile solution of m-Ce6-MED for injection. Administer the photosensitizer to the mice, typically via intravenous (tail vein) injection. The dose will depend on the specific formulation and experimental goals (e.g., 2.5 mg/kg).
-
Drug-Light Interval: Allow a specific time interval between the photosensitizer injection and light irradiation (the drug-light interval, or DLI). This allows for the preferential accumulation of the photosensitizer in the tumor tissue. The optimal DLI should be determined experimentally but is often in the range of 3-24 hours.[6][10][11]
-
Anesthesia and Irradiation: Anesthetize the mouse. Deliver the light to the tumor using a laser coupled to a fiber optic. The light dose is controlled by the power density and duration of irradiation. A power meter should be used to calibrate the laser output.
-
Tumor Growth Monitoring: Monitor the tumor size regularly (e.g., every 2-3 days) using calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Euthanasia and Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, Western blot).
References
- 1. Chlorin e6: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorin Activity Enhancers for Photodynamic Therapy [mdpi.com]
- 5. Efficient Assessment of Tumor Vascular Shutdown by Photodynamic Therapy on Orthotopic Pancreatic Cancer Using High-Speed Wide-Field Waterproof Galvanometer Scanner Photoacoustic Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Photodynamic Therapy with Chlorin e6 on Canine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Water-Soluble meso-Chlorin e(6) Monoethylene Diamine Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of water-soluble meso-Chlorin e(6) monoethylene diamine conjugates. Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, holds significant promise for photodynamic therapy (PDT). However, its inherent hydrophobicity limits its clinical utility. Conjugation with hydrophilic moieties like monoethylene diamine enhances water solubility, improves cellular uptake, and potentiates its phototoxic efficacy.
Introduction to Chlorin e6 and its Conjugates
Chlorin e6 is a potent photosensitizer characterized by a strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration of light.[1] Upon activation by light of a specific wavelength (around 660 nm), Ce6 transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[2] This process forms the basis of PDT, a non-invasive therapeutic modality for various cancers.[3]
A major drawback of Ce6 is its poor water solubility, which leads to aggregation in aqueous environments, reducing its bioavailability and therapeutic efficiency.[3] To overcome this, hydrophilic molecules can be conjugated to the carboxylic acid groups of the Ce6 macrocycle.[4] Conjugation with monoethylene diamine introduces a primary amine group, which can be protonated at physiological pH, thereby increasing the water solubility of the conjugate. Furthermore, the positive charge can enhance the interaction with negatively charged cell membranes, potentially leading to increased cellular uptake.[5]
Synthesis of this compound Conjugate
The synthesis of the monoethylene diamine conjugate of Chlorin e6 involves the activation of one of the three carboxylic acid groups of Ce6, followed by nucleophilic attack by the amino group of monoethylene diamine. The 13¹-carboxylic acid is often the most reactive.[6]
Physicochemical and Photophysical Properties
The conjugation of monoethylene diamine to Chlorin e6 is expected to alter its physicochemical and photophysical properties. The following table summarizes typical data for Chlorin e6 and its amino-conjugated derivatives based on literature.
| Property | Chlorin e6 | This compound Conjugate (Representative) | Reference |
| Molecular Weight | 596.68 g/mol | ~639.75 g/mol | [7] |
| UV-Vis Abs (Soret) | ~400-405 nm | ~400-405 nm | [8] |
| UV-Vis Abs (Q-band) | ~660-665 nm | ~660-665 nm | [8] |
| Fluorescence Emission | ~665-670 nm | ~665-670 nm | [8] |
| Solubility | Poor in water | Enhanced in water | [4] |
In Vitro Phototoxicity
The phototoxicity of photosensitizers is a critical measure of their therapeutic potential. The IC50 value, the concentration of the compound that inhibits 50% of cell viability upon irradiation, is a standard metric.
| Cell Line | Compound | Dark Toxicity (IC50) | Phototoxicity (IC50) | Light Dose | Reference |
| HEp2 | Chlorin e6 | > 100 µM | Not specified | ~1.5 J/cm² | [6] |
| HEp2 | 13¹-ethylenediamine-chlorin e6 | 7 µM | 0.23 µM | ~1.5 J/cm² | [6] |
| B16F10 | Chlorin e6 | 534.3 µM | 20.98 µM | 1 J/cm² | [9] |
| HeLa | Chlorin e6 | > 4 µM | 2.31 µM | 20 J/cm² | [5] |
Experimental Protocols
Synthesis of 13¹-meso-Chlorin e(6) Monoethylene Diamine Conjugate
This protocol is adapted from general procedures for the synthesis of chlorin e6 conjugates.[4][6]
Materials:
-
Chlorin e6 (Ce6)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Mono-Boc-protected ethylenediamine
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Chlorin e6: Dissolve Chlorin e6 (1 equivalent) in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. Stir the mixture at room temperature for 4-6 hours in the dark to activate the carboxylic acid groups. The progress of the reaction can be monitored by TLC.
-
Conjugation with Protected Ethylenediamine: To the activated Chlorin e6 solution, add mono-Boc-protected ethylenediamine (1.2 equivalents) and a base such as TEA or DIPEA (2 equivalents). Stir the reaction mixture at room temperature overnight in the dark.
-
Work-up and Purification: After the reaction is complete, pour the mixture into water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-conjugated Boc-protected product.
-
Deprotection: Dissolve the purified Boc-protected conjugate in a mixture of DCM and TFA (e.g., 4:1 v/v). Stir the solution at room temperature for 1-2 hours.
-
Final Purification: Remove the solvent and TFA under reduced pressure. The crude product can be further purified by preparative HPLC to obtain the final this compound conjugate.
Characterization of the Conjugate
1. UV-Visible Spectroscopy:
-
Dissolve a small amount of the conjugate in a suitable solvent (e.g., DMSO or PBS).
-
Record the absorption spectrum from 300 to 800 nm using a UV-Vis spectrophotometer.
-
The characteristic Soret band around 400-405 nm and the Q-band around 660-665 nm should be observed.[8]
2. Mass Spectrometry:
-
Prepare a sample for mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Determine the molecular weight of the conjugate to confirm the successful conjugation of one ethylene diamine molecule to Chlorin e6. The expected mass would be approximately 639.75 [M+H]⁺.
3. NMR Spectroscopy:
-
Dissolve the conjugate in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
The spectra should show the characteristic peaks of the Chlorin e6 macrocycle and additional peaks corresponding to the ethylene diamine moiety. Comparison with the spectra of starting materials will confirm the conjugation.
In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of the conjugate using fluorescence measurements.[5]
Materials:
-
Cancer cell line (e.g., HeLa, A431)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound conjugate
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate (for fluorometer-based quantification) or on glass coverslips in a 24-well plate (for microscopy) at an appropriate density and allow them to adhere overnight.
-
Incubation with Conjugate: Prepare different concentrations of the conjugate in the cell culture medium. Replace the medium in the wells with the conjugate-containing medium. Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the medium and wash the cells three times with cold PBS to remove any unbound conjugate.
-
Quantification (Fluorometer): Lyse the cells in each well using a suitable lysis buffer. Measure the fluorescence of the lysate at an excitation wavelength of ~405 nm and an emission wavelength of ~665 nm. A standard curve of the conjugate can be used to determine the amount of internalized conjugate.
-
Visualization (Microscopy): For cells grown on coverslips, mount the coverslips on a microscope slide and observe the intracellular fluorescence using a fluorescence microscope with appropriate filters.
In Vitro Phototoxicity Assay (MTT Assay)
This protocol determines the cell viability after treatment with the conjugate and light irradiation.[9]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
This compound conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Light source with a wavelength of ~660 nm (e.g., LED array or laser)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with various concentrations of the conjugate in fresh medium for a specific duration (e.g., 4 hours). Include control wells with no conjugate.
-
Irradiation: After incubation, wash the cells with PBS and add fresh medium. Expose the designated wells to light of ~660 nm at a specific light dose (e.g., 1-20 J/cm²). Keep a set of plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals by adding DMSO to each well. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the conjugate concentration to determine the IC50 values for both dark and phototoxicity.
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of this compound conjugate.
Photodynamic Therapy (PDT) Signaling Pathway
Caption: Simplified signaling pathway of Chlorin e6-mediated photodynamic therapy.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. preprints.org [preprints.org]
- 3. Highly biocompatible chlorin e6-poly(dopamine) core–shell nanoparticles for enhanced cancer phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. mdpi.com [mdpi.com]
- 6. Syntheses and PDT activity of new mono- and di-conjugated derivatives of chlorin e6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for meso-Chlorin e(6) Derivatives in Photoacoustic Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoacoustic (PA) imaging is a rapidly emerging hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound imaging. This technique relies on the photoacoustic effect, where light-absorbing molecules, upon excitation by a pulsed laser, generate ultrasonic waves that can be detected to form an image. Exogenous contrast agents are often employed to enhance the photoacoustic signal from specific tissues or cellular processes.
Chlorin e6 (Ce6) and its derivatives are second-generation photosensitizers that have garnered significant attention for their dual role in photodynamic therapy (PDT) and as contrast agents for fluorescence and photoacoustic imaging.[1][2] Their strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of excitation light.[3] While the specific derivative, meso-Chlorin e(6) monoethylene diamine, is not extensively documented in publicly available research, this document provides a comprehensive overview and detailed protocols for the use of the parent compound, Chlorin e6 (Ce6), in photoacoustic imaging, which can be adapted for its derivatives. Ce6's utility as a photoacoustic imaging agent has been demonstrated both in vitro and in vivo.[2]
Principle of Action
The application of meso-Chlorin e(6) and its derivatives in photoacoustic imaging is based on their ability to absorb light, particularly in the near-infrared (NIR) window, and convert that light energy into heat. This rapid, localized heating causes thermoelastic expansion of the surrounding tissue, generating ultrasonic waves that are detected by a transducer to reconstruct an image of the agent's distribution. The intensity of the photoacoustic signal is directly proportional to the local concentration of the chlorin derivative and the laser fluence.
Below is a diagram illustrating the fundamental workflow of a photoacoustic imaging experiment using a chlorin-based contrast agent.
Caption: Experimental workflow for photoacoustic imaging with a chlorin derivative.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of Chlorin e6 (Ce6) in photoacoustic imaging, compiled from various studies. These values can serve as a starting point for designing experiments with Ce6 or its derivatives.
| Parameter | In Vitro | In Vivo | Reference |
| Concentration | 50 - 100 µM | 2.5 mg/kg body weight | [2] |
| Excitation Wavelength | 680, 700, 720, 740, 760 nm | 660 nm | [2][3] |
| Solvent/Vehicle | Normal Saline | Normal Saline, PBS | [2][3] |
| Animal Model | - | ICR mice, B16F10 allograft mice | [1][2] |
| Administration Route | - | Intravenous injection | [3] |
| Imaging Time Post-Injection | - | 3 hours | [2] |
Experimental Protocols
Protocol 1: In Vitro Photoacoustic Imaging of Chlorin e6
Objective: To evaluate the photoacoustic signal generation of Chlorin e6 in a controlled environment.
Materials:
-
Chlorin e6 (Ce6)
-
Normal saline or Phosphate-Buffered Saline (PBS)
-
Methylene blue (as a reference standard)
-
Photoacoustic imaging system with a tunable laser
-
Optically transparent tubes (e.g., thin-walled plastic tubes)
-
Ultrasound gel
Methodology:
-
Preparation of Solutions:
-
Phantom Preparation:
-
Fill separate optically transparent tubes with the Ce6 solutions, methylene blue solution, and normal saline.
-
Arrange the tubes in a water bath or a suitable phantom holder.
-
Apply ultrasound gel to the surface of the phantom for acoustic coupling.
-
-
Photoacoustic Imaging:
-
Position the ultrasound transducer of the photoacoustic imaging system over the tubes.
-
Acquire photoacoustic signals at various wavelengths, for example, 680, 700, 720, 740, and 760 nm.[2]
-
Maintain consistent laser energy and other imaging parameters across all samples.
-
-
Data Analysis:
-
Reconstruct the photoacoustic images.
-
Quantify the photoacoustic signal intensity from the region of interest (ROI) corresponding to each tube.
-
Compare the signal intensity of the Ce6 solutions to the positive and negative controls at different wavelengths.
-
Protocol 2: In Vivo Photoacoustic Imaging of Tumor Models Using Chlorin e6
Objective: To visualize the accumulation of Chlorin e6 in a tumor model using photoacoustic imaging.
Materials:
-
Chlorin e6 (Ce6)
-
Sterile normal saline or PBS for injection
-
Tumor-bearing animal model (e.g., B16F10 melanoma allograft in mice)[1]
-
Photoacoustic imaging system
-
Anesthesia (e.g., isoflurane)
-
Animal handling and monitoring equipment
-
Ultrasound gel
Methodology:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Maintain the animal's body temperature throughout the imaging session.
-
Remove fur from the imaging area to ensure good acoustic coupling.
-
-
Agent Administration:
-
Photoacoustic Imaging:
-
Apply a layer of ultrasound gel to the skin overlying the tumor.
-
Position the animal in the photoacoustic imaging system.
-
Acquire pre-injection (baseline) photoacoustic images of the tumor region.
-
At a predetermined time point post-injection (e.g., 3 hours), acquire photoacoustic images of the tumor and surrounding tissues.[2]
-
Use an excitation wavelength corresponding to the absorption peak of Ce6 (e.g., 660 nm).[3]
-
-
Data Analysis:
-
Reconstruct the photoacoustic images to visualize the biodistribution of Ce6.
-
Perform a quantitative analysis by measuring the change in photoacoustic signal intensity in the tumor region before and after the injection of Ce6.
-
If possible, perform spectral unmixing to differentiate the signal from Ce6 and hemoglobin.
-
Signaling Pathway and Mechanism of Action
While photoacoustic imaging itself does not involve a biological signaling pathway, the dual functionality of chlorin derivatives in photodynamic therapy (PDT) does. Upon light activation, these photosensitizers can generate reactive oxygen species (ROS), which induce cell death through various pathways. The diagram below illustrates a simplified overview of the photodynamic action of chlorin derivatives.
Caption: Simplified mechanism of photodynamic action of Chlorin e6.
Conclusion
Meso-Chlorin e(6) and its derivatives are promising contrast agents for photoacoustic imaging due to their favorable optical properties. The protocols and data presented here for the parent compound, Chlorin e6, provide a solid foundation for researchers and drug development professionals to explore the potential of this class of molecules in preclinical and potentially clinical photoacoustic imaging applications, often in conjunction with their therapeutic capabilities in photodynamic therapy. Further research into specific derivatives like this compound is warranted to explore how structural modifications may enhance their photoacoustic properties and targeting capabilities.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of meso-Chlorin e(6) Monoethylene Diamine (M-Ce6-MED)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with meso-Chlorin e(6) monoethylene diamine (M-Ce6-MED). The focus is on addressing common challenges related to its photostability during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My M-Ce6-MED solution is rapidly losing its characteristic absorbance/fluorescence upon illumination. What is happening and how can I prevent it?
A: This phenomenon is known as photobleaching, the irreversible photochemical alteration of a dye molecule upon light exposure. For chlorins like M-Ce6-MED, this is often an oxygen-dependent process where the excited photosensitizer reacts with molecular oxygen to produce reactive oxygen species (ROS), which can then degrade the photosensitizer itself.[1][2][3][4]
Troubleshooting Steps:
-
Reduce Oxygen Exposure: If your experimental setup allows, deoxygenate your solutions by purging with an inert gas like argon or nitrogen. However, be aware that oxygen is often necessary for the desired photodynamic effect.[1]
-
Minimize Light Exposure: Only expose your samples to the excitation light source when necessary. Use neutral density filters to reduce light intensity to the minimum required for your measurements.
-
Use Antioxidants: The addition of antioxidants can help quench ROS and protect M-Ce6-MED from degradation.[5][6] (See Q3 for more details).
-
Consider Formulation Strategies: Encapsulating M-Ce6-MED in nanoparticles or conjugating it with polymers can significantly enhance its photostability.[7][8][9][10][11][12][13] (See Q4 for more details).
Q2: I am observing a shift in the Q-band absorption peak of my M-Ce6-MED solution. What could be the cause?
A: A shift in the absorption spectrum can indicate aggregation of the M-Ce6-MED molecules. Aggregation can alter the photophysical properties of the photosensitizer and often leads to reduced fluorescence and singlet oxygen generation, thereby decreasing its photodynamic efficacy.[14]
Troubleshooting Steps:
-
Solvent and pH Optimization: The aggregation of chlorins is highly dependent on the solvent environment and pH.[13][14][15] Experiment with different buffer systems or the addition of a small amount of organic co-solvent (e.g., DMSO, ethanol) to improve solubility and reduce aggregation. For Chlorin e6, maintaining a slightly basic pH (around 7.4-8.5) can help prevent aggregation.[13]
-
Concentration Adjustment: High concentrations of M-Ce6-MED are more prone to aggregation. Try working with more dilute solutions if your experimental sensitivity allows.
-
Formulation with Surfactants or Polymers: Incorporating M-Ce6-MED into micelles using non-ionic surfactants (e.g., Tween-80, Cremophor EL) or complexing it with polymers like polyvinylpyrrolidone (PVP) can disrupt aggregates and stabilize the monomeric form.[13][16]
Q3: What antioxidants can I use to improve the photostability of M-Ce6-MED, and at what concentrations?
A: Several antioxidants have been shown to reduce the photobleaching of fluorescent dyes and photosensitizers by scavenging reactive oxygen species.
Recommended Antioxidants:
-
Ascorbic Acid (Vitamin C): Has been identified as a potent agent in preventing phototoxicity and photobleaching in live cell imaging.[6]
-
Trolox: A water-soluble analog of vitamin E, it is a well-known antioxidant used to reduce photobleaching in fluorescence microscopy.[5]
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, it can help reduce oxidative stress.
-
Mannitol: Can act as a hydroxyl radical scavenger.[1]
Concentration Guidance:
The optimal concentration will depend on your specific experimental conditions (e.g., cell type, light intensity). It is recommended to perform a dose-response experiment starting with concentrations in the range of 1-10 mM. Be sure to include a vehicle control to account for any effects of the antioxidant itself.
Q4: How can nanoparticle encapsulation enhance the photostability of M-Ce6-MED?
A: Encapsulating M-Ce6-MED within a nanoparticle matrix can protect it from the surrounding environment and improve its photostability through several mechanisms:
-
Steric Hindrance: The nanoparticle structure can physically shield the M-Ce6-MED molecules from direct interaction with ROS in the bulk solution.
-
Reduced Aggregation: By isolating individual M-Ce6-MED molecules within the nanoparticle, aggregation-induced quenching and degradation can be minimized.[12]
-
Altered Microenvironment: The local environment within the nanoparticle can have a different polarity and viscosity, which can influence the photobleaching pathways.
Examples of Nanocarriers for Chlorin e6:
-
Bovine Serum Albumin (BSA) and Polydopamine (PDA) Core-Shell Nanoparticles[8]
-
Silk Fibroin Nanoparticles[9]
-
Polysilsesquioxane Nanoparticles[11]
-
Iron Oxide Nanoparticles[12]
Quantitative Data on Photostability
The following tables summarize key quantitative data related to the photostability and photophysical properties of Chlorin e6 and its derivatives.
Table 1: Photobleaching Quantum Yields of Chlorin e6 and Related Photosensitizers
| Photosensitizer | Solvent/Medium | Photobleaching Quantum Yield (Φpb) | Reference(s) |
| mono-L-aspartyl chlorin e6 (NPe6) | pH 7.4 Phosphate Buffer | 8.2 x 10-4 | [1] |
| Hematoporphyrin | pH 7.4 Phosphate Buffer | 4.7 x 10-5 | [1] |
| Uroporphyrin | pH 7.4 Phosphate Buffer | 2.8 x 10-5 | [1] |
| Sn-NPe6 | pH 7.4 Phosphate Buffer | 5.7 x 10-6 | [1] |
| Zn-NPe6 | pH 7.4 Phosphate Buffer | 1.9 x 10-2 | [1] |
| Chlorin e6 | Aqueous Solution | ~1.0 x 10-3 | [15] |
Table 2: Singlet Oxygen Quantum Yields of Chlorin e6 Derivatives
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Chlorin e6 | Ethanol | 0.65 | [15][17] |
| Chlorin e6 | Dichloromethane | 0.5 - 0.6 | [15] |
| Chlorin e6 monomethyl ester | Ethanol | ~0.63 | [17] |
| Chlorin e6 glucose derivative | Ethanol | ~0.56 | [17] |
| Cationic Chlorin e6 derivative | Organic Media | 0.55 | [16] |
Experimental Protocols
Protocol 1: Standard Photostability Assay of M-Ce6-MED
This protocol describes a general method to assess the photostability of M-Ce6-MED in solution by monitoring its absorbance over time during irradiation.
-
Sample Preparation:
-
Prepare a stock solution of M-Ce6-MED in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in your experimental buffer (e.g., PBS, pH 7.4). Ensure the final absorbance at the Q-band maximum (around 660-670 nm) is between 0.5 and 1.0.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.[18]
-
-
Instrumentation:
-
Use a stable light source with a wavelength that overlaps with the absorption spectrum of M-Ce6-MED (e.g., a filtered lamp or a laser at ~660 nm).
-
Use a UV-Vis spectrophotometer to measure the absorbance spectra.
-
-
Irradiation and Measurement:
-
Place the unwrapped sample at a fixed distance from the light source.
-
Place the dark control sample in the same environment but shielded from light.[18]
-
Record the initial absorbance spectrum (t=0) of the sample before irradiation.
-
Begin irradiation. At regular time intervals (e.g., every 5-10 minutes), briefly interrupt the irradiation and record the full absorbance spectrum.
-
Continue this process until the absorbance at the Q-band maximum has decreased significantly (e.g., by 50% or more).
-
At the end of the experiment, record the absorbance spectrum of the dark control to ensure no significant degradation occurred in the absence of light.
-
-
Data Analysis:
-
Plot the absorbance at the Q-band maximum as a function of irradiation time.
-
The rate of photobleaching can be determined from the slope of this curve. Often, the decay follows first-order kinetics.[17]
-
The photobleaching half-life (τ1/2) is the time required for the absorbance to decrease to 50% of its initial value.
-
Visualizations
Caption: General mechanism of Type II photobleaching for M-Ce6-MED.
References
- 1. Photobleaching of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. biocompare.com [biocompare.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Firmly anchored photosensitizer Chlorin e6 to layered double hydroxide nanoflakes for highly efficient photodynamic therapy in vivo - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Highly biocompatible chlorin e6-poly(dopamine) core–shell nanoparticles for enhanced cancer phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MnO2-capped silk fibroin (SF) nanoparticles with chlorin e6 (Ce6) encapsulation for augmented photo-driven therapy by modulating the tumor microenvironment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Autophagy Regulation Using Multimodal Chlorin e6-Loaded Polysilsesquioxane Nanoparticles to Improve Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. us.edu.pl [us.edu.pl]
- 18. q1scientific.com [q1scientific.com]
Overcoming aggregation of meso-Chlorin e(6) monoethylene diamine in physiological buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with meso-Chlorin e(6) monoethylene diamine (Ce6-en). The focus is on overcoming its aggregation in physiological buffers to ensure experimental reproducibility and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: My Ce6-en solution in physiological buffer appears cloudy and has precipitated. What is happening?
A1: This is a common issue caused by the aggregation of Ce6-en molecules. Due to its hydrophobic nature, Ce6-en has a strong tendency to aggregate in aqueous physiological environments, leading to low solubility and precipitation.[1][2] This aggregation can quench the photo-sensitizing properties of the molecule, reducing its effectiveness in experiments like photodynamic therapy (PDT).[2]
Q2: How does aggregation affect my experimental results?
A2: Aggregation significantly impacts the photophysical properties of Ce6-en. In an aggregated state, the excited states of the photosensitizer are quenched, which drastically reduces the generation of reactive oxygen species (ROS), such as singlet oxygen.[2] This leads to poor pharmacokinetic and pharmacodynamic properties, diminished therapeutic effect in PDT, and unreliable data in cellular uptake and cytotoxicity assays.[2]
Q3: I dissolved Ce6-en in DMSO first, but it still precipitated when I diluted it in PBS. How can I prevent this?
A3: While dissolving Ce6-en in an organic solvent like DMSO before dilution in a physiological buffer is the correct initial step, aggregation can still occur upon introduction to the aqueous environment.[3] To prevent this, several formulation strategies can be employed:
-
Use of a carrier polymer: Formulating Ce6-en with a hydrophilic polymer like polyvinylpyrrolidone (PVP) can significantly enhance its stability and solubility in aqueous solutions.[4][5]
-
Encapsulation: Incorporating Ce6-en into nanocarriers such as nanoemulsions or liposomes can shield the hydrophobic molecule from the aqueous environment, preventing aggregation.[6]
-
Conjugation: Covalently attaching hydrophilic molecules like polyethylene glycol (PEG) to Ce6-en can improve its water solubility.[7][8]
-
Binding to serum albumin: Human Serum Albumin (HSA) can be used to encapsulate Ce6, which improves its water solubility and influences its biodistribution.[2]
Q4: Can I use detergents to disaggregate my Ce6-en solution?
A4: Yes, in some contexts, detergents can be used to break up aggregates. For instance, the addition of a detergent like cetyltrimethylammonium bromide (CTAB) has been shown to increase the quantum yield of singlet oxygen generation from polymer-bound chlorin e6, suggesting a disaggregation effect.[9] However, the suitability of a detergent will depend on your specific experimental setup, especially in cellular or in vivo models where detergents can have their own biological effects.
Q5: How can I confirm if my Ce6-en is in a monomeric or aggregated state?
A5: The aggregation state of Ce6-en can be assessed using UV-Vis spectroscopy. In the monomeric form, Ce6 and its derivatives exhibit a sharp and intense absorption peak in the red region of the spectrum (around 660 nm), known as the Q-band.[2][6] Upon aggregation, this peak typically broadens, shifts, and may decrease in intensity. Fluorescence spectroscopy can also be used, as aggregation often leads to fluorescence quenching.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate in physiological buffer. | Aggregation of Ce6-en due to low aqueous solubility. | 1. Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO).2. Employ a formulation strategy such as using a carrier polymer (PVP), encapsulating in a nanoemulsion, or conjugating with PEG.3. For in vitro experiments, consider using a small percentage of a co-solvent if the experimental design allows. |
| Low or no phototoxicity observed in PDT experiments. | Reduced singlet oxygen generation due to aggregation.[9] | 1. Confirm the monomeric state of Ce6-en using UV-Vis spectroscopy.2. Reformulate Ce6-en to prevent aggregation (see above).3. Optimize the drug-light interval, as aggregated forms may have different cellular uptake kinetics. |
| Inconsistent fluorescence readings between samples. | Variable levels of aggregation leading to fluorescence quenching. | 1. Ensure a consistent and robust formulation protocol for all samples.2. Prepare solutions fresh before each experiment.3. Use a formulation that enhances solubility and stability, such as conjugation with biotin or PEG.[7][10] |
| Poor cellular uptake of Ce6-en. | Aggregates may be too large for efficient cellular internalization. | 1. Improve solubility and reduce particle size through formulation with polymers like PVP or dendrimers.[1][4]2. Conjugation to targeting ligands or hydrophilic polymers can also enhance uptake.[8][10] |
Experimental Protocols
Protocol 1: Formulation of Ce6-en with Polyvinylpyrrolidone (PVP)
This protocol is adapted from established methods for formulating chlorin e6 with PVP to enhance its solubility and stability in physiological buffers.[4][5]
Materials:
-
This compound (Ce6-en)
-
Polyvinylpyrrolidone (PVP, average M.W. 10,000)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Ce6-en: Dissolve Ce6-en in DMSO to a concentration of 1 mg/mL.
-
Prepare a stock solution of PVP: Dissolve PVP in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Formulation: a. In a sterile microcentrifuge tube, add the desired volume of the Ce6-en stock solution. b. While vortexing, slowly add the PVP stock solution to the Ce6-en solution. A common ratio to start with is 1:10 (w/w) of Ce6-en to PVP. c. Continue vortexing for 5-10 minutes to ensure thorough mixing.
-
Final Dilution: Dilute the Ce6-en/PVP mixture to the final desired concentration using PBS (pH 7.4).
-
Characterization (Optional but Recommended): a. Measure the UV-Vis spectrum of the final solution to confirm the presence of the characteristic Q-band of monomeric Ce6-en. b. Visually inspect the solution for any signs of precipitation or cloudiness.
Protocol 2: Characterization of Ce6-en Aggregation using UV-Vis Spectroscopy
This protocol allows for the assessment of the aggregation state of Ce6-en in different buffer conditions.
Materials:
-
Ce6-en solution to be tested
-
Control monomeric Ce6-en solution (e.g., dissolved in DMSO)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a monomeric reference: Dissolve a small amount of Ce6-en in DMSO to obtain a clear solution. Dilute this solution in DMSO to a concentration that gives a Q-band absorbance (around 660 nm) within the linear range of the spectrophotometer (typically 0.5 - 1.0 AU).
-
Prepare the experimental sample: Prepare the Ce6-en solution in the physiological buffer of interest at the same concentration as the monomeric reference.
-
Acquire Spectra: a. Blank the spectrophotometer with the respective solvents (DMSO for the reference, physiological buffer for the sample). b. Measure the absorbance spectrum of the monomeric reference solution from 400 nm to 750 nm. Note the wavelength and shape of the Q-band. c. Measure the absorbance spectrum of the experimental sample over the same wavelength range.
-
Analyze the Data: a. Compare the Q-band of the experimental sample to the monomeric reference. b. Signs of Aggregation:
- A decrease in the intensity of the main Q-band.
- A broadening of the Q-band.
- A blue or red shift in the peak wavelength.
- The appearance of new absorption bands or shoulders.
Data Summary
Solubility of Chlorin e6 (Ce6) in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [3][11] |
| Dimethylformamide (DMF) | ~30 mg/mL | [11] |
| Ethanol | Slightly soluble | [3][11] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [3][11] |
| Aqueous Buffers | Sparingly soluble | [3] |
Note: Data is for the parent compound Chlorin e6, but similar trends are expected for Ce6-en.
Visualizations
Caption: Aggregation of Ce6-en in physiological buffer.
References
- 1. mdpi.com [mdpi.com]
- 2. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Improved formulation of photosensitizer chlorin e6 polyvinylpyrrolidone for fluorescence diagnostic imaging and photodynamic therapy of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) chlorin e6 conjugates for the photokilling of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 9. Polymer-bound meso-chlorin e6 for PDT (Invited Paper) [spiedigitallibrary.org]
- 10. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing meso-Chlorin e(6) Monoethylene Diamine (M-Ce6-EDA) for Cell Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration and application of meso-Chlorin e(6) monoethylene diamine (M-Ce6-EDA) for photodynamic therapy (PDT) in cell studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for M-Ce6-EDA in cell studies?
The optimal concentration of M-Ce6-EDA is highly cell-line dependent and should be determined empirically for each new cell type. As a starting point, concentrations ranging from 0.1 µM to 50 µM are often reported for Chlorin e6 (Ce6) and its derivatives in vitro. It is recommended to perform a dose-response curve to determine the IC50 value (the concentration that causes 50% cell death) for your specific cell line under your experimental conditions.
Q2: How long should I incubate the cells with M-Ce6-EDA before light irradiation?
Incubation times can vary from a few hours to 24 hours. A common starting point is a 3 to 4-hour incubation period. The optimal time depends on the cellular uptake kinetics of M-Ce6-EDA in your specific cell line. A time-course experiment is recommended to determine the point of maximum intracellular accumulation.
Q3: What wavelength and light dose should be used for photoactivation?
M-Ce6-EDA, like other chlorin derivatives, typically exhibits a strong absorption peak in the red region of the spectrum, around 660 nm. This wavelength allows for deeper tissue penetration in vivo and is commonly used for in vitro studies. The light dose, or fluence, is a critical parameter and is measured in Joules per square centimeter (J/cm²). A typical range for in vitro experiments is 1 to 20 J/cm². It is crucial to perform a light-dose-response experiment to find the optimal fluence for your desired outcome.[1]
Q4: Can M-Ce6-EDA be toxic to cells in the absence of light?
M-Ce6-EDA should exhibit minimal dark toxicity. However, at very high concentrations, some cytotoxicity may be observed. It is essential to include a "dark" control group in your experiments (cells incubated with M-Ce6-EDA but not exposed to light) to assess any non-photo-induced effects.
Q5: How can I confirm the cellular uptake of M-Ce6-EDA?
Due to its inherent fluorescence, the cellular uptake of M-Ce6-EDA can be visualized and quantified using fluorescence microscopy and flow cytometry. This allows for the confirmation of intracellular localization and a quantitative measure of uptake efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Phototoxicity | - Suboptimal M-Ce6-EDA concentration.- Insufficient incubation time.- Inadequate light dose (fluence or irradiance).- Incorrect wavelength of light.- M-Ce6-EDA aggregation in culture medium. | - Perform a dose-response curve to determine the optimal concentration.- Optimize incubation time by performing a time-course experiment.- Increase the light dose by adjusting the irradiation time or power.- Ensure the light source wavelength matches the absorption peak of M-Ce6-EDA (~660 nm).- Check for precipitation in the stock solution and culture medium. Consider using a low percentage of a solubilizing agent like DMSO or Pluronic F-127. |
| High Dark Toxicity | - M-Ce6-EDA concentration is too high.- Contamination of the M-Ce6-EDA stock solution.- Extended incubation period leading to cellular stress. | - Reduce the M-Ce6-EDA concentration.- Ensure the purity of your M-Ce6-EDA. Filter-sterilize the stock solution.- Decrease the incubation time. |
| Inconsistent Results | - Variation in cell density at the time of treatment.- Fluctuation in light source intensity.- Cell clumping or aggregation affecting uniform treatment.- Instability of M-Ce6-EDA in culture medium. | - Seed cells at a consistent density for all experiments.- Calibrate the light source before each experiment to ensure consistent power output.- Ensure a single-cell suspension before seeding. If aggregation is an issue, consider using anti-clumping agents.[2]- Prepare fresh dilutions of M-Ce6-EDA for each experiment. |
| Difficulty Visualizing Cellular Uptake | - Low intracellular concentration of M-Ce6-EDA.- Autofluorescence of cells or medium.- Incorrect filter sets on the microscope. | - Increase M-Ce6-EDA concentration or incubation time.- Use a phenol red-free medium for imaging and include an unstained control to assess background fluorescence.- Use appropriate filter sets for Ce6 fluorescence (Excitation: ~405 nm, Emission: ~665 nm). |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for M-Ce6-EDA in Cell Studies
| Cell Type | Starting Concentration Range (µM) | Reference Compound |
| Various Cancer Cell Lines | 0.1 - 50 | Chlorin e6 |
| Human Colon Cancer (SW480) | 0.125 - 2.0 µg/mL | Chlorin e6[3] |
| Murine Melanoma (B16F10) | 1 - 50 | Chlorin e6 |
Table 2: Typical Light Irradiation Parameters for In Vitro PDT
| Parameter | Recommended Range |
| Wavelength | 660 ± 10 nm |
| Light Dose (Fluence) | 1 - 20 J/cm²[1] |
| Irradiance (Power Density) | 5 - 100 mW/cm² |
Experimental Protocols
1. Cell Culture and Seeding
-
Culture your chosen cell line in the appropriate complete medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells in multi-well plates (e.g., 96-well for viability assays, 24-well for imaging) at a density that ensures they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
2. M-Ce6-EDA Preparation and Incubation
-
Prepare a stock solution of M-Ce6-EDA in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Remove the culture medium from the cells and replace it with the medium containing the appropriate M-Ce6-EDA concentration.
-
Include a vehicle control group (medium with the same final solvent concentration but without M-Ce6-EDA).
-
Incubate the cells for the predetermined optimal time (e.g., 4 hours) in the dark.
3. Light Irradiation
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular M-Ce6-EDA.
-
Add fresh, phenol red-free culture medium to each well.
-
Irradiate the cells using a light source with a wavelength centered around 660 nm (e.g., a laser or LED array).
-
The light dose (J/cm²) is calculated as the product of the irradiance (W/cm²) and the exposure time (seconds). Ensure uniform illumination across all wells.
-
Keep a "dark" control plate that has been treated with M-Ce6-EDA but is not exposed to light.
4. Post-Irradiation Incubation and Analysis
-
After irradiation, return the cells to the incubator for a further period (e.g., 24 or 48 hours) to allow for the induction of cell death.
-
Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.
-
For apoptosis/necrosis analysis, cells can be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.
Visualizations
References
Technical Support Center: meso-Chlorin e(6) Monoethylene Diamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with meso-Chlorin e(6) monoethylene diamine (C6) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C6) and why is its dark toxicity a concern?
A1: this compound (C6) is a derivative of Chlorin e6 (Ce6), a second-generation photosensitizer used in photodynamic therapy (PDT).[1][2] Photosensitizers are compounds that generate cytotoxic reactive oxygen species (ROS) upon light activation to kill cancer cells.[1][2] While the primary therapeutic effect is light-dependent, "dark toxicity" refers to the cytotoxic effects of the photosensitizer in the absence of light.[3][4] Minimizing dark toxicity is crucial to ensure that the therapeutic agent is only active at the target site when irradiated, reducing damage to healthy tissues and other off-target side effects.[5]
Q2: What are the primary mechanisms contributing to the dark toxicity of C6 derivatives?
A2: The dark toxicity of photosensitizers can be influenced by their concentration and interaction with cellular components.[1] For some photosensitizers, dark toxicity has been linked to interactions with specific proteins, such as the Yes-associated protein (YAP). While Ce6 and its derivatives generally exhibit low dark toxicity compared to other photosensitizers like porphyrins, at higher concentrations, they can induce cell death.[6] The specific mechanisms for C6 derivatives are likely related to their chemical structure and how they interact with cellular membranes and organelles.
Q3: How can the dark toxicity of C6 derivatives be reduced?
A3: Several strategies can be employed to mitigate the dark toxicity of C6 derivatives:
-
Formulation with Nanocarriers: Encapsulating C6 derivatives in nanocarriers such as liposomes, polymeric nanoparticles, or nanoemulsions can improve their solubility, stability, and tumor-targeting capabilities.[7][8] This encapsulation can also shield the photosensitizer from non-specific interactions with healthy cells, thereby reducing dark toxicity.[1]
-
Polymer Conjugation: Conjugating C6 to polymers, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, can alter its pharmacokinetic profile and reduce its aggregation, which may influence its dark toxicity.[9]
-
Chemical Modification: Modifying the C6 molecule by attaching specific amino acids or other functional groups can influence its cellular uptake and localization, potentially reducing its interaction with components that trigger dark toxicity.[3][10]
-
Dose Optimization: Carefully titrating the concentration of the C6 derivative is essential. As dark toxicity is often dose-dependent, using the lowest effective concentration can minimize unwanted effects while maintaining photodynamic efficacy.[11]
Q4: Does the conjugation position of the monoethylene diamine on the chlorin e(6) macrocycle affect its toxicity?
A4: Yes, the position of conjugation on the chlorin e(6) macrocycle has been shown to significantly impact both the dark and phototoxicity of its derivatives.[3][10] Studies on amino acid conjugates of chlorin e6 have revealed that derivatives with substitutions at the 13¹-position are often the most phototoxic.[3][10] The conformation of the resulting molecule, which is influenced by the substitution pattern, appears to be a key determinant of its biological activity.[3] It is hypothesized that a more linear conformation, often achieved with 13¹-derivatives, may facilitate better interaction with biological targets.[3]
Troubleshooting Guides
Issue 1: High Dark Toxicity Observed in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| High Concentration of C6 Derivative | Perform a dose-response experiment to determine the optimal concentration with minimal dark toxicity and maximal phototoxicity. Start with a lower concentration range based on literature values.[11][12] |
| Aggregation of the C6 Derivative | Ensure the derivative is fully solubilized in the culture medium. Aggregation can be influenced by the solvent and pH. Consider using a formulation with detergents or encapsulating the derivative in a nanocarrier to improve solubility.[9] |
| Contamination of the Compound | Verify the purity of your C6 derivative. Impurities from the synthesis process can contribute to unexpected toxicity.[2] |
| Incorrect Experimental Protocol | Review your cell viability assay protocol (e.g., MTT, XTT). Ensure that the incubation times and reagent concentrations are appropriate for your cell line. |
Issue 2: Low Phototoxicity or Inconsistent PDT Efficacy
| Possible Cause | Troubleshooting Step |
| Insufficient Cellular Uptake | Verify the cellular uptake of your C6 derivative using fluorescence microscopy or flow cytometry. If uptake is low, consider modifying the derivative to enhance cell penetration (e.g., by adding cationic groups) or using a targeted delivery system.[13] |
| Inadequate Light Dose or Wavelength | Ensure the light source emits at the correct wavelength for activating your C6 derivative (typically around 660-670 nm for Ce6).[5] Calibrate the light dose (fluence) delivered to the cells. Insufficient light energy will result in suboptimal ROS production. |
| Low Oxygen Levels (Hypoxia) | Photodynamic therapy is an oxygen-dependent process. Ensure adequate oxygenation of your cell cultures during irradiation. Hypoxic conditions, common in tumors, can reduce PDT efficacy.[14] |
| Quenching of the Photosensitizer | High concentrations of the photosensitizer can lead to self-quenching, reducing the generation of singlet oxygen. Ensure you are working within an optimal concentration range. Polymer conjugation can also sometimes lead to conformational changes that quench the photosensitizer's activity.[9] |
Data Presentation
Table 1: Dark and Phototoxicity of Chlorin e6 and its Amino Acid Derivatives in HEp2 Cells
| Compound | Conjugation Position | Amino Acid | Dark Toxicity IC50 (µM) | Phototoxicity IC50 (µM) (1 J/cm²) |
| Chlorin e6 | - | - | > 400 | - |
| Derivative 1 | 17³ | Lysine | > 400 | - |
| Derivative 2 | 15² | Lysine | > 400 | - |
| Derivative 3 | 13¹ | Aspartic Acid | 285 | 0.61 |
| Derivative 4 | 13¹ | Aspartic Acid with β-alanine spacer | - | 0.82 |
| Derivative 5 | 13¹ | - | 268 | 1.34 |
Data synthesized from literature.[3]
Table 2: Cytotoxicity of Chlorin e6 in B16F10 Melanoma Cells
| Condition | IC50 (µM) |
| Dark Cytotoxicity | 519.6 |
| Phototoxicity (660 nm, 5 J/cm²) | 18.9 |
Data from a study on a modified synthesis of Chlorin e6.[12]
Experimental Protocols
MTT Assay for Cell Viability (Dark and Phototoxicity)
This protocol is adapted from standard MTT assay procedures.[6][15][16][17]
Objective: To assess the cytotoxicity of C6 derivatives with and without light exposure.
Materials:
-
C6 derivative stock solution
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Addition: Add varying concentrations of the C6 derivative to the wells. For phototoxicity assessment, also include a "light only" and a "no treatment" control.
-
Incubation (Dark Toxicity): For dark toxicity, incubate the plate in the dark for the desired exposure time (e.g., 24-72 hours).
-
Irradiation (Phototoxicity): For phototoxicity, after a suitable incubation period to allow for cellular uptake of the compound (e.g., 2-4 hours), irradiate the plate with a light source at the appropriate wavelength and light dose. Return the plate to the incubator for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of a ROS-sensitive fluorescent probe like H₂DCFDA.[11][18]
Objective: To quantify the generation of ROS in cells following PDT with C6 derivatives.
Materials:
-
C6 derivative
-
H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Cell culture medium
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and incubate for 24 hours.
-
Compound and Probe Incubation: Incubate the cells with the desired concentration of the C6 derivative for a suitable uptake period. Then, add the H₂DCFDA probe (e.g., 10 µM) and incubate for a further 30 minutes in the dark.
-
Washing: Gently wash the cells twice with warm PBS to remove any extracellular compound and probe.
-
Irradiation: Add fresh medium and irradiate the cells with the appropriate light source and dose.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Compare the fluorescence intensity of treated and irradiated cells to that of the controls (no treatment, light only, compound only).
Visualizations
Caption: Workflow for in vitro evaluation of C6 derivatives.
Caption: A logical guide to troubleshooting high dark toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of Chlorin e6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and PDT activity of new mono- and di-conjugated derivatives of chlorin e6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Photodynamic Therapy with Chlorin e6 Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Photodynamic Therapy—Current Limitations and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Enhancing Tumor Accumulation of meso-Chlorin e(6) Monoethylene Diamine (M-Ce6)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with meso-Chlorin e(6) monoethylene diamine (M-Ce6). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance the tumor accumulation of M-Ce6 for photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (M-Ce6) and why is it used in photodynamic therapy?
A1: this compound (M-Ce6) is a second-generation photosensitizer derived from chlorophyll.[1][2] It is utilized in photodynamic therapy (PDT) due to its strong absorption of light in the red region of the visible spectrum, which allows for deeper penetration into tissues.[1] Upon activation by light of a specific wavelength, M-Ce6 generates cytotoxic reactive oxygen species (ROS) that can kill cancer cells.[3][4]
Q2: What are the main challenges in achieving high tumor accumulation of M-Ce6?
A2: The primary challenge with M-Ce6 and other chlorin derivatives is their hydrophobic nature.[3][5] This leads to poor water solubility, a tendency to aggregate in physiological environments, non-specific cellular uptake, poor biodistribution, and rapid clearance from the circulatory system, all of which limit its effective accumulation in tumor tissues.[3][4]
Q3: How can I improve the solubility and delivery of M-Ce6 to the tumor?
A3: To overcome the hydrophobicity and improve tumor delivery, M-Ce6 can be incorporated into various delivery systems. These include nanoparticles, liposomes, and nanoemulsions.[2][3][5][6] Additionally, conjugation of M-Ce6 to polymers or targeting ligands such as mannose or biotin can enhance its solubility and facilitate targeted delivery to cancer cells.[7][8][9]
Q4: What is the proposed mechanism for nanoparticle-mediated enhancement of M-Ce6 tumor accumulation?
A4: Nanoparticles can enhance the tumor accumulation of M-Ce6 through the Enhanced Permeability and Retention (EPR) effect.[10] Due to the leaky vasculature and poor lymphatic drainage of tumors, nanoparticles of a certain size (typically under 100 nm) can preferentially accumulate in the tumor tissue.[10] This passive targeting increases the local concentration of M-Ce6 at the tumor site.[10]
Q5: Can M-Ce6 PDT modulate the tumor microenvironment?
A5: Yes, studies have shown that PDT with M-Ce6 can modulate the tumor microenvironment. For instance, it has been demonstrated to decrease the proportion of M2-like tumor-associated macrophages (M2-TAMs), which are immunosuppressive, and increase the proportion of anti-tumor M1-like TAMs.[7][11] This suggests that M-Ce6 PDT has both a direct cytotoxic effect on cancer cells and an immune-stimulatory effect.[7][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low M-Ce6 uptake in cancer cells in vitro | 1. Aggregation of M-Ce6: Due to its hydrophobicity, M-Ce6 can aggregate in aqueous culture media, reducing its availability for cellular uptake.[4] 2. Suboptimal incubation time: The kinetics of cellular uptake may not be optimal. | 1. Formulation: Prepare M-Ce6 in a suitable solvent like DMSO before diluting in culture medium.[10] Consider using a formulation with surfactants or encapsulating it in nanoparticles to improve solubility.[2][8] 2. Time-course experiment: Perform a time-dependent cellular uptake study to determine the optimal incubation time for your specific cell line.[9] |
| Poor M-Ce6 accumulation in tumors in vivo | 1. Rapid clearance: Free M-Ce6 is cleared quickly from circulation.[3] 2. Non-specific biodistribution: M-Ce6 may accumulate in healthy organs like the liver, spleen, and kidneys.[1] 3. Inefficient EPR effect: If using nanoparticles, their size and surface properties may not be optimal for the EPR effect in your tumor model. | 1. Nanocarrier delivery: Utilize nanocarriers such as liposomes or polymer-based nanoparticles to prolong circulation time and enhance tumor targeting.[6][8] 2. Targeted delivery: Conjugate M-Ce6 or its nanocarrier with a ligand that binds to receptors overexpressed on your cancer cells (e.g., mannose for mannose receptors).[7][11] 3. Optimize nanoparticle properties: If using a nanoparticle-based approach, ensure the particle size is appropriate for the EPR effect (generally under 100 nm).[10] |
| High variability in experimental results | 1. Inconsistent M-Ce6 formulation: Variations in the preparation of the M-Ce6 solution can lead to differences in aggregation state and bioavailability. 2. Inconsistent light delivery: Variations in the light dose or positioning of the light source during PDT can affect treatment efficacy. | 1. Standardize formulation protocol: Develop and strictly adhere to a standardized protocol for preparing your M-Ce6 formulation for each experiment. 2. Calibrate light source: Regularly calibrate your light source to ensure consistent power output. Use a fixed setup to ensure reproducible positioning of the light source relative to the treatment area. |
| Low phototoxicity despite evidence of M-Ce6 uptake | 1. Aggregation-induced quenching: Aggregation of M-Ce6 within cells can quench its fluorescence and reduce the quantum yield of singlet oxygen generation.[8] 2. Insufficient light dose: The light dose may not be sufficient to activate the accumulated M-Ce6. 3. Cellular resistance mechanisms: Some cancer cell lines may have intrinsic or acquired resistance to PDT. | 1. Improve intracellular delivery: Use delivery systems that facilitate the release of M-Ce6 in a monomeric state within the cell. For example, use enzymatically cleavable linkers in polymer conjugates.[8] 2. Optimize light dose: Perform a light dose-response study to determine the optimal light energy for your experimental setup.[12] 3. Investigate resistance: Assess for mechanisms of resistance, such as high levels of antioxidant enzymes, and consider combination therapies. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Chlorin e6 (Ce6) Mediated PDT
| Cell Line | Photosensitizer | IC50 (with light) | IC50 (dark) | Light Source | Reference |
| B16F10 Melanoma | Ce6 | 20.98 µM | 534.3 µM | 660 nm, 1 J/cm² | [1] |
| CT26 Colon Carcinoma | M-chlorin e6 | Comparable to G-chlorin e6 | No cytotoxicity | LED | [11] |
| HeLa Cervical Carcinoma | Ce6-biotin | 1.28 µM | Minimal toxicity | Laser | [9] |
| HeLa Cervical Carcinoma | Ce6 | 2.31 µM | Minimal toxicity | Laser | [9] |
| AsPC-1 Pancreatic Cancer | Ce6 | 19.7 µM | Not cytotoxic at low doses | 660 nm | [13] |
| MIA PaCa-2 Pancreatic Cancer | Ce6 | 21.75 µM | Not cytotoxic at low doses | 660 nm | [13] |
Table 2: In Vivo Tumor Growth Inhibition by M-Ce6 Mediated PDT
| Tumor Model | Treatment Group | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Syngeneic tumor model mice | M-chlorin e6 PDT | Significantly reduced compared to control | Significantly reduced compared to control | [7][14] |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake of M-Ce6
This protocol is a generalized procedure for determining the cellular uptake of M-Ce6. Specific parameters should be optimized for your cell line and M-Ce6 formulation.
-
Cell Seeding: Seed cancer cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[15]
-
M-Ce6 Incubation: Prepare a solution of M-Ce6 in a serum-free medium at the desired concentration. Remove the growth medium from the cells and add the M-Ce6 solution. Incubate for various time points (e.g., 0.5, 1, 2, 4, 6 hours) to determine uptake kinetics.[9]
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove extracellular M-Ce6.[15]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[15]
-
Quantification:
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorescence spectrophotometer or plate reader. The excitation and emission wavelengths for Ce6 are typically around 400 nm and 665 nm, respectively.[9]
-
Normalization: Determine the total protein concentration of the lysate using a BCA assay.[15]
-
Calculation: Express the cellular uptake as the fluorescence intensity per milligram of protein.[15]
-
Protocol 2: In Vivo Biodistribution of M-Ce6
This protocol outlines a general method for assessing the biodistribution of M-Ce6 in a tumor-bearing mouse model.
-
Tumor Inoculation: Subcutaneously inoculate tumor cells (e.g., 1 x 10⁶ CT26 cells) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[16]
-
M-Ce6 Administration: Intravenously inject the M-Ce6 formulation (e.g., 2.5 mg/kg) into the tail vein of the tumor-bearing mice.[1]
-
Fluorescence Imaging: At various time points post-injection (e.g., 2, 4, 8, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS).[17]
-
Ex Vivo Organ Imaging: After the final in vivo imaging time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).[1] Image the dissected organs using the IVIS to quantify the fluorescence signal in each tissue.[1]
-
Data Analysis: Quantify the average fluorescence intensity in the regions of interest (tumor and organs) to determine the biodistribution profile of M-Ce6.[1]
Visualizations
References
- 1. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chlorin e6: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. researchmap.jp [researchmap.jp]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One‐pot synthesis chlorin e6 nano‐precipitation for colorectal cancer treatment Ce6 NPs for colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy exploiting the anti-tumor activity of mannose-conjugated chlorin e6 reduced M2-like tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental grounds for using chlorin e6 in the photodynamic therapy of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin/Ce6-Loaded Nanoparticle Coated with Polymer via Singlet Oxygen-Sensitive Linker for Photodynamically Assisted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Minimizing skin photosensitivity after meso-Chlorin e(6) monoethylene diamine administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing skin photosensitivity following the administration of meso-Chlorin e(6) monoethylene diamine (M-Ce6-MED). The information is compiled from scientific literature and clinical studies of closely related second-generation photosensitizers, primarily mono-L-aspartyl chlorin e6 (NPe6), also known as talaporfin sodium. Due to a lack of specific published data on M-Ce6-MED, the protocols and data presented should be considered as a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is M-Ce6-MED and why does it cause photosensitivity?
A1: M-Ce6-MED is a photosensitizer, a light-sensitive molecule used in photodynamic therapy (PDT). Like other chlorin e6 derivatives, it can accumulate in various tissues, including the skin. When exposed to light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that can cause cellular damage.[1][2][3] This reaction in the skin leads to photosensitivity, which is a non-immunologic phototoxic reaction appearing as an exaggerated sunburn.[3][4][5]
Q2: How long does photosensitivity last after M-Ce6-MED administration?
A2: While specific data for M-Ce6-MED is unavailable, studies on the closely related compound talaporfin sodium (NPe6) indicate that skin photosensitivity is transient. In clinical trials, photosensitivity was generally mild and resolved in most patients within one to three weeks after administration.[6] Another study on NPe6 showed that photosensitivity resolved within one week for the majority of patients.[7] Second-generation photosensitizers like chlorin e6 derivatives were developed to have a more rapid clearance from the body to reduce the prolonged photosensitivity seen with first-generation agents.[8]
Q3: What are the primary symptoms of a phototoxic reaction?
A3: A phototoxic reaction typically manifests as an exaggerated sunburn.[5] Symptoms can include redness (erythema), swelling (edema), a burning sensation, and blistering on sun-exposed areas of the skin.[1] These symptoms usually appear within minutes to hours after light exposure.[3]
Q4: What is the general mechanism of M-Ce6-MED-induced phototoxicity?
A4: The mechanism of phototoxicity is a photochemical process. After administration, M-Ce6-MED distributes throughout the body, including the skin. The molecule absorbs photons from visible light (around 664 nm for chlorin e6 derivatives), which elevates it to an excited triplet state.[5] This excited molecule can then transfer its energy to molecular oxygen, creating highly reactive singlet oxygen and other reactive oxygen species (ROS).[1] These ROS can damage cellular components in the skin, leading to the clinical manifestations of phototoxicity.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly severe skin reaction in animal models | - Incorrect light dose: The light energy delivered was too high. - Incorrect drug-light interval: The time between M-Ce6-MED administration and light exposure was too short, leading to high concentrations of the photosensitizer in the skin. - High drug dose: The administered dose of M-Ce6-MED was excessive. | - Verify light source calibration: Ensure the power output of the light source is accurate. - Optimize drug-light interval: Based on pharmacokinetic studies, adjust the time to allow for clearance from normal tissues. For NPe6, this is typically 4-8 hours.[7][10] - Perform a dose-response study: Titrate the M-Ce6-MED dose to find the optimal therapeutic window with minimal skin damage. |
| Inconsistent photosensitivity results between experiments | - Variable light exposure: Ambient light conditions in the laboratory or animal facility may be inconsistent. - Inconsistent drug formulation: The solubility or aggregation state of M-Ce6-MED may vary between preparations. - Biological variability: Differences in skin pigmentation or thickness between individual animals. | - Standardize lighting conditions: House animals under controlled, low-light conditions post-injection. - Ensure consistent formulation: Use a standardized protocol for drug preparation and check for aggregation. - Use a sufficient number of animals: This will help to account for biological variability. |
| Difficulty distinguishing between phototoxicity and thermal injury | - High power density of the light source: The light is generating excessive heat at the skin surface. | - Monitor skin temperature: Use an infrared thermometer to monitor the skin temperature during light exposure. - Reduce power density: Decrease the power of the light source and increase the exposure time to deliver the same total energy dose. |
| No observable photosensitivity at expected parameters | - Ineffective drug delivery: The photosensitizer did not reach the skin in sufficient concentrations. - Incorrect wavelength of light: The light source does not match the absorption spectrum of M-Ce6-MED. - Drug degradation: The M-Ce6-MED solution may have degraded. | - Confirm systemic administration: Check for proper injection and consider pharmacokinetic analysis. - Verify light source wavelength: Ensure the light source emits at the correct wavelength for M-Ce6-MED activation (around 664 nm for chlorin e6).[8] - Use freshly prepared solutions: Prepare the M-Ce6-MED solution immediately before use. |
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies of NPe6 (talaporfin sodium), a close analog of M-Ce6-MED. These values can serve as a reference for designing experiments with M-Ce6-MED.
Table 1: NPe6 Dosage and Light Parameters in Clinical Studies
| Parameter | Range | Reference |
| NPe6 Dose | 0.25 - 3.5 mg/kg | [6][7][10] |
| Light Dose | 25 - 200 J/cm² | [7][10] |
| Wavelength | 664 nm | [8][10] |
| Drug-Light Interval | 4 - 8 hours | [7][10] |
Table 2: Duration of Photosensitivity with Talaporfin Sodium (NPe6)
| Study Population | NPe6 Dose | Duration of Photosensitivity | Reference |
| Healthy Volunteers | 0.25 - 1.0 mg/kg | Subsided between 1 and 3 weeks | [6] |
| Cancer Patients | 0.5 - 3.5 mg/kg | Resolved within 1 week in 12 of 14 patients | [7] |
| Early Lung Cancer Patients | 40 mg/m² | Disappeared mostly within 2 weeks | [11] |
Experimental Protocols
Protocol 1: Assessment of Cutaneous Photosensitivity in Animal Models
This protocol is adapted from methodologies used to assess photosensitizers.
-
Animal Model: Use a hairless mouse or rat model. If using a haired model, carefully shave the dorsal skin 24 hours before the experiment.
-
Drug Administration: Administer M-Ce6-MED intravenously at a predetermined dose (refer to Table 1 for a starting range). House the animals in a darkened environment post-injection.
-
Light Exposure:
-
At a specific time point after drug administration (e.g., 4 hours), anesthetize the animal.
-
Expose a small, defined area of the dorsal skin to a light source with a wavelength corresponding to the absorption peak of M-Ce6-MED (approx. 664 nm).
-
Use a range of light doses (e.g., 25, 50, 100 J/cm²) on different spots to determine a dose-response.
-
Leave an adjacent area of skin un-irradiated as a control.
-
-
Assessment:
-
Visually assess the irradiated skin at 24, 48, and 72 hours post-irradiation.
-
Score the skin reaction based on a standardized scale for erythema and edema.
-
For a more quantitative assessment, you can use a caliper to measure skin fold thickness (for edema) or a colorimeter to measure erythema.
-
For histological analysis, collect skin biopsies at the end of the observation period.
-
Protocol 2: General Recommendations for Minimizing Photosensitivity in a Research Setting
-
Controlled Environment: After administration of M-Ce6-MED, all procedures and housing should be conducted under low-level, indirect lighting. Avoid direct sunlight or bright indoor lights.
-
Dose Optimization: The primary strategy for minimizing photosensitivity is to use the lowest effective dose of M-Ce6-MED and light.
-
Protective Coverings: When handling animals that have been administered M-Ce6-MED, ensure they are shielded from light as much as possible.
-
Researcher Safety: Researchers handling M-Ce6-MED should wear appropriate personal protective equipment. While systemic absorption through skin contact is low, it is good laboratory practice. Be mindful of potential spills and the photosensitizing nature of the compound.
Visualizations
References
- 1. What are the side effects of Talaporfin Sodium? [synapse.patsnap.com]
- 2. Chlorin e6: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Sun-Sensitizing Drugs [webmd.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Characterization of cutaneous photosensitivity in healthy volunteers receiving talaporfin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and clinical effects of mono-L-aspartyl chlorin e6 (NPe6) photodynamic therapy in adult patients with primary or secondary cancer of the skin and mucosal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy using mono-L-aspartyl chlorin e6 (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Development of a novel photosensitizer, talaporfin sodium, for the photodynamic therapy (PDT)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Meso-Chlorin e(6) Monoethylene Diamine (M-Ce6-MED) Biodistribution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with meso-Chlorin e(6) monoethylene diamine (M-Ce6-MED). The information provided is based on studies of the closely related photosensitizer Chlorin e6 (Ce6) and its derivatives, as specific data for M-Ce6-MED is limited. Researchers should use this information as a guideline and optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formulation and administration of M-Ce6-MED for in vivo studies?
A1: Based on studies with Chlorin e6 (Ce6), the parent compound of M-Ce6-MED, the absorbance and fluorescence are pH-dependent, with maximum intensity often observed around pH 8. For in vivo biodistribution, a formulation at pH 8 has shown high accumulation in various organs. However, the optimal pH for your specific M-Ce6-MED formulation should be determined empirically by assessing its stability, aggregation, and in vitro uptake at various pH levels. The acidic tumor microenvironment (pH ~6.5-6.8) can influence the uptake of chlorin derivatives, making the formulation pH a critical parameter to optimize for enhanced tumor targeting.
Q2: How does the pH of the tumor microenvironment affect the biodistribution and cellular uptake of M-Ce6-MED?
A2: The acidic tumor microenvironment is known to enhance the cellular uptake of chlorin-based photosensitizers. For Chlorin e6, a decrease in pH from 7.4 to 6.5 has been shown to increase its affinity for low-density lipoproteins (LDL) and lipid membranes while decreasing its affinity for human serum albumin (HSA).[1] This shift is thought to facilitate the transfer of the photosensitizer from the bloodstream to tumor cells, which often overexpress LDL receptors. This pH-mediated redistribution is a key factor in the selective accumulation of these compounds in tumor tissues. It is highly probable that M-Ce6-MED will exhibit similar pH-sensitive behavior due to its structural similarity to Ce6.
Q3: What are the expected primary organs of accumulation for M-Ce6-MED following intravenous administration?
A3: Based on biodistribution studies of Chlorin e6, the highest accumulation is typically observed in the liver, followed by the lungs, spleen, kidneys, and heart.[2][3] The modification with monoethylene diamine may alter the pharmacokinetic profile, but significant hepatic clearance is still anticipated. It is crucial to perform detailed biodistribution studies for M-Ce6-MED to determine its specific organ distribution pattern.
Q4: Are there any known signaling pathways activated by M-Ce6-MED-mediated photodynamic therapy (PDT)?
A4: Photodynamic therapy with Chlorin e6 has been shown to induce an anti-tumor immune response by activating specific signaling pathways. One key pathway involves the generation of reactive oxygen species (ROS) that cause oxidative DNA damage. This damage can activate the STING (stimulator of interferon genes) pathway, leading to the downstream activation of NF-κB and the polarization of macrophages to an anti-tumor M1 phenotype. Additionally, Ce6-PDT can influence MAPK signaling pathways. It is plausible that M-Ce6-MED-mediated PDT would engage similar molecular mechanisms.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Tumor Accumulation of M-Ce6-MED | - Suboptimal formulation pH affecting solubility and binding to plasma proteins.- Aggregation of the photosensitizer in the bloodstream.- Rapid clearance from circulation. | - Optimize the formulation pH (test range from 7.0 to 8.0) to maximize stability and solubility.- Consider using a delivery vehicle such as liposomes or nanoparticles to improve solubility and circulation time.- Evaluate the binding affinity of M-Ce6-MED to serum albumin at different pH values. |
| High Variability in Biodistribution Data | - Inconsistent administration of the M-Ce6-MED formulation.- Differences in tumor size and vascularization among animal subjects.- Instability of the formulation leading to aggregation. | - Ensure consistent intravenous injection technique.- Standardize tumor models to have consistent tumor volumes at the time of injection.- Prepare fresh formulations for each experiment and visually inspect for any precipitation before administration. |
| High Uptake in Non-Target Organs (e.g., Skin) | - Hydrophobicity of the compound leading to non-specific tissue binding.- Formulation issues causing aggregation and uptake by the reticuloendothelial system (RES). | - Modify the M-Ce6-MED with hydrophilic polymers like polyethylene glycol (PEG) to improve solubility and reduce non-specific uptake.- Optimize the formulation to ensure a stable, monomeric form of the photosensitizer in circulation. |
| Low Cellular Uptake in In Vitro Assays | - Incorrect pH of the cell culture medium.- Presence of serum proteins that may bind to M-Ce6-MED and reduce its availability to cells.- Short incubation time. | - Adjust the pH of the cell culture medium to mimic the tumor microenvironment (e.g., pH 6.5-6.8) to see if uptake is enhanced.- Perform uptake studies in both serum-containing and serum-free media to understand the role of serum proteins.- Optimize the incubation time to allow for sufficient cellular uptake. |
Quantitative Data Summary
The following tables summarize quantitative data on the biodistribution of Chlorin e6 at different pH values, which can serve as a reference for designing experiments with M-Ce6-MED.
Table 1: In Vivo Biodistribution of Chlorin e6 in C57BL/6 Mice at Different Formulation pH Values (2 hours post-injection)
| Organ | Mean Fluorescence Intensity (Arbitrary Units) at pH 7 | Mean Fluorescence Intensity (Arbitrary Units) at pH 8 | Mean Fluorescence Intensity (Arbitrary Units) at pH 9 |
| Kidney | ~1.0 x 10⁸ | ~1.5 x 10⁸ | ~1.2 x 10⁸ |
| Spleen | ~0.8 x 10⁸ | ~1.2 x 10⁸ | ~1.0 x 10⁸ |
| Heart | ~0.5 x 10⁸ | ~0.8 x 10⁸ | ~0.6 x 10⁸ |
| Lungs | ~1.2 x 10⁸ | ~1.8 x 10⁸ | ~1.5 x 10⁸ |
| Liver | ~2.0 x 10⁸ | ~3.0 x 10⁸ | ~2.5 x 10⁸ |
| Skin | ~0.4 x 10⁸ | ~0.6 x 10⁸ | ~0.5 x 10⁸ |
Data adapted from a study on Chlorin e6 and presented for illustrative purposes.[2][3] Actual values for M-Ce6-MED may vary.
Experimental Protocols
Protocol 1: In Vivo Biodistribution of M-Ce6-MED in a Mouse Tumor Model
-
Animal Model: Utilize an appropriate tumor-bearing mouse model (e.g., subcutaneous xenograft). Ensure tumors reach a consistent size (e.g., 100-150 mm³) before the experiment.
-
Formulation Preparation: Prepare the M-Ce6-MED solution at the desired pH (e.g., 7.4 and a more alkaline pH like 8.0 for comparison) in a suitable vehicle (e.g., PBS with a small percentage of a solubilizing agent like Cremophor EL). Ensure the final formulation is sterile and free of precipitates.
-
Administration: Administer the M-Ce6-MED formulation intravenously via the tail vein at a predetermined dose (e.g., 2.5 mg/kg body weight).[2]
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 2, 6, 12, 24, and 48 hours) to assess the pharmacokinetic profile.
-
Organ Harvest: Perfuse the animals with saline to remove blood from the organs. Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and skin).
-
Ex Vivo Imaging: Image the dissected organs using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for M-Ce6-MED.
-
Quantification: Homogenize the organs and extract the M-Ce6-MED using an appropriate solvent. Quantify the amount of M-Ce6-MED in each organ using fluorescence spectroscopy and normalize to the organ weight.
Protocol 2: In Vitro Cellular Uptake of M-Ce6-MED at Different pH Values
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 24-well plates and allow them to adhere overnight.
-
Medium pH Adjustment: Prepare cell culture media at different pH values (e.g., 7.4, 6.8, and 6.5) using buffers such as HEPES and MES.
-
Incubation: Replace the standard culture medium with the pH-adjusted media containing a known concentration of M-Ce6-MED (e.g., 10 µM). Incubate for various time points (e.g., 1, 2, 4, and 6 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove any unbound M-Ce6-MED.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Measure the fluorescence of the cell lysates using a plate reader with the appropriate excitation and emission wavelengths for M-Ce6-MED. Normalize the fluorescence intensity to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
Visualizations
Caption: Experimental workflows for in vivo biodistribution and in vitro cellular uptake studies of M-Ce6-MED.
Caption: Proposed signaling pathways activated by M-Ce6-MED mediated photodynamic therapy (PDT).
References
- 1. pH effect on cellular uptake of Sn(IV) chlorine e6 dichloride trisodium salt by cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: meso-Chlorin e(6) Monoethylene Diamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of meso-Chlorin e(6) monoethylene diamine (CME).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of Chlorin e(6) carboxylic acid groups.2. Degradation of starting materials.3. Inappropriate reaction temperature or time.4. Presence of moisture in the reaction. | 1. Ensure the use of fresh and appropriate coupling agents (e.g., EDC/NHS, HATU). Verify the stoichiometry.2. Check the purity of Chlorin e(6) and ethylene diamine by spectroscopy before use.3. Optimize reaction temperature (typically room temperature) and monitor progress using TLC or HPLC.[1]4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Formation of Multiple Products (Di- or Tri-substitution) | 1. High molar excess of ethylene diamine.2. Non-regioselective reaction conditions.3. Prolonged reaction time. | 1. Use a controlled molar ratio of ethylene diamine to Chlorin e(6). A starting point is a slight excess of the diamine.2. Chlorin e(6) has three carboxylic acid groups with varying reactivity (13¹, 15², and 17³).[2] Consider protecting the more reactive groups if regioselectivity is critical.3. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. |
| Difficulty in Product Purification | 1. Similar polarity of the desired product, unreacted Chlorin e(6), and multi-substituted byproducts.2. Presence of residual coupling agents and their byproducts. | 1. Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient elution system.[3]2. Perform an aqueous work-up to remove water-soluble byproducts before chromatographic purification.3. Consider preparative HPLC for high-purity isolation.[4] |
| Product Instability or Degradation | 1. Exposure to light.2. Presence of residual acid or base from purification.3. Oxidation. | 1. Protect the product from light at all stages of synthesis and storage.2. Ensure complete removal of acids or bases used during purification by thorough washing and drying.3. Store the final product under an inert atmosphere at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the amide coupling reaction between Chlorin e(6) and ethylene diamine?
A1: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) are commonly used solvents for such amide coupling reactions.[3] The choice depends on the solubility of the specific activated Chlorin e(6) intermediate.
Q2: How can I selectively achieve mono-substitution on one of the three carboxylic acid groups of Chlorin e(6)?
A2: Achieving high regioselectivity can be challenging as all three carboxylic acid groups are susceptible to amidation.[2] Strategies to improve mono-substitution include:
-
Stoichiometric control: Carefully controlling the molar ratio of ethylene diamine to Chlorin e(6).
-
Protection chemistry: Selectively protecting the two more reactive carboxylic acid groups to direct the reaction to the desired position. This, however, adds extra steps to the synthesis.
-
Kinetic control: Running the reaction at a lower temperature and for a shorter duration may favor the reaction at the most reactive site.
Q3: What are the best methods to purify the final this compound product?
A3: A multi-step purification process is often necessary. This typically involves:
-
An initial aqueous work-up to remove water-soluble impurities.
-
Silica gel column chromatography is a standard method for separating mono-, di-, and tri-substituted products from unreacted Chlorin e(6).[3]
-
For very high purity, preparative reverse-phase HPLC can be employed.[4]
Q4: How can I confirm the successful synthesis and purity of my product?
A4: A combination of analytical techniques should be used:
-
¹H NMR Spectroscopy: To confirm the presence of the ethylene diamine moiety and the overall structure.
-
Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the desired product.
-
HPLC: To assess the purity of the final compound.[4]
-
UV-Vis Spectroscopy: To confirm the integrity of the chlorin macrocycle, characterized by the Soret band (around 400 nm) and Q-bands in the 500-670 nm region.
Experimental Protocols
General Protocol for Amide Coupling of Chlorin e(6) with Ethylene Diamine
This protocol provides a general framework. Optimization of stoichiometry, reaction time, and temperature is recommended.
-
Activation of Chlorin e(6):
-
Dissolve Chlorin e(6) in anhydrous DMF under an inert atmosphere.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq.) and N-hydroxysuccinimide (NHS) (1.5 eq.).
-
Stir the mixture at room temperature for 2-4 hours to form the active ester.
-
-
Coupling with Ethylene Diamine:
-
In a separate flask, dissolve mono-Boc-protected ethylene diamine (1.2 eq.) in anhydrous DMF. The Boc-protection is crucial to prevent polymerization and favor mono-amidation at one end of the diamine.
-
Slowly add the ethylene diamine solution to the activated Chlorin e(6) mixture.
-
Let the reaction proceed at room temperature for 12-24 hours, monitoring its progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, add water to the reaction mixture and extract the product with a suitable organic solvent like dichloromethane (DCM).[3]
-
Wash the organic layer sequentially with dilute acid, brine, and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified Boc-protected product in a suitable solvent (e.g., DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the final this compound product.
-
Visualizations
Experimental Workflow for CME Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in CME synthesis.
References
- 1. Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PEGylated Chlorin e6 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of PEGylated chlorin e6 (Ce6) conjugates. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for PEGylated Ce6 conjugates?
The primary cause of degradation is the hydrolysis of the ester bond that links the polyethylene glycol (PEG) to the chlorin e6 (Ce6) molecule.[1][2] This chemical reaction breaks the conjugate into its constituent parts, leading to a loss of efficacy and potentially altered biodistribution. Ester bonds are known to be susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions, as well as by esterase enzymes present in biological fluids.[3]
Q2: What factors influence the rate of hydrolysis of my PEG-Ce6 conjugate?
Several factors can influence the rate of hydrolysis:
-
pH: The stability of the ester linkage is highly pH-dependent. Hydrolysis is generally accelerated in both acidic and, more significantly, basic conditions.[3] Neutral pH (around 7.0) is typically where the ester bond is most stable.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4] For every 10°C increase in temperature, the rate of reaction can approximately double.
-
Number of PEG Groups: An increase in the number of PEG groups on the Ce6 molecule can lead to greater water solubility but also an increased sensitivity to hydrolysis.[1][2]
-
Presence of Enzymes: Esterases, which are enzymes that cleave ester bonds, are present in plasma and various tissues.[1] If the conjugate is in a biological matrix, enzymatic degradation can be a significant factor.
-
Storage Conditions: Exposure to light and humidity can also contribute to the degradation of PEGylated compounds.[4]
Q3: How can I detect and quantify the hydrolysis of my PEG-Ce6 conjugate?
Hydrolysis can be monitored by separating the intact conjugate from its degradation products (free Ce6 and PEG) using analytical techniques. The most common method is High-Performance Liquid Chromatography (HPLC).[5][6] By monitoring the decrease in the peak area of the intact conjugate and the increase in the peak area of free Ce6 over time, the rate of hydrolysis can be quantified.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of conjugate integrity in solution. | The pH of the solution is too high or too low. | Adjust the pH of your buffer to a neutral range (e.g., pH 6.5-7.4). Prepare solutions fresh before use. |
| The storage temperature is too high. | Store stock solutions and formulations at recommended low temperatures (e.g., ≤ -15°C). | |
| The conjugate is exposed to light. | Protect solutions from light by using amber vials or covering them with foil.[4] | |
| Inconsistent results in biological assays. | Hydrolysis is occurring in the cell culture media or plasma. | Minimize the incubation time of the conjugate in biological media before the experiment. Consider formulating the conjugate in a more stable delivery vehicle. |
| The conjugate has degraded during storage. | Re-evaluate your storage conditions. Ensure the conjugate is stored in a dry, inert atmosphere (e.g., under argon or nitrogen), at a low temperature, and protected from light. | |
| Precipitation of the conjugate from solution. | The conjugate has hydrolyzed, and the less soluble free Ce6 is precipitating out. | Confirm hydrolysis using HPLC. If confirmed, address the root cause of the hydrolysis (pH, temperature). |
| The buffer composition is not optimal for conjugate solubility. | Evaluate different buffer systems and excipients to improve the solubility and stability of the conjugate. |
Quantitative Data Summary
While specific hydrolysis kinetics for every type of PEG-Ce6 conjugate will vary based on the exact linker chemistry and PEG size, the following table summarizes the expected trends based on available literature for similar compounds.
| Condition | Effect on Hydrolysis Rate | Reference |
| pH | Slower in acidic conditions, fastest in basic conditions.[3] | [3] |
| Temperature | Rate increases with increasing temperature.[4] | [4] |
| PEGylation | Increased number of PEG groups can increase sensitivity to hydrolysis.[1][2] | [1][2] |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of PEG-Ce6 Conjugates
This protocol outlines a method to assess the hydrolytic stability of a PEG-Ce6 conjugate in a buffered solution.
1. Materials and Reagents:
-
PEG-Ce6 conjugate
-
Chlorin e6 standard
-
Phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 8.4
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of the PEG-Ce6 conjugate in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
For each pH condition (5.4, 7.4, and 8.4), dilute the stock solution into the respective PBS buffer to a final concentration of 100 µg/mL.
-
Prepare a standard solution of free Ce6 in the same buffer at a known concentration.
3. Incubation:
-
Divide each of the buffered conjugate solutions into aliquots in amber vials.
-
Incubate the vials at a constant temperature (e.g., 37°C for an accelerated study).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot from each pH condition and immediately freeze it at -20°C to stop the hydrolysis reaction until HPLC analysis.
4. HPLC Analysis:
-
Set up the HPLC system with the following parameters (these may need to be optimized for your specific conjugate):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and run a linear gradient to increase the percentage of B over time to elute both the conjugate and free Ce6.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Monitor at the Soret band of Ce6 (around 400 nm).
-
-
Inject the thawed samples and the Ce6 standard onto the HPLC system.
5. Data Analysis:
-
Identify the peaks for the intact PEG-Ce6 conjugate and free Ce6 based on their retention times (the conjugate will typically have a different retention time than free Ce6).
-
Integrate the peak areas for both the intact conjugate and free Ce6 at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact conjugate versus time for each pH condition to determine the hydrolysis rate. The half-life (t½) of the conjugate under each condition can be calculated from these plots.
Visualizations
Caption: Chemical pathway of PEG-Ce6 conjugate hydrolysis.
Caption: Workflow for HPLC-based stability testing of PEG-Ce6.
Caption: Troubleshooting decision tree for PEG-Ce6 instability.
References
- 1. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) chlorin e6 conjugates for the photokilling of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
Technical Support Center: Enhancing Chlorin e6 Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorin e6 (Ce6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to enhance the bioavailability of Ce6.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the use of Chlorin e6 in research and therapy?
Chlorin e6 (Ce6) is a potent second-generation photosensitizer with significant potential in photodynamic therapy (PDT).[1][2][3] However, its effectiveness is often limited by several key challenges:
-
Hydrophobicity : Ce6 is poorly soluble in aqueous solutions, which leads to aggregation in physiological environments. This aggregation can quench the excited state required for generating reactive oxygen species (ROS), thereby reducing its therapeutic efficacy.[1][2][3][4]
-
Poor Biodistribution and Rapid Clearance : Due to its hydrophobic nature, free Ce6 is rapidly cleared from the circulatory system and exhibits poor biodistribution, limiting its accumulation in target tissues like tumors.[2][3]
-
Non-specific Phototoxicity : While Ce6 is minimally toxic in the dark, its non-specific distribution can lead to photosensitivity and damage to healthy tissues upon light exposure.[5][6]
Q2: What are the primary strategies to overcome the low bioavailability of Chlorin e6?
To address the limitations of Ce6, various drug delivery systems and chemical modification strategies have been developed. These approaches aim to improve its solubility, prolong its circulation time, and enhance its accumulation at the target site.[2][3] The main strategies include:
-
Nanoparticle-based Formulations : Encapsulating or conjugating Ce6 with nanoparticles can significantly improve its bioavailability.[2][3] This includes:
-
Liposomes : These lipid-based vesicles can encapsulate Ce6, improving its solubility and delivery.[7][8][9][10]
-
Nanoemulsions : Oil-in-water nanoemulsions serve as effective carriers for hydrophobic drugs like Ce6, enhancing their stability and pharmacokinetic profile.[1]
-
Polymeric Nanoparticles : Biodegradable polymers can be used to form nanoparticles that encapsulate Ce6, offering controlled release and improved tumor targeting through the enhanced permeability and retention (EPR) effect.[11]
-
Inorganic Nanoparticles : Materials like iron oxide nanoparticles can be coated and functionalized to carry Ce6.[12]
-
Protein-based Nanoparticles : Proteins such as lactoferrin or keratin can be used to create nanoparticles for Ce6 delivery, often leveraging natural receptor-mediated uptake pathways.[13][14]
-
-
Chemical Conjugation : Covalently linking Ce6 to targeting ligands or hydrophilic polymers can improve its tumor-targeting ability and reduce non-specific uptake.[6][15]
Troubleshooting Guides
Problem 1: My Chlorin e6 solution is showing signs of aggregation.
-
Symptoms : You observe precipitation in your aqueous Ce6 solution, or you see a decrease in fluorescence intensity and singlet oxygen generation.
-
Cause : The hydrophobicity of Ce6 leads to its aggregation in aqueous buffers.[4]
-
Solutions :
-
Use of a Co-solvent : For in vitro experiments, dissolving Ce6 in a small amount of a biocompatible organic solvent like DMSO before diluting it in an aqueous medium can help.[1] However, be mindful of the final solvent concentration's potential toxicity to cells.
-
Formulation in a Delivery System : Encapsulating Ce6 in liposomes, nanoemulsions, or polymeric nanoparticles can prevent aggregation by isolating the Ce6 molecules from the aqueous environment.[1][7][17]
-
Conjugation to a Solubilizing Agent : Covalently linking Ce6 to a hydrophilic molecule, such as biotin, can improve its water solubility.[6]
-
Problem 2: I'm observing low cellular uptake of Chlorin e6 in my in vitro experiments.
-
Symptoms : Fluorescence microscopy or flow cytometry indicates minimal intracellular Ce6.
-
Cause : The negative charges and hydrophobicity of Ce6 can limit its passive diffusion across the cell membrane. Additionally, aggregation can hinder cellular uptake.[18]
-
Solutions :
-
Nanoparticle Formulation : Encapsulating Ce6 in nanoparticles can facilitate its entry into cells through endocytosis.[5][19] For example, goat milk-derived extracellular vesicles have been shown to enhance the uptake of Ce6 in 4T1 tumor cells compared to free Ce6.[5]
-
Active Targeting : Conjugating Ce6 to a targeting ligand that binds to a receptor overexpressed on your cell line can significantly enhance uptake via receptor-mediated endocytosis. For instance, biotin-conjugated Ce6 shows higher affinity for biotin-receptor-positive HeLa cells.[6][15]
-
Conjugation with Cell-Penetrating Moieties : Attaching a cell-penetrating peptide or a molecule like fullerene (C60) can improve the translocation of Ce6 across the cell membrane.[18]
-
Problem 3: My in vivo experiments show poor tumor accumulation and rapid clearance of Chlorin e6.
-
Symptoms : In vivo imaging shows a weak fluorescence signal at the tumor site and a short circulation half-life.
-
Cause : Free Ce6 is rapidly cleared by the reticuloendothelial system and does not benefit from the EPR effect for passive tumor accumulation.[2][3]
-
Solutions :
-
PEGylation : Incorporating PEG into your Ce6 formulation (e.g., PEGylated liposomes or nanoparticles) can create a hydrophilic shield that reduces opsonization and prolongs blood circulation, allowing more time for the formulation to accumulate in the tumor.[9]
-
Nanoparticle Delivery : Formulating Ce6 into nanoparticles with sizes typically under 100 nm can take advantage of the EPR effect, leading to passive accumulation in tumor tissues.[17]
-
Active Targeting in Vivo : Using targeted nanoparticles (e.g., mannose-conjugated Ce6 for targeting M2-TAMs) can further enhance tumor-specific accumulation.[16]
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from various studies, demonstrating the improved efficacy of different Ce6 formulations compared to free Ce6.
| Formulation | Cell Line | Parameter | Free Ce6 | Formulated Ce6 | Fold Improvement | Reference |
| Ce6-biotin Conjugate | HeLa | IC50 (µM) | 2.31 | 1.28 | 1.8 | [6][15] |
| Lactoferrin Nanoparticles (LeN) | SK-OV-3, MDA-MD-231 | IC50 | Not specified | >4 times lower | >4 | [13] |
| Keratin Nanoparticles (KNPs@Ce6) | U2OS, U87 | Cell Death (%) | Lower | ~90% | - | [14] |
| Ce6-C60 Dyad | A431 | Cellular Uptake (Fluorescence Increase after 3h) | 1.36 ± 1.21 | 12.8 ± 1.43 | ~9.4 | [18] |
| Formulation | Animal Model | Parameter | Observation | Reference |
| Gelatin-Ce6 | 4T1 tumor-bearing mice | Tumor Accumulation | Higher than free Ce6 | [20] |
| PEG-PCL Nanoemulsions | 4T1 tumor-bearing mice | Tumor Accumulation | ~60% increase compared to free Ce6 | [21] |
| Goat Milk-derived Extracellular Vesicles (GEV@Ce6) | 4T1 tumor-bearing mice | Tumor Retention | More effective retention compared to free Ce6 | [5] |
| Mannose-conjugated Ce6 | Syngeneic tumor model mice | Tumor Accumulation | Higher accumulation at tumor sites than in normal skin | [16] |
Experimental Protocols
Protocol 1: Preparation of Chlorin e6-Loaded Liposomes
This protocol is a generalized procedure based on the thin-film hydration method.
-
Lipid Film Formation :
-
Dissolve lipids (e.g., DSPC, cholesterol) and DSPE-PEG2000 in chloroform in a round-bottom flask.
-
Add a solution of Ce6 in a suitable organic solvent (e.g., DMF) to the lipid mixture.
-
Remove the organic solvents using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration :
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion :
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
-
-
Purification :
-
Remove unencapsulated (free) Ce6 from the liposomal suspension using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis.[9]
-
-
Characterization :
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the Ce6 loading efficiency using UV-Vis spectrophotometry after disrupting the liposomes with a suitable solvent.
-
Protocol 2: Preparation of Carrier-Free Chlorin e6 Nanoprecipitations (Ce6 NPs)
This protocol is based on a one-pot nanoprecipitation method.[17]
-
Dissolution :
-
Dissolve Polystyrene maleic anhydride (PSMA) and Ce6 at a specific weight ratio (e.g., 1:4) in a suitable organic solvent (e.g., a mixture to achieve a final drug concentration of 2 mg/ml) in a glass vial.[17]
-
-
Nanoprecipitation :
-
Inject the mixture into a 10-fold volume of water using a syringe under probe-type sonication for a specified time (e.g., 10 minutes).[17]
-
-
Purification :
-
Perform dialysis of the final solution using a semipermeable membrane (e.g., MWCO: 3000 Da) against pure water for an extended period (e.g., 12 hours) to remove the organic solvent and any unreacted materials.[17]
-
-
Characterization :
-
Measure the size of the Ce6 NPs using DLS.
-
Observe the morphology of the nanoparticles using transmission electron microscopy (TEM).
-
Determine the drug loading of the Ce6 NPs.[17]
-
Visualizations
Caption: Experimental workflow for developing and evaluating a novel Chlorin e6 formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chlorin e6: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoactive Liposomal Formulation of PVP-Conjugated Chlorin e6 for Photodynamic Reduction of Atherosclerotic Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoactive Liposomal Formulation of PVP-Conjugated Chlorin e6 for Photodynamic Reduction of Atherosclerotic Plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. comparative-study-of-the-photocytotoxicity-of-two-liposomal-forms-of-chlorin-e6 - Ask this paper | Bohrium [bohrium.com]
- 11. Frontiers | A co-delivery system based on chlorin e6-loaded ROS-sensitive polymeric prodrug with self-amplified drug release to enhance the efficacy of combination therapy for breast tumor cells [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chlorin e6 loaded lactoferrin nanoparticles for enhanced photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Chlorin e6 keratin nanoparticles for photodynamic anticancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchmap.jp [researchmap.jp]
- 17. One‐pot synthesis chlorin e6 nano‐precipitation for colorectal cancer treatment Ce6 NPs for colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Putting a “C60 Ball” and Chain to Chlorin e6 Improves Its Cellular Uptake and Photodynamic Performances [mdpi.com]
- 19. Autophagy Regulation Using Multimodal Chlorin e6-Loaded Polysilsesquioxane Nanoparticles to Improve Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. glpbio.com [glpbio.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Photodynamic Therapy Efficacy: meso-Chlorin e(6) monoethylene diamine vs. Photofrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the photodynamic therapy (PDT) efficacy of meso-Chlorin e(6) monoethylene diamine (M-Ce6) and Photofrin®. The information is compiled from experimental data to assist researchers and drug development professionals in making informed decisions for their preclinical and clinical studies.
Executive Summary
Photodynamic therapy is a clinically approved, minimally invasive therapeutic procedure that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) to kill cancer cells. The choice of photosensitizer is critical to the success of PDT. This guide focuses on a comparative analysis of two prominent photosensitizers: Photofrin®, a first-generation photosensitizer that is a complex mixture of porphyrins, and this compound, a second-generation chlorin-based photosensitizer.
Overall, M-Ce6 and other chlorin derivatives demonstrate advantages over Photofrin®, including a strong absorption at longer wavelengths for deeper tissue penetration and, in some cases, higher singlet oxygen quantum yields. While both are effective photosensitizers, the data suggests that M-Ce6 and its analogues may offer enhanced phototoxicity and faster clearance, potentially reducing side effects like prolonged skin photosensitivity associated with Photofrin®.
Performance Comparison: M-Ce6 vs. Photofrin®
The following tables summarize the key performance parameters of M-Ce6 and Photofrin® based on available experimental data.
| Parameter | This compound (M-Ce6) & Derivatives | Photofrin® | Key Advantages |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 - 0.77 (for derivatives)[1][2] | ~0.89 (in PB/TX100)[3] | Photofrin® exhibits a very high quantum yield. M-Ce6 derivatives also show high efficiency in generating singlet oxygen. |
| Maximum Absorption (Red Region) | ~660 nm[4] | ~630 nm | M-Ce6's longer wavelength absorption allows for deeper light penetration into tissues, enabling treatment of thicker tumors. |
| Cellular Uptake | Rapid intracellular accumulation.[5][6] | Slower accumulation, with retention in cancerous tissue for 40-50 hours.[7][8][9] | M-Ce6's potentially faster uptake and clearance could reduce the drug-light interval and systemic photosensitivity. |
| Subcellular Localization | Primarily localizes in mitochondria and other cellular membranes. | Concentrates in the cell membrane and various organelle membranes, including mitochondria.[7][8] | Mitochondrial localization for both can efficiently trigger apoptosis. |
| In Vitro Cytotoxicity (IC50) | Generally demonstrates high phototoxicity at low micromolar concentrations.[4][5] | Effective, but may require higher concentrations or light doses compared to some second-generation photosensitizers. | M-Ce6 derivatives have shown potent in vitro efficacy, in some cases superior to Photofrin®.[10] |
| In Vivo Efficacy | Significant tumor regression in animal models.[4][11] | Clinically proven efficacy in various cancers, though sometimes associated with scarring.[12] | Both are effective in vivo, but M-Ce6 derivatives are being explored for improved tumor selectivity and reduced side effects.[13] |
| Cutaneous Photosensitivity | Generally lower and of shorter duration.[13] | A major drawback is prolonged skin photosensitivity, lasting for a month or more. | M-Ce6 offers a significant advantage in terms of patient quality of life due to reduced photosensitivity. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Singlet Oxygen Quantum Yield Measurement
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon illumination. A common method for its determination is the relative method using a well-characterized standard.
Protocol:
-
Standard and Sample Preparation: A reference photosensitizer with a known ΦΔ in a specific solvent (e.g., Rose Bengal in methanol) is used. The photosensitizer under investigation (M-Ce6 or Photofrin®) is dissolved in the same solvent. A singlet oxygen trap, such as 1,3-diphenylisobenzofuran (DPBF), is added to both solutions.
-
Spectrophotometric Monitoring: The solutions are irradiated with a monochromatic light source at a wavelength absorbed by both photosensitizers. The decrease in the absorbance of DPBF over time is monitored using a UV-Vis spectrophotometer.
-
Calculation: The rate of DPBF degradation is proportional to the rate of singlet oxygen generation. The ΦΔ of the sample is calculated using the following formula: ΦΔ (sample) = ΦΔ (standard) × (k_sample / k_standard) × (I_standard / I_sample) where 'k' is the rate of DPBF degradation and 'I' is the rate of light absorption by the photosensitizer.[14]
Cellular Uptake Analysis via Flow Cytometry
This protocol quantifies the intracellular accumulation of the photosensitizers.
Protocol:
-
Cell Culture: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Incubation: The cells are incubated with known concentrations of M-Ce6 or Photofrin® for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Harvesting: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound photosensitizer and then detached using trypsin.
-
Flow Cytometry: The fluorescence intensity of the cells is analyzed using a flow cytometer. The intrinsic fluorescence of the photosensitizers is used for detection.
-
Data Analysis: The mean fluorescence intensity of the cell population is quantified, which correlates with the amount of intracellular photosensitizer.[15][16]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated overnight.
-
Photosensitizer Incubation: The cells are incubated with various concentrations of M-Ce6 or Photofrin® for a predetermined time in the dark.
-
Irradiation: The cells are washed to remove the unbound photosensitizer and fresh medium is added. The plates are then irradiated with a light source of a specific wavelength and light dose. Control groups include cells with no photosensitizer, no light, and neither.
-
MTT Addition: Following a post-irradiation incubation period (e.g., 24 hours), MTT solution is added to each well, and the plates are incubated for 2-4 hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[17][18][19][20][21]
In Vivo PDT Efficacy in a Tumor-Bearing Mouse Model
This protocol evaluates the anti-tumor efficacy of the photosensitizers in a living organism.
Protocol:
-
Tumor Xenograft Model: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice. Tumors are allowed to grow to a palpable size.
-
Photosensitizer Administration: M-Ce6 or Photofrin® is administered to the mice, typically via intravenous injection.
-
Drug-Light Interval: A specific time interval is allowed for the photosensitizer to accumulate in the tumor tissue. This interval is generally shorter for M-Ce6 than for Photofrin®.
-
Light Irradiation: The tumor area is irradiated with a laser of the appropriate wavelength and a defined light dose.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of systemic toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition is calculated and compared between the treatment groups.[11][22][23][24]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in PDT-induced cell death and a typical experimental workflow for comparing photosensitizers.
Caption: Generalized signaling pathways of PDT-induced cell death.
References
- 1. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uptake of photofrin II, a photosensitizer used in photodynamic therapy, by tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodynamic therapy is a 2-step process - Photofrin® [photofrin.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo wireless photonic photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchhub.com [researchhub.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Second-Generation Photosensitizers: Meso-Chlorin e(6) Monoethylene Diamine and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers (PS) has led to the development of second-generation agents with improved photophysical and biological properties over their predecessors. This guide provides a detailed comparison of meso-Chlorin e(6) monoethylene diamine (M-Ce6), a prominent chlorin-based photosensitizer, with other notable second-generation PS, including other chlorin derivatives, phthalocyanines, and bacteriochlorins. The information herein is supported by experimental data to aid researchers and drug development professionals in their evaluation of these critical components of PDT.
Executive Summary
Second-generation photosensitizers offer significant advantages over first-generation compounds, primarily due to their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[1][2] Meso-Chlorin e(6) and its derivatives have emerged as promising candidates due to their high singlet oxygen quantum yields and amenability to chemical modification.[3][4] This guide will delve into a quantitative comparison of their performance metrics, outline the experimental protocols used to derive these data, and visualize the key signaling pathways involved in their therapeutic action.
Data Presentation: A Quantitative Comparison
The efficacy of a photosensitizer is determined by a combination of its photophysical and biological characteristics. The following tables summarize key quantitative data for M-Ce6 and other representative second-generation photosensitizers.
Table 1: Photophysical Properties of Second-Generation Photosensitizers
| Photosensitizer | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Q-band | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium |
| meso-Chlorin e(6) (Ce6) | ~400, ~660 | ~40,000 at ~660 nm[5] | 0.64 - 0.77[5][6] | PBS, pH 7.4 |
| Mono-L-aspartyl chlorin e6 (NPe6/Talaporfin) | 400, 654 | 40,000 at 654 nm[5] | 0.77[5] | PBS, pH 7.4 |
| Polyol amide chlorin e6 derivatives | Not Specified | Not Specified | 0.5 - 0.65[7] | Ethanol |
| Zinc Phthalocyanine (ZnPc) | ~350, ~670 | > 100,000[1] | High (often >0.5)[8] | Various |
| Bacteriochlorins (general) | ~510, ~745 | High[9] | ~1.0 (in some cases)[10] | Various |
Table 2: In Vitro Performance of Second-Generation Photosensitizers
| Photosensitizer | Cell Line | Cellular Uptake | Phototoxicity (IC50) | Dark Toxicity (IC50) |
| meso-Chlorin e(6) (Ce6) | B16F10 (Melanoma) | Time-dependent[11] | 20.98 µM[12] | 534.3 µM[12] |
| meso-Chlorin e(6) (Ce6) | 4T1 (Breast Cancer) | Higher uptake than free Ce6 when encapsulated in GEVs[13] | Not Specified | Not cytotoxic in GEV@Ce6 form[13] |
| Ce6-biotin conjugate | HeLa (Cervical Cancer) | ~4 times higher than Ce6 after 6h[14] | 1.28 µM[14] | Minimal[14] |
| Cationic chlorin e6 derivative | HeLa (Cervical Cancer) | Rapid intracellular accumulation[15] | Significant phototoxicity[15] | Low dark toxicity[15] |
| Rhodin g7 7¹-ethyl ester (Ce6 derivative) | MIA-PaCa-2, PANC-1, B16F10 | Not Specified | Lower than Ce6 in most tested cell lines[16] | Higher than Ce6[16] |
Table 3: In Vivo Efficacy of a Mannose-Conjugated Chlorin e6 (M-chlorin e6)
| Photosensitizer | Animal Model | Tumor Model | Key Findings |
| M-chlorin e6 | BALB/c mice | CT26 colon carcinoma | Significantly reduced tumor volume and weight compared to controls.[17] |
| Talaporfin sodium | BALB/c mice | CT26 colon carcinoma | Did not accumulate at the tumor sites to the same extent as M-chlorin e6.[17] |
| G-chlorin e6 | BALB/c mice | CT26 colon carcinoma | Showed higher accumulation at tumor sites than in normal skin tissue.[17] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for key experiments.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon photoexcitation. A common indirect method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.[7][8]
Protocol:
-
Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., ethanol, PBS). A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is used for comparison.[8]
-
The absorbance of the solutions at the Q-band of the photosensitizer is matched.
-
The solutions are irradiated with a light source corresponding to the absorption maximum of the photosensitizer.
-
The decrease in the absorbance of DPBF at its characteristic wavelength (around 415 nm) is monitored over time.
-
The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
The ΦΔ of the sample is calculated relative to the reference photosensitizer using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_abs_reference / I_abs_sample) where 'k' is the rate of DPBF degradation and 'I_abs' is the rate of light absorption by the photosensitizer.
Cellular Uptake Assay using Flow Cytometry
This assay quantifies the intracellular accumulation of a fluorescent photosensitizer.
Protocol:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are incubated with a known concentration of the photosensitizer for various time points (e.g., 0.5, 1, 2, 4, 6 hours).[18]
-
Following incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
The cells are then detached from the plate using trypsin and collected by centrifugation.
-
The cell pellet is resuspended in PBS.
-
The fluorescence intensity of the individual cells is measured using a flow cytometer equipped with an appropriate laser for excitation and detectors for emission.[19][20]
-
The mean fluorescence intensity of the cell population is used as a measure of cellular uptake.
In Vitro Phototoxicity (MTT) Assay
This assay determines the dose-dependent cytotoxic effect of a photosensitizer upon light activation.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are incubated with various concentrations of the photosensitizer for a predetermined time (e.g., 4 hours).
-
The cells are then washed with PBS and fresh medium is added.
-
The cells are irradiated with a light source of a specific wavelength and dose (e.g., 660 nm, 1 J/cm²).[12] A set of cells is kept in the dark as a control for dark toxicity.
-
After a further incubation period (e.g., 24 or 48 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%) is calculated.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.
Protocol:
-
Cells are treated with the photosensitizer and light as described in the phototoxicity assay.
-
At various time points post-treatment, cells are harvested and lysed to extract total protein.[21]
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2).[9]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
The light signal is captured on X-ray film or with a digital imager, and the intensity of the bands, corresponding to the amount of protein, is quantified.
Signaling Pathways in Photodynamic Therapy
The therapeutic effect of PDT is mediated by complex signaling pathways that can lead to different forms of cell death, primarily apoptosis and necrosis, or trigger survival mechanisms. The subcellular localization of the photosensitizer plays a crucial role in determining the initial targets and the subsequent signaling cascades.
Apoptosis vs. Necrosis
PDT can induce both apoptotic and necrotic cell death. Apoptosis is a programmed and controlled form of cell death characterized by cell shrinkage, membrane blebbing, and the activation of caspases. Necrosis, on the other hand, is a more chaotic and inflammatory process involving cell swelling and lysis. The balance between these two pathways is influenced by the photosensitizer type, its concentration, the light dose, and the cell type.[12]
References
- 1. stars.library.ucf.edu [stars.library.ucf.edu]
- 2. us.edu.pl [us.edu.pl]
- 3. Chlorin e6: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. psecommunity.org [psecommunity.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchmap.jp [researchmap.jp]
- 18. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
In Vivo Showdown: Free vs. Polymer-Bound Meso-Chlorin e6 Monoethylene Diamine in Photodynamic Therapy
A comparative analysis of free versus polymer-conjugated meso-Chlorin e6 monoethylene diamine (m-Ce6-MED) reveals significant advantages for the polymer-bound formulation in preclinical in vivo models of cancer. Researchers and drug development professionals will find that the conjugation of m-Ce6-MED to polymers like gelatin or encapsulation in nanoformulations enhances its therapeutic potential by improving its physicochemical properties and pharmacokinetic profile. This guide synthesizes the available data to provide an objective comparison of their performance.
The core challenge with free photosensitizers like m-Ce6-MED is their inherent hydrophobicity, which leads to poor solubility in aqueous environments, rapid clearance from circulation, and non-specific biodistribution.[1][2] Polymer conjugation addresses these limitations, resulting in a more effective photodynamic therapy (PDT) agent.[1][2][3]
Performance Comparison: Free vs. Polymer-Bound m-Ce6-MED
The conjugation of m-Ce6-MED to polymers leads to marked improvements in several key performance indicators for effective photodynamic therapy.
| Feature | Free m-Ce6-MED | Polymer-Bound m-Ce6-MED | Rationale for Difference |
| Water Solubility | Low | High | The hydrophilic polymer backbone improves the overall solubility of the hydrophobic m-Ce6-MED.[1][2] |
| Blood Circulation Time | Short | Prolonged | The larger size of the polymer conjugate prevents rapid renal clearance, extending its circulation time.[1][4] |
| Tumor Accumulation | Low | High | The prolonged circulation and the enhanced permeability and retention (EPR) effect in tumor tissues lead to greater accumulation of the polymer-bound drug at the target site.[1][5] |
| Photodynamic Efficacy | Moderate | High | Increased tumor accumulation and retention of the photosensitizer results in a more potent therapeutic effect upon light activation.[1][3][6] |
| Off-Target Toxicity | Higher Potential | Lower Potential | Enhanced tumor targeting and reduced accumulation in healthy tissues can decrease non-specific phototoxicity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of typical experimental protocols used in the in vivo comparison of free and polymer-bound m-Ce6-MED.
Synthesis of Polymer-Bound m-Ce6-MED (Gelatin Conjugate Example)
-
Activation of m-Ce6-MED: The carboxylic acid groups of m-Ce6-MED are activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethyl sulfoxide (DMSO).
-
Conjugation to Gelatin: The activated m-Ce6-MED is then added to an aqueous solution of gelatin. The amine groups on the gelatin react with the activated carboxyl groups of m-Ce6-MED to form stable amide bonds.[2]
-
Purification: The resulting gelatin-Ce6 conjugate is purified through dialysis against deionized water to remove unreacted m-Ce6-MED and coupling agents.
-
Characterization: The conjugate is characterized using techniques like UV-Vis spectroscopy to confirm the presence of Ce6 and to determine the conjugation efficiency.
In Vivo Tumor Model and Biodistribution Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are typically used.
-
Tumor Induction: A suspension of cancer cells (e.g., SCC-7, 4T1, or HeLa) is subcutaneously injected into the flank of each mouse.[1][4][7] The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are randomly divided into groups and intravenously injected with either free m-Ce6-MED or the polymer-bound counterpart at a specific dose.
-
Biodistribution Imaging: The accumulation of the photosensitizer in the tumor and other organs is monitored over time using non-invasive in vivo imaging systems (IVIS) that detect the fluorescence of m-Ce6-MED.[4][8]
-
Ex Vivo Analysis: At selected time points, mice are euthanized, and major organs (tumor, liver, spleen, kidneys, lungs, heart) are harvested. The fluorescence intensity in each organ is quantified to determine the biodistribution profile.[8][9]
In Vivo Photodynamic Therapy Efficacy Study
-
Tumor Model and Drug Administration: As described in the biodistribution study.
-
Light Irradiation: At the time of peak tumor accumulation of the photosensitizer (determined from biodistribution studies), the tumor area is irradiated with a laser of a specific wavelength (e.g., 660 nm) and power density.[6][9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using a caliper. The tumor growth curves for the different treatment groups are plotted and compared.
-
Survival Analysis: In some studies, the survival rate of the mice in each group is monitored over a longer period.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of enhanced efficacy with polymer-bound photosensitizers.
Caption: Experimental workflow for comparing free and polymer-bound m-Ce6-MED.
Caption: Rationale for enhanced efficacy of polymer-bound m-Ce6-MED.
References
- 1. Gelatin-chlorin e6 conjugate for in vivo photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gelatin–chlorin e6 conjugate for in vivo photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Free and conjugated chlorin E6 in the photodynamic therapy of human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Connections between Metallic Nanoparticles and Chlorin e6—An Overview of Physicochemical and Biological Properties and Prospective Medical Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of meso-Chlorin e(6) Monoethylene Diamine in Photodynamic Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of meso-Chlorin e(6) monoethylene diamine (M-Ce6), a second-generation photosensitizer, across various cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of its performance against alternative photosensitizers and in combination therapies. Detailed experimental protocols and visualizations of key biological pathways are included to support further research and development in the field of photodynamic therapy (PDT).
Comparative Efficacy of M-Ce6 in Cancer Cell Lines
The phototoxic efficacy of M-Ce6, often referred to as Chlorin e6 (Ce6), has been evaluated in a multitude of cancer cell lines, demonstrating its broad-spectrum potential. The following tables summarize the key quantitative data from these studies, including IC50 values which represent the concentration of the photosensitizer required to inhibit 50% of cell viability upon photoactivation.
Table 1: In Vitro Efficacy (IC50) of M-Ce6 Mediated Photodynamic Therapy (PDT) in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | M-Ce6 Formulation | IC50 (µM) | Alternative/Comparator | IC50 of Alternative (µM) | Reference |
| B16F10 | Melanoma | Free Ce6 | 20.98 | Ce6 in dark | 534.3 | [1] |
| HeLa | Cervical Carcinoma | Ce6-biotin conjugate | 1.28 | Free Ce6 | 2.31 | [2] |
| CT26 | Colon Carcinoma | Mannose-conjugated Ce6 | Comparable to G-chlorin e6 | G-chlorin e6 | Not specified | [3] |
| HCT116 | Colon Carcinoma | Mannose-conjugated Ce6 | Cytotoxicity observed | Not specified | Not specified | [3] |
| SW480 | Colon Carcinoma | Free Ce6 | Dose-dependent decrease in viability | Ce6 in dark | No significant effect | [4] |
| PANC-1 | Pancreatic Cancer | Free Ce6 | Most aggressive (highest IC50) | Rhodin g7 71-ethyl ester | 49.1 | [5] |
| AsPC-1 | Pancreatic Cancer | Free Ce6 | Not specified | Rhodin g7 71-ethyl ester | 8.4 | [5] |
| 4T1 | Breast Cancer | GEV@Ce6 (extracellular vesicles) | Markedly reduced viability | Free Ce6 | Considerable cytotoxicity | [6] |
| MDA-MB-231 | Breast Cancer | CuS-Ce6 nanoparticles | 84% cell death (combined PTT/PDT) | PDT or PTT alone | 55% or 41% cell death | [7] |
Table 2: In Vivo Efficacy of M-Ce6 Mediated PDT in Animal Models
| Animal Model | Cancer Cell Line | Treatment | Key Findings | Reference |
| BALB/c mice | CT26 (Colon) | M-chlorin e6 PDT | Significant reduction in tumor volume and weight.[3] | [3] |
| C57BL/6 mice | B16F10 (Melanoma) | Ce6-PDT (2.5 mg/kg) | Suppression of both irradiated and distant (abscopal effect) tumors.[1][8] | [1][8] |
| Nude mice | HeLa (Cervical) | Not specified | Significant inhibition of tumor growth.[7] | [7] |
| BALB/c mice | 4T1 (Breast) | Not specified | Inhibition of tumor growth and lung metastasis. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of M-Ce6 efficacy.
In Vitro Photodynamic Therapy Protocol
1. Cell Culture and Plating:
-
Cancer cell lines (e.g., B16F10, HeLa, SW480) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[1]
2. Photosensitizer Incubation:
-
A stock solution of M-Ce6 is prepared and diluted to various concentrations in serum-free media.
-
The culture medium is replaced with the M-Ce6 solution, and cells are incubated for a predetermined period (e.g., 3-24 hours) to allow for cellular uptake of the photosensitizer.[1][2]
3. Irradiation:
-
After incubation, the M-Ce6 solution is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Fresh culture medium is added, and the cells are exposed to a light source (e.g., a 660 nm LED) with a specific power density and total light dose (e.g., 1 J/cm²).[1] Control groups include cells treated with M-Ce6 but not irradiated ("dark toxicity") and cells receiving light exposure without M-Ce6.
4. Viability Assessment (MTT or WST-8 Assay):
-
MTT Assay:
-
Following a post-irradiation incubation period (e.g., 24-72 hours), MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.[1]
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[5]
-
-
WST-8 Assay:
-
After the post-irradiation incubation, a WST-8 solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at approximately 450 nm.
-
In Vivo Photodynamic Therapy Protocol (Mouse Model)
1. Tumor Implantation:
-
Syngeneic or immunodeficient mice (e.g., BALB/c, C57BL/6) are subcutaneously inoculated with a suspension of cancer cells (e.g., 1 x 10⁶ B16F10 cells) into the flank.[1][8]
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
2. Photosensitizer Administration:
-
M-Ce6 is dissolved in a suitable vehicle (e.g., saline) and administered to the tumor-bearing mice, typically via intravenous (tail vein) injection at a specific dose (e.g., 2.5 mg/kg).[1][8]
3. Light Delivery:
-
After a drug-light interval of a few hours (e.g., 3 hours) to allow for preferential accumulation of the photosensitizer in the tumor, the tumor area is irradiated with a laser (e.g., 660 nm) at a defined power density and duration.[1][8]
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: V = (Length x Width²)/2.[1]
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
For metastasis studies, organs such as the lungs are harvested and examined for metastatic nodules.[9]
Signaling Pathways and Mechanisms of Action
The anticancer effects of M-Ce6-mediated PDT are multifaceted, involving direct cytotoxicity to cancer cells and the induction of a systemic anti-tumor immune response.
Cellular Apoptosis and Autophagy
Upon light activation, M-Ce6 generates reactive oxygen species (ROS), which are the primary mediators of cellular damage.[10] This leads to the induction of apoptosis through the mitochondrial pathway, characterized by the activation of caspase-3.[4] Concurrently, PDT can also trigger autophagy, a cellular self-degradation process, which may act as a survival mechanism for cancer cells.[6] The interplay between apoptosis and autophagy is a critical determinant of the therapeutic outcome.
Caption: M-Ce6-PDT induced apoptosis and autophagy signaling.
Anti-Tumor Immune Response
A significant advantage of PDT is its ability to stimulate the host's immune system. The immunogenic cell death (ICD) induced by M-Ce6-PDT leads to the release of damage-associated molecular patterns (DAMPs), which in turn activate dendritic cells and promote the priming of cytotoxic T lymphocytes.[11] This can result in a systemic anti-tumor effect, capable of eradicating distant, non-irradiated tumors, an outcome known as the abscopal effect.[1][8] Studies have shown that M-Ce6-PDT can upregulate the expression of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2), and can also modulate the tumor microenvironment by decreasing immunosuppressive cells.[1][3][8]
Caption: M-Ce6-PDT induced anti-tumor immune response.
Conclusion
This compound has demonstrated significant potential as a photosensitizer for photodynamic therapy against a wide array of cancer types. Its efficacy is attributed to both direct tumor cell killing through the induction of apoptosis and the stimulation of a robust anti-tumor immune response. The development of novel formulations, such as nanoparticle encapsulation and conjugation with targeting moieties, further enhances its therapeutic index. This guide provides a foundational overview for researchers and drug development professionals to build upon in the ongoing effort to harness the full potential of M-Ce6 in cancer treatment.
References
- 1. Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of p38MAPK in apoptosis and autophagy responses to photodynamic therapy with Chlorin e6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Inhibition of autophagy enhances apoptosis induced by Ce6-photodynamic therapy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Photodynamic Therapy of Breast Cancer in Animal Models and Their Potential Use in Clinical Trials—Role of the Photosensitizers: A Review [imrpress.com]
- 10. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic Therapy-Induced Anti-Tumor Immunity: Influence Factors and Synergistic Enhancement Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phototoxicity of Chlorin e6-Amino Acid Derivatives in Photodynamic Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the phototoxic efficacy of various chlorin e6 (Ce6) amino acid derivatives. By presenting key experimental data, detailed protocols, and visual representations of cellular processes, this document aims to facilitate the selection and development of next-generation photosensitizers for photodynamic therapy (PDT).
Chlorin e6, a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of PDT due to its favorable photophysical properties, including a strong absorption in the red region of the visible spectrum. To enhance its tumor selectivity and cellular uptake, various amino acid derivatives of Ce6 have been synthesized. This guide focuses on a comparative study of these derivatives, evaluating their phototoxicity, cellular uptake, and mechanisms of cell death.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of different chlorin e6-amino acid derivatives based on published experimental data.
Phototoxicity (IC50) of Chlorin e6-Amino Acid Derivatives
The phototoxicity of a photosensitizer is a critical measure of its efficacy. The half-maximal inhibitory concentration (IC50) values in the table below represent the concentration of the derivative required to inhibit the metabolic activity of cancer cells by 50% upon light irradiation. Lower IC50 values indicate higher phototoxicity.
| Derivative | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| Aspartic Acid Derivatives | ||||
| 13¹-aspartylchlorin e6 | HEp2 | 0.61 | 1 | [1] |
| 15²-aspartylchlorin e6 (NPe6) | HEp2 | >5 | 1 | [1] |
| 17³-aspartylchlorin e6 | HEp2 | >5 | 1 | [1] |
| Lysine Derivatives | ||||
| 13¹-lysylchlorin e6 | HEp2 | 1.34 | 1 | [1] |
| 15²-lysylchlorin e6 | HEp2 | >5 | 1 | [1] |
| 17³-lysylchlorin e6 | HEp2 | >5 | 1 | [1] |
| Unconjugated Chlorin e6 | ||||
| Chlorin e6 | B16F10 | 20.98 | 1 | [2] |
| Chlorin e6 | HEp2 | >5 | 1 | [1] |
From the data, it is evident that the conjugation position of the amino acid on the chlorin e6 macrocycle significantly influences phototoxicity, with the 13¹-derivatives demonstrating the highest efficacy.[1]
Cellular Uptake of Chlorin e6 Derivatives
Efficient cellular uptake is a prerequisite for a photosensitizer to exert its cytotoxic effect. The following table compares the cellular uptake of different Ce6 derivatives.
| Derivative | Cell Line | Relative Uptake (Compared to Control) | Incubation Time (h) | Reference |
| Poly-L-lysine Conjugates | ||||
| Cationic polylysine-Ce6 | A431 | 73 | 6 | |
| Anionic polylysine-Ce6 | A431 | 15 | 6 | |
| Neutral polylysine-Ce6 | A431 | 4 | 6 | |
| Free Ce6 | A431 | 1 | 6 | |
| Biotin Conjugate | ||||
| Ce6-biotin | HeLa | ~4 times higher than Ce6 | 6 |
Positively charged derivatives, such as cationic polylysine-Ce6, exhibit significantly higher cellular uptake due to favorable electrostatic interactions with the negatively charged cell membrane.
Singlet Oxygen Quantum Yield (ΦΔ)
Singlet oxygen is the primary cytotoxic agent in Type II PDT. The singlet oxygen quantum yield (ΦΔ) represents the efficiency of a photosensitizer in generating this reactive oxygen species upon photoexcitation.
| Derivative | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Mono-L-aspartyl chlorin e6 (NPe6) | Phosphate Buffer (pH 7.4) | 0.77 | [3] |
| Cationic chlorin e6 derivative | DMSO | 0.55 | [4] |
| Chlorin e6-Quantum Dot Conjugate | - | 0.31 | [5][6][7] |
While data for a direct comparison of all amino acid derivatives is limited, mono-L-aspartyl chlorin e6 (NPe6) demonstrates a high singlet oxygen quantum yield.[3]
Apoptosis vs. Necrosis in PDT-Induced Cell Death
Photodynamic therapy can induce cell death through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway is dependent on the photosensitizer, its subcellular localization, and the light dose.
| Derivative | Cell Line | % Apoptotic Cells (Early + Late) | % Necrotic Cells | Time Post-PDT (h) | Reference | |---|---|---|---|---| | Chlorin e6 | HT-1080 | 63.1% | 11% | 24 |[8] | | NPh-Ce6-GR-R7 (Peptide Conjugate) | HT-1080 | 93.3% | 11% | 24 |[8] |
The data suggests that chlorin e6 and its peptide conjugate primarily induce apoptosis in HT-1080 cells.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Phototoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Replace the culture medium with fresh medium containing various concentrations of the chlorin e6 derivative and incubate for a predetermined period (e.g., 4-24 hours) in the dark.
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol red-free medium. Irradiate the cells with a light source at the appropriate wavelength (typically around 660 nm for chlorin e6) and a specific light dose.
-
MTT Addition: Following irradiation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
Cellular Uptake Measurement: Flow Cytometry
Flow cytometry is a powerful technique for quantifying the cellular uptake of fluorescent photosensitizers like chlorin e6.
Procedure:
-
Cell Seeding and Incubation: Seed cells in a 6-well plate and incubate until they reach the desired confluency. Treat the cells with the chlorin e6 derivative at a specific concentration and incubate for various time points.
-
Cell Harvesting: Wash the cells with PBS, detach them using trypsin-EDTA, and centrifuge to obtain a cell pellet.
-
Cell Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS containing 1% fetal bovine serum).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The intracellular fluorescence of chlorin e6 is typically measured in the FL3 or a comparable channel.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized photosensitizer.
Quantification of Apoptosis and Necrosis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells, which have compromised membrane integrity.
Procedure:
-
Induce Apoptosis: Treat cells with the chlorin e6 derivative and irradiate as described in the phototoxicity protocol.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of Chlorin e6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel Amphiphilic Cationic Chlorin Photosensitizer for Photodynamic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Singlet Oxygen Production by Peptide-coated Quantum Dot-Photosensitizer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. Singlet oxygen production by Peptide-coated quantum dot-photosensitizer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating the Antitumor Immune Response of Ce6-PDT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) is a promising cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) in tumor tissues, leading to cell death. Beyond its direct cytotoxic effects, PDT, particularly with Chlorin e6 (Ce6), has garnered significant attention for its ability to stimulate a robust and systemic antitumor immune response. This guide provides an objective comparison of the immune-stimulating properties of Ce6-PDT with alternative photosensitizers, supported by experimental data, to aid researchers in the selection and validation of PDT agents for cancer immunotherapy research.
Comparative Analysis of Immune Response Induction
The efficacy of a photosensitizer in cancer immunotherapy is largely determined by its ability to induce immunogenic cell death (ICD). ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to stimulate an adaptive immune response against tumor antigens. This section compares key immunogenic markers and immune cell infiltration following PDT with Ce6 and other notable photosensitizers.
Table 1: Comparison of Immunogenic Cell Death (ICD) Markers
| Photosensitizer | Calreticulin (CRT) Exposure | High Mobility Group Box 1 (HMGB1) Release | ATP Secretion | Reference |
| Chlorin e6 (Ce6) | Upregulated on cell surface | Increased extracellularly | Increased extracellularly | [1][2] |
| Talaporfin sodium | Increased on plasma membrane | DAMPs release indicated | DAMPs release indicated | [3][4] |
| Photosens | Emitted from dying cells | Emitted from dying cells | Emitted from dying cells | [5][6] |
| Photodithazine | Emitted from dying cells | Emitted from dying cells | Emitted from dying cells | [5][6] |
Table 2: Comparison of Immune Cell Infiltration and Activation
| Photosensitizer | Dendritic Cell (DC) Maturation | CD8+ T Cell Infiltration | Macrophage Polarization | Key Cytokines Induced | Reference |
| Chlorin e6 (Ce6) | Promoted | Increased infiltration and activation | Polarizes to M1 phenotype | IFN-γ, TNF-α, IL-2 | [7] |
| Talaporfin sodium | Activates innate immunity | - | - | - | [3][4] |
| Photosens | Maturation and activation observed | - | - | IL-6 | [5][6] |
| Photodithazine | Maturation and activation observed | - | - | IL-6 | [5][6] |
Note: A direct head-to-head quantitative comparison of these photosensitizers under identical experimental conditions is limited in the current literature. The data presented is a synthesis of findings from various studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in validating the antitumor immune response of PDT, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Ce6-PDT Induced Immunogenic Cell Death
Caption: Ce6-PDT Induced Immunogenic Cell Death Pathway.
Experimental Workflow for In Vivo Validation
Caption: In Vivo Validation Workflow for PDT Immune Response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.
In Vivo Antitumor Immune Response Model
-
Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are typically used. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Inoculation: 1 x 10^6 tumor cells (e.g., CT26 colon carcinoma, B16F10 melanoma) in 100 µL of serum-free medium are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of approximately 100 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Photosensitizer Administration: Ce6 is dissolved in a suitable vehicle (e.g., PBS, 5% dextrose) and administered intravenously (i.v.) at a dose of 2.5-5 mg/kg.
-
Laser Irradiation: At a predetermined time post-injection (e.g., 4-24 hours), the tumor area is irradiated with a 660 nm diode laser at a specific power density and total light dose (e.g., 100-200 J/cm²).
-
Endpoint Analysis: At desired time points post-PDT, tumors and spleens are harvested for immunological analysis. For abscopal effect studies, a second, non-irradiated tumor is also monitored and harvested.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Single-Cell Suspension: Harvested tumors are mechanically minced and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-conjugated antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80, Gr-1) and intracellular markers (e.g., FoxP3, IFN-γ) after fixation and permeabilization.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage and absolute number of different immune cell populations within the tumor microenvironment are quantified using appropriate gating strategies.
Immunofluorescence for Calreticulin (CRT) Exposure
-
Cell Culture and Treatment: Tumor cells are seeded on coverslips and treated with Ce6-PDT in vitro.
-
Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Blocking: Cells are blocked with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against CRT overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence microscope.
Conclusion
Ce6-PDT stands out as a potent inducer of antitumor immunity, driven by its capacity to elicit immunogenic cell death and modulate the tumor microenvironment. While direct comparative data with other photosensitizers is an area for future research, the existing evidence strongly supports the use of Ce6 in preclinical and potentially clinical investigations aiming to harness the power of the immune system to fight cancer. The provided protocols and diagrams serve as a foundational resource for researchers embarking on the validation of PDT-based cancer immunotherapies.
References
- 1. Photodynamic Therapy-Induced Anti-Tumor Immunity: Influence Factors and Synergistic Enhancement Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ce6 derivative photodynamic therapy triggers PANoptosis and enhances antitumor immunity with LAG3 blockade in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of photodynamic therapy on immune system in cancer – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenic cell death induced by a new photodynamic therapy based on photosens and photodithazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Delivery Landscape of Chlorin e6: A Comparative Guide to Pharmacokinetics and Biodistribution
For researchers, scientists, and drug development professionals, understanding the in vivo fate of a photosensitizer is paramount to designing effective photodynamic therapy (PDT). Chlorin e6 (Ce6), a potent second-generation photosensitizer, has been the subject of extensive research, with numerous formulations developed to overcome its inherent hydrophobicity and improve its therapeutic index. This guide provides a comparative analysis of the pharmacokinetics and biodistribution of different Ce6 formulations, supported by experimental data, to aid in the selection and development of optimal drug delivery systems.
The therapeutic efficacy of Ce6 is intrinsically linked to its concentration at the tumor site relative to healthy tissues. Unformulated Ce6 exhibits suboptimal pharmacokinetic properties, including rapid clearance and non-specific distribution, which can lead to off-target toxicity and reduced treatment efficacy. To address these limitations, various nanoformulations—such as liposomes, nanoemulsions, and polymeric conjugates—have been engineered to enhance the solubility, stability, and tumor-targeting capabilities of Ce6. This guide will delve into the in vivo performance of these formulations, presenting a clear comparison of their pharmacokinetic profiles and tissue distribution.
Comparative Pharmacokinetic Parameters
The encapsulation of Chlorin e6 within nanocarriers significantly alters its pharmacokinetic profile, generally leading to prolonged circulation times and altered distribution patterns. While comprehensive pharmacokinetic data for all formulations are not uniformly available in the literature, the following table summarizes key parameters for select formulations based on available preclinical data.
| Formulation | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Free Ce6 | HT-1080 tumor-bearing mice | Rapid clearance from plasma. | [1] |
| Phospholipid Nanoparticles (NPh-Ce6) | HT-1080 tumor-bearing mice | Increased accumulation in tumor tissue compared to free Ce6. | [1] |
| Peptide-Conjugated Phospholipid Nanoparticles (NPh-Ce6-NGR-R7) | HT-1080 tumor-bearing mice | Approximately 2-fold higher tumor accumulation compared to free Ce6. | [1] |
| PEG-PCL Nanoemulsion | 4T1 tumor-bearing mice | Prolonged blood circulation and about 60% increased tumor accumulation compared to free Ce6. | [2] |
| Gelatin Conjugate | SCC-7 tumor-bearing mice | Prolonged blood circulation and highly increased accumulation in tumor tissue compared to free Ce6. | [3] |
Biodistribution of Chlorin e6 Formulations
The biodistribution of a photosensitizer is a critical determinant of its therapeutic window. An ideal formulation should exhibit high accumulation in the tumor while minimizing its presence in healthy organs, particularly those prone to photosensitivity such as the skin. The following tables provide a comparative overview of the biodistribution of different Ce6 formulations in key organs and the tumor at various time points post-administration.
Table 1: Biodistribution of Phospholipid Nanoparticle Formulations in HT-1080 Tumor-Bearing Mice (5 mg/kg, intravenous) [1]
| Formulation | Time (hours) | Tumor (µg/g) | Liver (µg/g) | Kidney (µg/g) |
| Free Ce6 | 1 | ~10 | ~10 | ~8.6 |
| 3 | Decreasing | Decreasing | Decreasing | |
| 6 | Decreasing | Decreasing | Decreasing | |
| 24 | Trace amounts | Trace amounts | Trace amounts | |
| NPh-Ce6 | 0.5 | - | ~10.3 | ~9.1 |
| 1 | ~15 | Decreasing | Decreasing | |
| 3 | Peak | Decreasing | Decreasing | |
| 24 | Trace amounts | Trace amounts | Trace amounts | |
| NPh-Ce6-NGR-R7 | 0.5 | - | ~11 | ~9.5 |
| 1 | ~20.5 (Peak) | Decreasing | Decreasing | |
| 3 | Decreasing | Decreasing | Decreasing | |
| 24 | Trace amounts | Trace amounts | Trace amounts |
Table 2: Comparative Biodistribution of Various Chlorin e6 Formulations
| Formulation | Animal Model | Key Biodistribution Findings | Reference |
| Free Ce6 vs. Micellar Formulations | MOC2 tumor-bearing mice | Micellar formulations showed enhanced tumor accumulation compared to free Ce6. | [4] |
| Free Ce6 vs. PEG-PCL Nanoemulsion | 4T1 tumor-bearing mice | Nanoemulsion exhibited higher fluorescence intensity in the tumor and prolonged retention compared to free Ce6. Highest accumulation in kidney and liver besides the tumor. | [2] |
| Free Ce6 vs. Gelatin Conjugates | SCC-7 tumor-bearing mice | Gelatin-Ce6 conjugate demonstrated superior tumor tissue accumulation. Secretion observed through both renal and hepatic pathways. | [3][5] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies employed in the cited biodistribution studies.
General In Vivo Biodistribution Study Workflow
The following diagram illustrates a typical workflow for assessing the biodistribution of a Chlorin e6 formulation in a preclinical tumor model.
References
- 1. Chlorin e6 Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gelatin-chlorin e6 conjugate for in vivo photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Preclinical Comparative Guide to Novel Water-Soluble Chlorin e6 Derivatives for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical evaluation of novel water-soluble chlorin e6 (Ce6) derivatives as photosensitizers for photodynamic therapy (PDT). It offers an objective comparison of their performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative Performance Data
The efficacy of photosensitizers is paramount in determining the success of photodynamic therapy. This section presents a compilation of quantitative data from various preclinical studies, offering a comparative overview of the performance of different water-soluble chlorin e6 derivatives and other photosensitizers.
Table 1: In Vitro Cytotoxicity of Chlorin e6 Derivatives and a Comparative Photosensitizer
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a photosensitizer required to kill 50% of cancer cells upon light irradiation. Lower IC50 values indicate higher phototoxicity.
| Photosensitizer | Cell Line | IC50 (µM) | Dark Toxicity (IC50 in µM) | Light Dose | Reference |
| Chlorin e6 (Ce6) | B16F10 (Melanoma) | 18.9 - 20.98 | > 500 | 1 J/cm² | [1] |
| MIA PaCa-2 (Pancreatic) | > 3.1 | ≥ 50 | 5 J/cm² | [2] | |
| PANC-1 (Pancreatic) | > 3.1 | ≥ 50 | 5 J/cm² | [2] | |
| AsPC-1 (Pancreatic) | > 3.1 | ≥ 50 | 5 J/cm² | [2] | |
| HT-29 (Colon) | 28.31 | 487.2 | 0.5 J/cm² | [3] | |
| Rhodin g7 7¹-ethyl ester | B16F10 (Melanoma) | 17.64 | 250.3 | 0.5 J/cm² | [3] |
| MIA PaCa-2 (Pancreatic) | 21.49 | 389.1 | 0.5 J/cm² | [3] | |
| PANC-1 (Pancreatic) | 33.83 | 345.7 | 0.5 J/cm² | [3] | |
| HT-29 (Colon) | 25.76 | 312.9 | 0.5 J/cm² | [3] | |
| Ce6-curcumin derivative (17) | AsPC-1 (Pancreatic) | 0.27 | > 50 | 5 J/cm² | [2] |
| MIA PaCa-2 (Pancreatic) | 0.42 | > 50 | 5 J/cm² | [2] | |
| PANC-1 (Pancreatic) | 0.21 | > 50 | 5 J/cm² | [2] | |
| Talaporfin (NPe6) | HEp2 (Laryngeal) | ~1.5 | > 100 | Not specified | [4] |
| Photofrin® | HEp2 (Laryngeal) | ~25 | > 100 | Not specified | [4] |
Table 2: In Vivo Antitumor Efficacy of Chlorin e6 Derivatives
This table summarizes the effectiveness of different water-soluble Ce6 derivatives in reducing tumor growth in animal models. The data highlights the conditions under which these photosensitizers were tested and the observed outcomes.
| Photosensitizer | Tumor Model | Animal Model | Drug Dose | Light Dose | Tumor Growth Inhibition | Reference |
| Chlorin e6 (Ce6) | B16F10 Melanoma | C57BL/6 Mice | 2.5 mg/kg | 660 nm | Significant inhibition compared to control | [5] |
| M-chlorin e6 | Syngeneic tumor | Mice | Not specified | Not specified | Significantly reduced tumor volume and weight | [6] |
| N-methoxyl purpurinimide (NMPi) | A549 Lung Adenocarcinoma (<50 mm³) | Mice | 2 mg/kg (2 injections) | 200 J/cm² (2 irradiations) | Almost complete tumor eradication | [7] |
| HA-GA@Ce6 | 4T1 Breast Cancer | BALB/c Mice | 5 mg/kg Ce6 | 0.3 W/cm² for 5 min | Significant tumor inhibition | [8] |
Table 3: Pharmacokinetic and Biodistribution Parameters of Water-Soluble Chlorin e6 Derivatives
Pharmacokinetics describes the movement of a drug into, through, and out of the body. Key parameters include half-life (the time it takes for the drug concentration to reduce by half) and tissue distribution. High tumor-to-muscle or tumor-to-skin ratios are desirable as they indicate selective accumulation of the photosensitizer in the tumor, potentially leading to a more targeted therapeutic effect and reduced side effects.
| Photosensitizer | Animal Model | Key Pharmacokinetic Findings | Tumor-to-Muscle Ratio | Time Point | Reference |
| Photodithazine (N-dimethylglucamine salt of Ce6) | A/Snell Mice with T36 embryocarcinomas | Rapid clearance: 94% eliminated at 24h, 98% at 48h. | > 10 | 5 hours | [9] |
| Maximal tumor uptake at 1 hour post-injection. | ~15 | 4-6 hours | [9] | ||
| Chlorin e6 | Tumor-bearing mice | Preferential localization in tumors, with low accumulation and rapid clearance in normal tissues. | ~3.5 | 6 hours | [10] |
| M-chlorin e6 | Syngeneic tumor model mice | More rapid excretion than talaporfin sodium. | Higher accumulation in tumor than normal skin. | Not specified | [6] |
| Ce6-gold nanoclusters | BALB/c Mice | Distribution half-life: 0.17 h; Elimination half-life: 20.49 h. | Not specified | Not specified | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of preclinical research. This section provides methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cell viability after PDT.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[2][12]
-
Photosensitizer Incubation: Treat the cells with various concentrations of the water-soluble chlorin e6 derivative or control photosensitizer for a predetermined period (e.g., 3-24 hours).[3] Include wells with untreated cells as a control.
-
Irradiation: Following incubation, irradiate the cells with a specific wavelength of light (e.g., 660 nm) at a defined light dose (e.g., 0.5-5 J/cm²).[2][3] A parallel plate of cells should be kept in the dark to assess dark toxicity.
-
MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[3]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
In Vivo Antitumor Efficacy Study
This protocol outlines the steps to evaluate the antitumor effects of Ce6 derivatives in a mouse tumor model.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4T1, A549, B16F10) into the flank of immunocompromised or syngeneic mice.[5][8][11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~150 mm³).[8]
-
Animal Grouping: Randomly divide the mice into different treatment groups (e.g., saline control, photosensitizer alone, light alone, photosensitizer + light).[8]
-
Photosensitizer Administration: Administer the water-soluble chlorin e6 derivative or control photosensitizer to the mice, typically via intravenous injection.[8]
-
Irradiation: At a predetermined time point after injection (the drug-light interval), irradiate the tumor area with a specific wavelength and dose of light.[8][11]
-
Tumor Measurement: Measure the tumor volume at regular intervals using a caliper.
-
Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition.
-
Histological Analysis: At the end of the study, excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tumor necrosis and apoptosis.[8]
In Vivo Biodistribution Study
This protocol describes how to determine the distribution of a photosensitizer in a tumor-bearing mouse model.
-
Photosensitizer Administration: Inject the fluorescently active water-soluble chlorin e6 derivative intravenously into tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
-
Ex Vivo Organ Imaging: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, and muscle).
-
Fluorescence Quantification: Image the excised organs and quantify the fluorescence intensity in each organ.[10]
-
Data Analysis: Calculate the tumor-to-organ ratios (e.g., tumor-to-muscle) to determine the tumor selectivity of the photosensitizer.
Mandatory Visualizations
Diagrams are provided to visually represent complex biological pathways and experimental procedures.
Signaling Pathway of PDT-Induced Apoptosis
Photodynamic therapy primarily induces cell death through the generation of reactive oxygen species (ROS), which can trigger apoptosis through both intrinsic and extrinsic pathways.
Caption: PDT-induced apoptosis signaling pathway.
Experimental Workflow for In Vivo Antitumor Efficacy Study
This diagram illustrates the sequential steps involved in a typical preclinical in vivo study to evaluate the antitumor efficacy of a photosensitizer.
Caption: Workflow for in vivo antitumor efficacy studies.
References
- 1. In vivo anti-tumor activity of photodynamic therapy with intravenous administration of acridine orange, followed by illumination with high-power flash wave light in a mouse osteosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tumor-specific activated photodynamic therapy with an oxidation-regulated strategy for enhancing anti-tumor efficacy [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. us.edu.pl [us.edu.pl]
A Comparative Analysis of Mono-L-aspartyl Chlorin e6 Regioisomers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinically relevant photosensitizer mono-L-aspartyl chlorin e6 (NPe6) and its two other regioisomers. The document focuses on their synthesis, photophysical properties, cellular uptake, and in vitro efficacy, supported by experimental data from peer-reviewed literature.
Introduction
Mono-L-aspartyl chlorin e6 (NPe6), also known as Talaporfin, is a second-generation photosensitizer used in photodynamic therapy (PDT). It is derived from chlorophyll-a and exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light. The conjugation of L-aspartic acid to the chlorin e6 macrocycle enhances its water solubility and influences its pharmacokinetic properties.
Chlorin e6 possesses three carboxylic acid groups at positions 13¹, 15², and 17³, which can all react with the amino group of L-aspartic acid, leading to the formation of three possible regioisomers. For a significant period, the precise structure of the clinically used NPe6 was misidentified. However, rigorous spectroscopic and synthetic studies have definitively established that the clinically approved NPe6 is the 15²-regioisomer.[1][2] This guide will compare the properties and performance of the 13¹-, 15²-, and 17³-mono-L-aspartyl chlorin e6 regioisomers.
Synthesis and Structural Differences
The regioselective synthesis of each isomer is crucial for comparative studies. The synthesis of all three regioisomers has been achieved, typically starting from pheophytin a, a derivative of chlorophyll a.[1] The key difference between the isomers lies in the point of attachment of the L-aspartic acid moiety to the chlorin e6 backbone, which in turn affects the overall molecular conformation.
Molecular modeling studies have revealed distinct structural differences between the regioisomers. The 17³-substituted isomer adopts an L-shaped conformation, while the 15² and 13¹ regioisomers have more extended structures. Notably, the 13¹-regioisomer is nearly linear.[1][2] This linearity is hypothesized to facilitate its interaction with multiple intracellular components, potentially enhancing its photodynamic efficacy.[1][2]
Data Presentation
Photophysical Properties
| Property | 15²-mono-L-aspartyl chlorin e6 (NPe6) | 13¹-regioisomer | 17³-regioisomer |
| Absorption Maximum (λmax) | ~664 nm | Data not available | Data not available |
| Molar Extinction Coefficient (ε) at λmax | ~40,000 M⁻¹cm⁻¹ | Data not available | Data not available |
| Fluorescence Quantum Yield (Φf) | Data not available | Data not available | Data not available |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.77 | Data not available | Data not available |
Note: The available data for NPe6 is presented. A comprehensive side-by-side comparison of the photophysical properties of all three regioisomers is a clear gap in the current literature.
In Vitro Phototoxicity
A key study by Vicente and Smith has compared the phototoxicity of the three regioisomers in human carcinoma HEp2 cells. The results clearly indicate that the position of the aspartyl substituent significantly impacts the photosensitizing efficacy.
| Regioisomer | IC₅₀ (µM) at 1.5 J/cm² | Relative Phototoxicity |
| 13¹-aspartyl chlorin e6 | ~0.1 | Most Phototoxic |
| 15²-aspartyl chlorin e6 (NPe6) | ~0.7 | Intermediate |
| 17³-aspartyl chlorin e6 | >10 | Least Phototoxic |
Data extracted from in vitro studies on HEp2 cells.[1]
Experimental Protocols
Synthesis of Regioisomers
The synthesis of the 13¹-, 15²-, and 17³-aspartylchlorin e6 regioisomers is a multi-step process starting from pheophytin a, which is first converted to chlorin e6 trimethyl ester. Regioselective hydrolysis and subsequent coupling with L-aspartic acid derivatives under specific reaction conditions yield the desired pure regioisomers. For detailed synthetic procedures, please refer to the work of Vicente and Smith (2007).[1]
Cellular Uptake and Subcellular Localization
Protocol:
-
Cell Culture: Human carcinoma HEp2 cells are cultured in appropriate media until they reach a suitable confluency.
-
Incubation: The cells are incubated with equimolar concentrations of each regioisomer for a defined period (e.g., 24 hours).
-
Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Fluorescence Microscopy: The subcellular localization of the photosensitizers is visualized using a fluorescence microscope. Specific fluorescent probes for organelles like mitochondria (e.g., MitoTracker) and lysosomes (e.g., LysoTracker) can be used for co-localization studies. Amino acid derivatives of chlorin e6 have been found to localize preferentially in the lysosomes and the endoplasmic reticulum.[3]
In Vitro Phototoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: HEp2 cells are seeded in 96-well plates and allowed to attach overnight.
-
Photosensitizer Incubation: The cells are incubated with varying concentrations of each regioisomer for 24 hours in the dark.
-
Irradiation: The cells are washed with PBS and irradiated with a light source at a wavelength corresponding to the absorption maximum of the chlorins (e.g., 664 nm) with a specific light dose (e.g., 1.5 J/cm²).
-
MTT Incubation: After irradiation, the cells are incubated for a further 24 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control.
Mandatory Visualization
Caption: Workflow for the synthesis and in vitro comparison of mono-L-aspartyl chlorin e6 regioisomers.
Caption: Simplified signaling pathway of photodynamic therapy (Type II mechanism).
Discussion and Conclusion
The available data strongly suggest that the regioisomeric form of mono-L-aspartyl chlorin e6 has a profound impact on its photodynamic activity. The 13¹-regioisomer demonstrates significantly higher phototoxicity in vitro compared to the clinically used 15²-isomer (NPe6) and the 17³-isomer. This enhanced efficacy is likely attributed to its extended, linear conformation, which may facilitate more effective interactions with cellular targets.
While these in vitro findings are compelling, a comprehensive understanding of the relative therapeutic potential of these regioisomers requires further investigation. Specifically, there is a need for:
-
Comparative Photophysical Studies: A side-by-side analysis of the molar extinction coefficients, fluorescence quantum yields, and singlet oxygen quantum yields of all three purified regioisomers under identical conditions.
-
Detailed Mechanistic Studies: Elucidation of the specific cellular signaling pathways that are differentially affected by each regioisomer upon photoactivation.
-
In Vivo Comparative Efficacy: Head-to-head studies in relevant animal models to compare the anti-tumor efficacy, pharmacokinetics, and tumor selectivity of the three regioisomers.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling meso-Chlorin e(6) monoethylene diamine
This document provides crucial safety protocols and logistical plans for the handling and disposal of meso-Chlorin e(6) monoethylene diamine. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound should be handled as a hazardous substance. Based on the safety data for the closely related compound Chlorin e6, it is anticipated to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] All personnel must adhere to the following personal protective equipment (PPE) requirements when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] For photodynamic therapy applications, ensure eyewear provides protection for the specific wavelength of light being used.[3][4] |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For direct or prolonged contact, double gloving or using more robust gloves is recommended. Gloves should be immediately removed and replaced after any contact with the chemical. |
| Body | Laboratory coat or impervious clothing | A lab coat is the minimum requirement.[2] For larger quantities or situations with a higher risk of splashing, flame-retardant and antistatic protective clothing should be considered. |
| Respiratory | Use in a well-ventilated area or under a fume hood | Work under a hood is advised to avoid inhalation of any dust or aerosols. If ventilation is inadequate, a suitable respirator should be worn. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Ensure a safety shower and eye wash station are readily accessible and have been recently tested.
-
Conduct all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.
-
The work area should be clean and free of clutter.
-
-
Donning PPE :
-
Before handling the compound, put on all required PPE as detailed in Table 1. This includes a lab coat, safety goggles, and nitrile gloves.[2]
-
-
Handling the Compound :
-
During Use :
-
After Handling :
-
Thoroughly wash hands with soap and water after removing gloves.
-
Clean all contaminated surfaces and equipment.
-
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill : For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling :
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage :
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
